molecular formula C26H25NO5 B613405 Fmoc-MeSer(Bzl)-OH

Fmoc-MeSer(Bzl)-OH

Cat. No.: B613405
M. Wt: 431.5 g/mol
InChI Key: VZPIFUWXIJVTCS-DEOSSOPVSA-N
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Description

Fmoc-MeSer(Bzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-27(24(25(28)29)17-31-15-18-9-3-2-4-10-18)26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPIFUWXIJVTCS-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(COCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](COCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-MeSer(Bzl)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-MeSer(Bzl)-OH is a protected amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. It belongs to the class of N-methylated amino acids, which are of significant interest in medicinal chemistry. The incorporation of N-methylated residues into peptides can enhance their pharmacological characteristics by increasing resistance to enzymatic degradation, improving bioavailability, and constraining peptide conformation.[1] This guide provides a comprehensive overview of the chemical properties, synthesis protocols, and applications of this compound.

Chemical and Physical Properties

This compound, systematically named N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-methyl-O-benzyl-L-serine, is a synthetic amino acid derivative. The key structural features include the Fmoc protecting group on the α-amino group, a methyl group on the α-nitrogen, and a benzyl group protecting the hydroxyl function of the serine side chain. These protecting groups offer orthogonal stability, allowing for selective deprotection during solid-phase peptide synthesis (SPPS).[1]

Quantitative Data Summary
PropertyValueReference
CAS Number 84000-14-6[1]
Molecular Formula C₂₆H₂₅NO₅[1]
Molecular Weight 431.48 g/mol [1]
Appearance White powder
Purity ≥98.0% (HPLC)
Predicted Boiling Point 618.9 ± 55.0 °C
Predicted Density 1.264 ± 0.06 g/cm³
Predicted pKa 3.43 ± 0.10
Storage Temperature Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The steric hindrance from the N-methyl group necessitates optimized coupling protocols to achieve high efficiency.

General Workflow for SPPS using this compound

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection DMF Wash1 Washing Fmoc_Deprotection->Wash1 20% Piperidine/DMF Coupling Coupling of This compound Wash1->Coupling DMF, DCM Wash2 Washing Coupling->Wash2 HATU, DIPEA Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection After last AA Cleavage Cleavage and Side-Chain Deprotection Final_Deprotection->Cleavage 20% Piperidine/DMF Purification Purification Cleavage->Purification TFA Cocktail

Caption: General workflow for solid-phase peptide synthesis using this compound.
Detailed Methodologies

2.2.1. Resin Preparation and Swelling

  • Select a suitable resin (e.g., Rink Amide or Wang resin).

  • Place the resin in a reaction vessel.

  • Add Dimethylformamide (DMF) to swell the resin for 30-60 minutes at room temperature.

2.2.2. Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times), followed by DMF (5 times).

2.2.3. Coupling of this compound

Due to the steric hindrance of the N-methyl group, standard coupling reagents like HBTU are less effective. The use of HATU is recommended for efficient coupling.

  • In a separate vial, dissolve this compound (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid/HATU solution.

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-4 hours. Extended coupling times are often necessary for N-methylated residues.

  • Monitoring the coupling: The Kaiser test is unreliable for N-methylated amines. A bromophenol blue test can be used as an alternative.

  • After coupling, drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).

2.2.4. Chain Elongation

Repeat the Fmoc deprotection (2.2.2) and coupling (2.2.3) steps for each subsequent amino acid to be added to the peptide chain.

2.2.5. Final Fmoc Deprotection

After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.2.2.

2.2.6. Cleavage and Side-Chain Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the benzyl group from the serine residue. A standard TFA cleavage cocktail is used for this purpose.

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen or under vacuum.

  • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to prevent side reactions with the cleaved benzyl group.

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the peptide pellet under vacuum.

Logical Relationships in SPPS

The success of incorporating this compound into a peptide sequence hinges on overcoming the challenge of steric hindrance during the coupling step.

Logical_Relationships cluster_challenge Challenge cluster_solution Solution cluster_outcome Outcome Steric_Hindrance Steric Hindrance from N-Methyl Group Optimized_Coupling Optimized Coupling Protocol Steric_Hindrance->Optimized_Coupling HATU Use of Stronger Coupling Reagent (HATU) Extended_Time Extended Reaction Time Excess_Reagents Use of Excess Reagents Successful_Incorporation Successful Incorporation of This compound HATU->Successful_Incorporation Extended_Time->Successful_Incorporation Excess_Reagents->Successful_Incorporation

Caption: Overcoming the challenge of coupling N-methylated amino acids in SPPS.

Conclusion

This compound is a valuable building block for the synthesis of N-methylated peptides. While its incorporation presents challenges due to steric hindrance, the use of optimized protocols, particularly with stronger coupling reagents like HATU and extended reaction times, allows for its successful integration into peptide sequences. The resulting peptides, with their enhanced stability and conformational rigidity, are promising candidates for various therapeutic and research applications.

References

A Technical Guide to Fmoc-MeSer(Bzl)-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-O-benzyl-L-serine, commonly abbreviated as Fmoc-MeSer(Bzl)-OH, is a pivotal protected amino acid derivative utilized in synthetic peptide chemistry. Its unique structural features—an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, N-methylation of the alpha-amino group, and a benzyl (Bzl) ether protecting the side-chain hydroxyl group—confer specific advantages in the construction of complex and modified peptides. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its use, and its role in modern drug discovery and development. The incorporation of N-methylated amino acids like this compound into peptide sequences is a key strategy for enhancing their therapeutic potential by improving metabolic stability, membrane permeability, and conformational rigidity.

Core Chemical Properties

This compound is a white, powdered solid at room temperature. Its molecular structure and key identifiers are summarized below. While a specific experimentally determined melting point is not widely reported in the literature, related compounds such as Fmoc-O-benzyl-L-serine have a melting point in the range of 140-150 °C.

PropertyValueSource
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-methyl-O-benzyl-L-serineN/A
Synonyms Fmoc-L-MeSer(Bzl)-OH, Fmoc-N-methyl-O-benzyl-L-serine[1]
CAS Number 84000-14-6[1]
Molecular Formula C₂₆H₂₅NO₅[2]
Molecular Weight 431.48 g/mol [2]
Appearance White powder[2]
Purity ≥98% (HPLC)
Predicted Boiling Point 618.9 ± 55.0 °C
Predicted Density 1.264 ± 0.06 g/cm³
Predicted pKa 3.43 ± 0.10

Solubility Profile

This compound is sparingly soluble in water but exhibits good solubility in organic solvents commonly used in peptide synthesis. This solubility profile is critical for its application in solid-phase peptide synthesis (SPPS), where efficient dissolution in the reaction media is necessary for successful coupling reactions.

SolventSolubility
Dimethylformamide (DMF)Soluble
N-Methyl-2-pyrrolidone (NMP)Soluble
Dichloromethane (DCM)Soluble
WaterSparingly soluble

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a common method for determining the molecular weight of this compound. The expected mass-to-charge ratio ([M+H]⁺) for the protonated molecule is approximately 432.5.

Predicted Fragmentation Pattern: In a mass spectrometer, this compound is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the loss of the Fmoc group (a neutral loss of 222.2 Da), cleavage of the benzyl group, and other characteristic fragmentations of the amino acid backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound. A typical analysis would involve a C18 column with a gradient elution system of water and acetonitrile, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA).

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The N-methylation presents unique challenges in the coupling step due to steric hindrance. The following protocols are adapted for the successful incorporation of this compound into a peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The overall workflow for incorporating an this compound residue into a peptide sequence on a solid support is depicted below.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling of this compound Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage from Resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitate Peptide (Cold Diethyl Ether) Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze by Mass Spectrometry Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Detailed Coupling Protocol for this compound

Due to the steric hindrance of the N-methyl group, standard coupling reagents like HBTU and HCTU are often inefficient. More potent activating agents are required to achieve high coupling yields.

Reagents and Equipment:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Reaction vessel for SPPS

  • Shaker

Procedure:

  • Resin Preparation: The peptide-resin is deprotected at the N-terminus using a solution of 20% piperidine in DMF. This is followed by thorough washing with DMF and DCM to remove residual piperidine.

  • Activation of this compound: In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA to this solution. Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-4 hours.

  • Monitoring the Coupling: The completion of the coupling reaction cannot be monitored by the standard Kaiser test, as it is unreliable for N-methylated amines. A bromophenol blue test is a suitable alternative.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

  • Repeat Synthesis Cycle: For the addition of subsequent amino acids, repeat the deprotection, washing, and coupling steps.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Reagents:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it thoroughly.

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

  • Dry the peptide pellet under vacuum.

Purification

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

Logical Relationships in Peptide Synthesis with N-Methylated Amino Acids

The decision-making process for successfully incorporating N-methylated amino acids like this compound involves considering the challenges and implementing appropriate solutions.

Logic_Diagram Challenge Challenge: Steric Hindrance of N-Methyl Group Problem1 Inefficient Coupling with Standard Reagents (HBTU, HCTU) Challenge->Problem1 Problem2 Unreliable Monitoring with Kaiser Test Challenge->Problem2 Solution1 Solution: Use Potent Coupling Reagents (e.g., HATU, PyAOP) Problem1->Solution1 Solution2 Solution: Use Alternative Monitoring (Bromophenol Blue Test) Problem2->Solution2 Outcome Successful Incorporation of This compound Solution1->Outcome Solution2->Outcome

Caption: Challenges and solutions for incorporating N-methylated amino acids in SPPS.

Conclusion

This compound is a valuable building block for the synthesis of modified peptides with enhanced pharmacological properties. While its N-methyl group presents challenges during peptide coupling, these can be overcome with optimized protocols, including the use of more potent coupling reagents and alternative monitoring methods. The detailed chemical properties and experimental guidelines provided in this document serve as a comprehensive resource for researchers and professionals in the field of peptide chemistry and drug development, facilitating the successful synthesis of novel peptide-based therapeutics.

References

The Synthesis and Structure of Fmoc-MeSer(Bzl)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-methyl-O-benzyl-L-serine, commonly abbreviated as Fmoc-MeSer(Bzl)-OH. This unnatural amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the creation of N-methylated peptides with enhanced therapeutic properties.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-serine, characterized by three key modifications:

  • N-α-Fmoc Protection: The α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This base-labile protecting group is central to the most common strategy in solid-phase peptide synthesis.

  • N-α-Methylation: The nitrogen of the amino group is methylated, a modification known to increase the metabolic stability and cell permeability of peptides.

  • O-Benzyl Protection: The hydroxyl group of the serine side chain is protected by a benzyl (Bzl) group, preventing unwanted side reactions during peptide synthesis.

The presence of these protecting groups allows for the controlled and sequential addition of this modified amino acid into a growing peptide chain.

Physicochemical Properties:

PropertyValueReference
CAS Number 84000-14-6[1][2]
Molecular Formula C₂₆H₂₅NO₅[1][2]
Molecular Weight 431.48 g/mol [1]
Appearance White to off-white powder
Purity (typical) ≥98% (HPLC)

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available amino acid L-serine. The overall synthetic strategy involves the sequential protection of the side-chain hydroxyl group, the α-amino group, and finally, the N-methylation of the protected amino acid. A common and efficient approach involves a solid-phase method for the final N-methylation step.

Overall Synthesis Workflow

The logical flow for the synthesis of this compound can be visualized as follows:

Synthesis_Workflow cluster_0 Solution-Phase Synthesis cluster_1 Solid-Phase N-Methylation L_Serine L-Serine Boc_Ser_OH N-Boc-L-Serine L_Serine->Boc_Ser_OH Boc₂O, NaOH Boc_Ser_Bzl_OH N-Boc-Ser(Bzl)-OH Boc_Ser_OH->Boc_Ser_Bzl_OH NaH, Bzl-Br H_Ser_Bzl_OH H-Ser(Bzl)-OH Boc_Ser_Bzl_OH->H_Ser_Bzl_OH TFA Fmoc_Ser_Bzl_OH Fmoc-Ser(Bzl)-OH H_Ser_Bzl_OH->Fmoc_Ser_Bzl_OH Fmoc-OSu, NaHCO₃ Fmoc_Ser_Bzl_OH_Resin Fmoc-Ser(Bzl)-O-2CTC Resin Fmoc_Ser_Bzl_OH->Fmoc_Ser_Bzl_OH_Resin 2-CTC Resin, DIEA H_Ser_Bzl_OH_Resin H-Ser(Bzl)-O-2CTC Resin Fmoc_Ser_Bzl_OH_Resin->H_Ser_Bzl_OH_Resin Piperidine/DMF NBS_Ser_Bzl_OH_Resin o-NBS-Ser(Bzl)-O-2CTC Resin H_Ser_Bzl_OH_Resin->NBS_Ser_Bzl_OH_Resin o-NBS-Cl, Collidine NBS_MeSer_Bzl_OH_Resin o-NBS-MeSer(Bzl)-O-2CTC Resin NBS_Ser_Bzl_OH_Resin->NBS_MeSer_Bzl_OH_Resin CH₃I or (CH₃)₂SO₄, DBU H_MeSer_Bzl_OH_Resin H-MeSer(Bzl)-O-2CTC Resin NBS_MeSer_Bzl_OH_Resin->H_MeSer_Bzl_OH_Resin 2-Mercaptoethanol, DBU Fmoc_MeSer_Bzl_OH_Resin Fmoc-MeSer(Bzl)-O-2CTC Resin H_MeSer_Bzl_OH_Resin->Fmoc_MeSer_Bzl_OH_Resin Fmoc-OSu, DIEA Final_Product This compound Fmoc_MeSer_Bzl_OH_Resin->Final_Product Mild Acid Cleavage (e.g., 1% TFA in DCM)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of O-Benzyl-L-serine (H-Ser(Bzl)-OH)

This precursor can be synthesized from L-serine in a three-step process involving N-protection, O-benzylation, and subsequent N-deprotection.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine (Boc-L-Ser-OH)

  • Dissolve L-serine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide and 1,4-dioxane.

  • Cool the solution to 0 °C and slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain Boc-L-Ser-OH.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine (Boc-Ser(Bzl)-OH)

  • Dissolve N-Boc-L-serine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Under an inert atmosphere (e.g., argon), cool the solution to 0 °C and add sodium hydride (NaH, 2.2 eq).

  • Add benzyl bromide (Bzl-Br, 1.1 eq) and stir the reaction mixture at room temperature overnight.

  • Quench the reaction and perform an extractive workup.

  • Purify the crude product to yield Boc-Ser(Bzl)-OH.

Step 3: Synthesis of O-Benzyl-L-serine (H-Ser(Bzl)-OH)

  • Dissolve N-Boc-O-benzyl-L-serine (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours to effect the deprotection of the Boc group.

  • Remove the solvents under reduced pressure.

  • The resulting residue, H-Ser(Bzl)-OH, can be purified by trituration or recrystallization.

Synthesis of Fmoc-Ser(Bzl)-OH
  • Dissolve O-benzyl-L-serine (1.0 eq) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.

  • Cool the solution to 0-5 °C and slowly add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1.05 eq) in dioxane or acetone with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Perform an aqueous workup, including an acid wash to protonate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to obtain the crude Fmoc-Ser(Bzl)-OH, which can be further purified by recrystallization.

Solid-Phase N-Methylation of Fmoc-Ser(Bzl)-OH (Biron-Kessler Method)

This modern approach utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary solid support and protecting group for the carboxylic acid.

Step 1: Loading of Fmoc-Ser(Bzl)-OH onto 2-CTC Resin

  • Swell the 2-CTC resin in anhydrous DCM.

  • In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3.0 eq relative to resin capacity) in anhydrous DCM.

  • Add the amino acid solution to the resin, followed by N,N-diisopropylethylamine (DIEA, 9.0 eq).

  • Agitate the mixture for 2 hours at room temperature.

  • Wash the resin thoroughly with DCM and methanol to cap any unreacted sites, followed by washes with DCM and N-methyl-2-pyrrolidone (NMP).

Step 2: Fmoc Deprotection

  • Treat the resin with a solution of 20% piperidine in NMP for 5-10 minutes to remove the Fmoc group.

  • Repeat the treatment with fresh piperidine solution.

  • Wash the resin extensively with NMP and DCM.

Step 3: N-Sulfonylation

  • Treat the resin with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4.0 eq) and collidine (10.0 eq) in NMP.

  • Agitate for 30-60 minutes.

  • Wash the resin with NMP.

Step 4: N-Methylation

  • Treat the resin with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5.0 eq) in NMP for 3 minutes.

  • Add a solution of methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄, 10.0 eq) in NMP and agitate for 2 minutes.

  • Repeat this methylation cycle until complete conversion is observed (monitored by a mini-cleavage and LC-MS analysis).

  • Wash the resin with NMP.

Step 5: Desulfonylation

  • Treat the resin with a solution of 2-mercaptoethanol (2.0 eq) and DBU (1.0 eq) in NMP.

  • Agitate for 5 minutes and repeat the treatment.

  • Wash the resin with NMP.

Step 6: Re-introduction of the Fmoc Group

  • Treat the resin with a solution of Fmoc-OSu (3.0 eq) and DIEA (1.0 eq) in DCM.

  • Agitate for 1-2 hours.

  • Wash the resin with DCM and NMP.

Step 7: Cleavage from the Resin

  • Wash the resin with DCM.

  • Treat the resin with a solution of 1% TFA in DCM for 1-2 minutes.

  • Drain the cleavage solution into a flask containing water to quench the reaction.

  • Repeat the cleavage step multiple times.

  • The combined aqueous phases contain the final product, this compound, which can be extracted with an organic solvent, dried, and concentrated.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its precursors, compiled from various literature procedures for analogous transformations. Actual yields may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductReagentsTypical Yield
1 L-SerineN-Boc-L-SerineBoc₂O, NaOH>90%
2 N-Boc-L-SerineN-Boc-Ser(Bzl)-OHNaH, Bzl-Br60-80%
3 N-Boc-Ser(Bzl)-OHH-Ser(Bzl)-OHTFA>95%
4 H-Ser(Bzl)-OHFmoc-Ser(Bzl)-OHFmoc-OSu, NaHCO₃80-95%
5 Fmoc-Ser(Bzl)-OHThis compound (Solid-Phase)o-NBS-Cl, CH₃I, DBU, Fmoc-OSu>70%

Conclusion

This compound is a crucial reagent for the synthesis of N-methylated peptides. Its synthesis, while multi-stepped, can be achieved with good overall yields through a combination of solution-phase protection of L-serine and a subsequent, efficient solid-phase N-methylation. The methodologies presented in this guide provide a robust framework for the preparation of this valuable compound for applications in peptide-based drug discovery and development.

References

A Technical Guide to Fmoc-MeSer(Bzl)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-N-methyl-O-benzyl-L-serine (Fmoc-MeSer(Bzl)-OH), a specialty amino acid derivative crucial for advanced peptide synthesis. This document outlines its core physicochemical properties, a detailed protocol for its application in solid-phase peptide synthesis (SPPS), and a visual representation of the synthesis workflow.

Core Compound Data

This compound is a protected amino acid derivative designed for the stepwise assembly of peptide chains. The N-α-Fmoc group provides temporary protection of the amino function, the benzyl (Bzl) group protects the side-chain hydroxyl group of serine, and N-methylation at the alpha position offers conformational constraints and resistance to enzymatic degradation in the final peptide.

PropertyValueCitations
Molecular Formula C₂₆H₂₅NO₅[1][2]
Molecular Weight 431.48 g/mol [1]
431.49 g/mol [3][4]
431.47 g/mol
CAS Number 84000-14-6
Appearance White to off-white solid/powder

Experimental Protocols: Application in Fmoc-Based SPPS

The primary application of this compound is its incorporation into a peptide sequence using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This method relies on the base-lability of the Fmoc group for N-terminal deprotection, allowing for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The acid-labile benzyl group on the serine side chain remains intact until the final cleavage step.

Detailed Methodology for a Single Coupling Cycle:

This protocol outlines the key steps for incorporating a single this compound residue into a peptide-resin.

  • Resin Preparation and Swelling:

    • The solid support (e.g., Wang resin, Rink Amide resin) with the preceding amino acid residue is placed in a reaction vessel.

    • The resin is washed and swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30-60 minutes to ensure optimal reaction kinetics.

  • Fmoc Group Deprotection:

    • The temporary N-terminal Fmoc protecting group of the peptide-resin is removed.

    • This is achieved by treating the resin with a 20% solution of piperidine in DMF for approximately 5-15 minutes.

    • The reaction mixture is drained, and the resin is thoroughly washed with DMF to remove the piperidine and the cleaved dibenzofulvene-piperidine adduct. The completion of this step can be monitored by UV absorbance of the fluorenyl chromophore.

  • Amino Acid Activation:

    • In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated to facilitate amide bond formation.

    • Activation is performed by dissolving the amino acid in DMF with a coupling reagent and a base. Common activators include aminium/uronium salts like HBTU or HATU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. The mixture is allowed to react for several minutes.

  • Coupling Reaction:

    • The activated this compound solution is added to the deprotected peptide-resin.

    • The reaction vessel is agitated at room temperature for 1-4 hours to ensure the coupling reaction goes to completion.

    • The efficiency of the coupling can be monitored using a qualitative test, such as the Kaiser test, to detect any remaining free primary amines.

  • Washing:

    • Following the coupling reaction, the resin is drained and washed extensively with DMF and other solvents like dichloromethane (DCM) and isopropanol (IPA) to remove excess reagents and byproducts.

This cycle of deprotection, activation, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl group on the serine) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Visualization of the Synthesis Cycle

The following diagram illustrates the workflow for a single amino acid addition cycle in Fmoc-based solid-phase peptide synthesis.

Fmoc_SPPS_Cycle start Fmoc-AA(n)-Resin Deprotection Fmoc Deprotection start->Deprotection Piperidine 20% Piperidine in DMF Piperidine->Deprotection Washing DMF / IPA Wash Wash1 Wash Washing->Wash1 Wash2 Wash Washing->Wash2 ActivatedAA Activated This compound Coupling Coupling ActivatedAA->Coupling Deprotection->Wash1 Coupling->Wash2 Wash1->Coupling end_node Fmoc-AA(n+1)-Resin Wash2->end_node Ready for next cycle

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Fmoc-MeSer(Bzl)-OH in Different Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of N-α-(9-Fluorenylmethyloxycarbonyl)-N-methyl-O-benzyl-L-serine (this compound), a crucial derivative used in solid-phase peptide synthesis (SPPS). Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document extrapolates from the general principles governing the solubility of Fmoc-protected amino acids and provides data for structurally analogous compounds. A detailed experimental protocol for determining solubility is presented, alongside a workflow diagram for the utilization of Fmoc-amino acids in SPPS, to empower researchers in their peptide synthesis endeavors.

Introduction to the Solubility of Fmoc-Protected Amino Acids

The solubility of Fmoc-protected amino acids in organic solvents is a critical parameter for efficient peptide coupling in SPPS.[1] Inadequate solubility can lead to suboptimal reaction kinetics, incomplete coupling, and the formation of deletion sequences, which ultimately compromises the purity and yield of the final peptide product.[1] this compound, an N-methylated and side-chain protected serine derivative, presents a unique solubility profile that is influenced by its constituent chemical moieties. The large, hydrophobic Fmoc and benzyl groups generally enhance solubility in nonpolar organic solvents, while the overall polarity is affected by the core amino acid structure.

Factors Influencing the Solubility of this compound

The solubility of an Fmoc-protected amino acid is a multifactorial property governed by several key factors:

  • Amino Acid Side Chain and Modifications: The inherent nature of the amino acid side chain plays a significant role. For this compound, the N-methylation of the backbone can impact hydrogen bonding and conformational flexibility, which in turn affects solubility. N-methylation can lead to an increase in lipophilicity and aqueous solubility.

  • Side-Chain Protecting Group: Large, bulky, and hydrophobic protecting groups, such as the Benzyl (Bzl) group in this compound, generally increase solubility in nonpolar organic solvents like Dichloromethane (DCM) but may decrease it in more polar solvents.[2]

  • The Solvent System: The polarity and hydrogen-bonding capacity of the solvent are crucial.[2] Common solvents in SPPS include N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM).[2] Polar aprotic solvents like DMF and NMP are often effective at solvating a wide range of protected amino acids.

  • Temperature: Solubility is generally temperature-dependent, with an increase in temperature often leading to higher solubility. Gentle heating can be employed to dissolve more challenging Fmoc-amino acids.

  • Presence of Additives: The addition of salts or other reagents can influence the solubility of the protected amino acid in the solvent system.

Solubility Data for this compound and Analogous Compounds

While specific quantitative solubility data for this compound is not widely published, the following table summarizes available data for structurally related Fmoc-amino acids to provide a useful benchmark for solvent selection. It is anticipated that this compound will exhibit good solubility in common SPPS solvents like DMF and DMSO due to its bulky, hydrophobic protecting groups.

CompoundSolventSolubility (mg/mL)Remarks
This compound Various Data not publicly available Good solubility in DMF and DMSO is expected.
Fmoc-Ser-OHDMSO200Ultrasonic assistance may be required.
Fmoc-Lys(Alloc)-OHDMSO100Ultrasonic assistance may be beneficial.
Fmoc-Lys-OHDMSO50Requires sonication and pH adjustment to 2 with HCl.
Fmoc-Lys-OHMethanol5.74Requires sonication and pH adjustment to 6 with HCl.

Note: The data for analogous compounds should be used as a guideline. It is strongly recommended to experimentally determine the solubility of this compound in the specific solvent system and conditions for your application.

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of an Fmoc-protected amino acid, such as this compound, in a given organic solvent using High-Performance Liquid Chromatography (HPLC).

Materials
  • This compound

  • Analytical grade organic solvents (e.g., DMF, DMSO, NMP, DCM, THF, ACN)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance (accurate to ±0.01 mg)

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solution should have visible undissolved solid.

  • Sample Clarification:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Preparation of Samples for Analysis:

    • Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with a known volume of a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in mg/mL or mol/L.

Visualization of Experimental and Logical Workflows

The solubility of this compound is most critical during the coupling step of the SPPS cycle. The following diagrams illustrate the workflow for determining solubility and the general process of Fmoc-SPPS.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_calculation Calculation A Add excess this compound to vial B Add precise volume of solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute for HPLC analysis E->F G Analyze via HPLC F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for experimental determination of solubility.

Fmoc_SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Washing Step (e.g., DMF) deprotection->wash1 coupling Amino Acid Coupling: - Dissolve this compound - Activate (e.g., HBTU/HATU) - Couple to resin wash1->coupling wash2 Washing Step (e.g., DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Final Cleavage from Resin & Side-Chain Deprotection repeat->cleavage No

References

A Technical Guide to Fmoc-MeSer(Bzl)-OH: A Key Building Block in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-MeSer(Bzl)-OH, a crucial N-methylated and side-chain protected amino acid derivative. Its unique structure is instrumental in the synthesis of complex peptides and peptidomimetics, offering enhanced stability and conformational control. This document details its chemical properties, supplier information, and its application in solid-phase peptide synthesis (SPPS), particularly for drug development.

Core Compound Data: this compound

This compound, systematically named N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-benzyl-L-serine, is a synthetic amino acid derivative. The presence of the N-methyl group enhances the metabolic stability and modulates the conformational properties of the resulting peptides.[1] The benzyl group protects the hydroxyl side chain of serine, while the Fmoc group provides temporary protection for the amine functionality, making it ideal for Fmoc-based solid-phase peptide synthesis.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 84000-14-6[2][3][4][5]
Molecular Formula C₂₆H₂₅NO₅
Molecular Weight 431.49 g/mol
Appearance White to off-white powder
Purity Typically >98.0%
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Table 2: Major Suppliers of this compound

SupplierWebsite
Santa Cruz Biotechnology--INVALID-LINK--
Watanabe Chemical Industries, LTD.--INVALID-LINK--
AbMole BioScience--INVALID-LINK--
MedChemExpress--INVALID-LINK--
Chem-Impex International--INVALID-LINK--

Experimental Protocols: Application in Peptide Synthesis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The N-methylation presents unique challenges and advantages in peptide chain elongation.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the iterative cycle of Fmoc-SPPS.

spss_workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 3. Washing (DMF) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for next Amino Acid Washing2->Repeat Cleavage 6. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection n-1 cycles Purification 7. Purification & Analysis (e.g., HPLC, Mass Spec) Cleavage->Purification

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for Incorporating N-Methylated Amino Acids

Coupling of N-methylated amino acids like this compound is often slower and requires stronger coupling reagents compared to their non-methylated counterparts.

Materials:

  • This compound

  • Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Preparation: Swell the chosen resin in DMF for at least 30 minutes. If starting a new synthesis, deprotect the pre-loaded Fmoc-amino acid on the resin using 20% piperidine in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Activation and Coupling of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (or HBTU) (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. The reaction can be monitored using a Kaiser test, although it is not reliable for N-methylated amino acids. A small sample can be cleaved and analyzed by mass spectrometry to confirm coupling.

  • Washing: After the coupling, thoroughly wash the resin with DMF, DCM, and IPA to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide sequence is complete, perform a final Fmoc deprotection. Wash the resin and dry it under vacuum. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl group from the serine residue.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Drug Development: Peptidomimetics

N-methylation is a key strategy in the development of peptidomimetics to improve their therapeutic properties. This modification can enhance metabolic stability, increase membrane permeability, and control the peptide's conformation, which can lead to improved receptor binding and biological activity.

Logical Workflow for Peptidomimetic Drug Design

The following diagram outlines a typical workflow for the rational design of peptidomimetics, a process where this compound can be a valuable tool for introducing N-methylation.

peptidomimetic_design cluster_lead_id Lead Identification & Optimization cluster_modifications Structural Modifications cluster_evaluation Evaluation & Refinement LeadPeptide Initial Lead Peptide AlaScan Alanine Scanning (Identify Key Residues) LeadPeptide->AlaScan Truncation Truncation & Deletion Scan (Minimize Sequence) AlaScan->Truncation NMethylation N-Methylation Scan (Improve Stability/Permeability) Truncation->NMethylation NonNaturalAA Incorporate Non-Natural AAs Truncation->NonNaturalAA Cyclization Macrocyclization (Conformational Constraint) Truncation->Cyclization Bioactivity In Vitro Bioactivity Assays NMethylation->Bioactivity NonNaturalAA->Bioactivity Cyclization->Bioactivity Stability Metabolic Stability Assays Bioactivity->Stability Structural Structural Analysis (NMR, X-ray Crystallography) Stability->Structural Refinement Iterative Refinement Structural->Refinement Refinement->NMethylation Re-design

A workflow for the design and development of peptidomimetic drugs.

This workflow illustrates how initial peptide leads are optimized through various modifications, including N-methylation, to enhance their drug-like properties. The use of building blocks like this compound is integral to this process, allowing for precise chemical modifications that can lead to the development of novel and effective peptide-based therapeutics.

References

The Strategic Advantage of N-Methylation in Peptide Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of peptides through the introduction of N-methylated amino acids represents a powerful strategy in medicinal chemistry to overcome the inherent pharmacokinetic limitations of peptide-based therapeutics. This technical guide provides an in-depth analysis of the role of N-methylation in modulating peptide structure and function. By altering the peptide backbone, N-methylation imparts significant advantages, including constrained conformation, enhanced proteolytic stability, and improved cell permeability. These modifications collectively contribute to the development of peptide drugs with superior oral bioavailability and therapeutic efficacy. This document will detail the conformational effects of N-methylated amino acids, present quantitative data on their impact, outline key experimental methodologies, and provide visual representations of relevant pathways and workflows.

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides offer high selectivity and potency as therapeutic agents, but their application is often hampered by poor metabolic stability and low membrane permeability.[1] N-methylation, the substitution of the amide proton with a methyl group, is a key modification that addresses these challenges by fundamentally altering the peptide's structural and chemical properties.[2][3] This modification is prevalent in naturally occurring cyclic peptides with excellent pharmacokinetic profiles, such as cyclosporine A, inspiring its use in synthetic peptide drug design.[4][5]

The Conformational Impact of N-Methylation

The introduction of a methyl group on the amide nitrogen has profound effects on the local and global conformation of a peptide.

  • Restricted Backbone Flexibility : The methyl group introduces steric hindrance that limits the rotation around the Cα-N bond, thereby reducing the conformational freedom of the peptide backbone. This "conformational constraint" can pre-organize the peptide into its bioactive conformation, leading to enhanced receptor affinity and selectivity.

  • Promotion of Cis-Amide Bonds : In unmodified peptides, the trans conformation of the amide bond is overwhelmingly favored. N-methylation lowers the energy barrier for cis/trans isomerization, making the cis conformation more accessible. This is particularly significant for mimicking β-turns and other secondary structures crucial for biological activity.

  • Disruption of Hydrogen Bonding : The absence of the amide proton in N-methylated residues prevents their participation as hydrogen bond donors. This can disrupt or stabilize specific secondary structures, such as β-sheets and helices, depending on the position and number of methylated residues.

conformational_effects cluster_unmodified Unmodified Peptide cluster_modified N-Methylated Peptide cluster_consequences Structural Consequences Unmodified Flexible Backbone (Trans-amide bond favored) Amide proton available for H-bonding N_Methylated Constrained Backbone (Cis/Trans isomerization facilitated) No amide proton for H-bonding Unmodified->N_Methylated N-methylation Conformation Altered Secondary Structure (e.g., β-turn stabilization) N_Methylated->Conformation Impacts Bioactive Pre-organization into Bioactive Conformation N_Methylated->Bioactive Impacts

Caption: Conformational consequences of peptide N-methylation.

Enhancing Proteolytic Stability

A major drawback of peptide drugs is their rapid degradation by proteases in the body. N-methylation provides a steric shield that hinders the approach of proteolytic enzymes to the peptide backbone, thereby increasing metabolic stability. The conformational rigidity conferred by N-methylation can also make the peptide a poor substrate for proteases, which often recognize and cleave flexible, extended peptide chains. Studies have shown that N-methylation of even a single amino acid residue can significantly increase a peptide's half-life in plasma and other biological fluids.

Improving Cell Permeability and Oral Bioavailability

Poor membrane permeability is another significant obstacle for peptide therapeutics, limiting their oral bioavailability. N-methylation enhances permeability through several mechanisms:

  • Reduced Desolvation Penalty : The removal of the amide proton reduces the number of hydrogen bond donors, decreasing the energy required to move the peptide from an aqueous environment into the hydrophobic cell membrane.

  • Increased Lipophilicity : The addition of a methyl group increases the overall lipophilicity of the peptide, favoring its partitioning into the lipid bilayer.

  • Adoption of "Membrane-Permeable" Conformations : N-methylation can induce a more compact, folded conformation that masks polar groups within the peptide's core and presents a more hydrophobic exterior to the cell membrane. This "chameleonic" behavior is crucial for passive diffusion across the cell membrane.

Multiple N-methylations in a peptide can drastically improve its intestinal permeability, leading to significant oral bioavailability.

permeability_enhancement cluster_modification Modification cluster_mechanisms Mechanisms of Improved Permeability cluster_outcome Outcome N_Methylation N-Methylation Lipophilicity Increased Lipophilicity N_Methylation->Lipophilicity Desolvation Reduced Desolvation Penalty (Fewer H-bond donors) N_Methylation->Desolvation Conformation Favorable Conformation (Masking of polar groups) N_Methylation->Conformation Permeability Enhanced Cell Membrane Permeability Lipophilicity->Permeability Desolvation->Permeability Conformation->Permeability Bioavailability Improved Oral Bioavailability Permeability->Bioavailability

Caption: Mechanisms of N-methylation-induced permeability enhancement.

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on peptide properties.

Table 1: Effect of N-Methylation on the Permeability of Cyclic Peptides

Peptide ScaffoldNumber of N-MethylationsPAMPA Permeability (Papp x 10⁻⁶ cm/s)RRCK Cell-Based Permeability (Papp x 10⁻⁶ cm/s)
Scaffold 1 01.8-
33.54.9
Scaffold 2 00.5-
36.14.1
Cyclosporine A 7-1.1
Data adapted from relevant studies demonstrating the significant increase in permeability with N-methylation.

Table 2: Stability of Cyclic Peptides in Human Plasma and Liver Microsomes

PeptideHuman Plasma Stability (t₁/₂ min)Human Liver Microsomal Stability (CLint µL/min/mg)
Scaffold 1 (non-methylated) > 360225
Scaffold 1 (trimethylated) > 360110
Scaffold 2 (non-methylated) > 360109
Scaffold 2 (trimethylated) > 360>320
Cyclosporine A > 36046.8
Data highlights that while cyclization itself confers high plasma stability, N-methylation can modulate microsomal stability.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of N-methylated peptides.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

A common method for incorporating N-methylated amino acids is through on-resin methylation or by using pre-synthesized N-methylated amino acid building blocks.

On-Resin N-Methylation Protocol (Miller and Scanlan approach):

  • Resin Swelling : Swell the resin-bound peptide in a suitable solvent like Dichloromethane (DCM).

  • Orthogonally Protected Amino Acid Coupling : Couple the desired amino acid with an orthogonal protecting group on the backbone nitrogen (e.g., o-NBS-Cl).

  • Alkylation : Treat the protected amine with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., DBU) to introduce the methyl group.

  • Deprotection : Remove the orthogonal protecting group to allow for the coupling of the next amino acid.

  • Peptide Elongation : Continue the peptide chain elongation using standard SPPS protocols.

  • Cleavage and Deprotection : Cleave the final peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool to study the conformation of N-methylated peptides in solution.

  • Sample Preparation : Dissolve the purified peptide in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition : Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY, ROESY) NMR spectra.

  • Data Analysis : Analyze the chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data to determine dihedral angle constraints and inter-proton distances, which are then used to calculate the three-dimensional structure of the peptide. The presence of strong NOEs between adjacent alpha protons can indicate a cis-amide bond.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure of peptides.

  • Sample Preparation : Dissolve the peptide in an appropriate solvent (e.g., trifluoroethanol, phosphate buffer).

  • Data Acquisition : Record the CD spectrum in the far-UV region (typically 190-250 nm).

  • Data Analysis : The shape and magnitude of the CD spectrum can indicate the presence of α-helices, β-sheets, or random coil structures. Changes in the CD spectrum upon N-methylation can reveal alterations in the peptide's secondary structure.

Permeability Assays

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a high-throughput assay that measures passive diffusion across an artificial lipid membrane.

  • Membrane Preparation : Coat a filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.

  • Assay Setup : Add the test peptide solution to the donor wells and a buffer solution to the acceptor wells.

  • Incubation : Incubate the plate for a defined period (e.g., 5 hours) to allow the peptide to diffuse across the membrane.

  • Quantification : Measure the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS.

  • Calculation : Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.

Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive and active transport.

  • Cell Culture : Culture Caco-2 cells on semi-permeable filter inserts for approximately 21 days until they form a differentiated and polarized monolayer.

  • Assay Setup : Add the test peptide to the apical (top) or basolateral (bottom) side of the cell monolayer.

  • Incubation : Incubate for a specific time (e.g., 2 hours).

  • Quantification : Measure the amount of peptide that has transported to the opposite chamber using LC-MS/MS.

  • Calculation : Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Functional Analysis cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (with N-methylation) Purification Purification (e.g., HPLC) SPPS->Purification Conformational Conformational Analysis (NMR, CD) Purification->Conformational Stability Proteolytic Stability Assay Purification->Stability Permeability Permeability Assays (PAMPA, Caco-2) Purification->Permeability Bioactivity In vitro Bioactivity Assay Stability->Bioactivity Permeability->Bioactivity Pharmacokinetics In vivo Pharmacokinetics Bioactivity->Pharmacokinetics

Caption: General workflow for the synthesis and evaluation of N-methylated peptides.

Conclusion

N-methylation is a cornerstone of modern peptide drug design, offering a robust method to systematically enhance the pharmacokinetic properties of therapeutic peptides. By strategically incorporating N-methylated amino acids, researchers can overcome the long-standing challenges of proteolytic instability and poor membrane permeability. The ability to fine-tune peptide conformation and stability through N-methylation allows for the rational design of next-generation peptide therapeutics with improved efficacy and oral bioavailability, ultimately expanding the therapeutic potential of this important class of molecules.

References

A Technical Guide to Fmoc and Benzyl Protecting Groups in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the intricate field of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex biomolecules, protecting groups are indispensable tools. They serve as temporary chemical moieties that mask reactive functional groups, preventing them from participating in unwanted side reactions. This allows for precise chemical transformations to occur at other sites within a molecule. Among the vast arsenal of protecting groups available to chemists, the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the Benzyl (Bn) group are cornerstones, each possessing unique characteristics that make them suitable for distinct and sometimes complementary roles.

This technical guide provides an in-depth exploration of the purpose, mechanism, and application of Fmoc and Benzyl protecting groups. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of these critical components of modern synthetic strategy.

The Fluorenylmethyloxycarbonyl (Fmoc) Group: A Staple in Peptide Synthesis

The Fmoc group is a base-labile protecting group primarily used for the protection of amines.[1][2] Its introduction in 1972 by Louis A. Carpino and Grace Y. Han revolutionized solid-phase peptide synthesis (SPPS), offering a milder alternative to the harsh acidic conditions required for other protecting groups like Boc.[3]

Mechanism of Protection and Deprotection

Protection: The Fmoc group is typically introduced by reacting an amine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[1][2] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent, resulting in the formation of a stable carbamate linkage.

Deprotection: The key feature of the Fmoc group is its lability under mild basic conditions. Deprotection is achieved through a β-elimination mechanism, typically initiated by a secondary amine base such as piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The base abstracts the acidic proton on the 9-position of the fluorenyl ring, leading to the elimination of the carbamate and the formation of a dibenzofulvene (DBF) byproduct. This DBF molecule is subsequently trapped by the amine base.

A significant advantage of this process is that the DBF-piperidine adduct exhibits strong UV absorbance (around 301-312 nm), allowing for real-time, quantitative monitoring of the deprotection reaction's completion.

Core Applications

The primary application of the Fmoc group is in solid-phase peptide synthesis (SPPS). In SPPS, an amino acid chain is assembled sequentially while anchored to a solid resin support. The Fmoc group temporarily protects the N-terminus of the growing peptide chain. Its removal under mild basic conditions does not affect the acid-labile protecting groups commonly used for amino acid side chains or the bond linking the peptide to the resin, a principle known as orthogonality. This allows for the iterative and controlled addition of amino acids to build the desired peptide sequence.

Quantitative Data for Fmoc Deprotection

The efficiency of Fmoc deprotection is critical for the success of SPPS. The reaction kinetics are influenced by the choice of base, its concentration, and the specific amino acid residue.

ParameterConditionObservationReference
Deprotection Reagent 20% Piperidine in DMFStandard and highly effective reagent for Fmoc removal.
Alternative Reagents 4-Methylpiperidine (4MP), Piperazine (PZ)Show comparable efficiency to piperidine in many cases.
Reaction Time 5% Piperidine in DMF>99% deprotection of Fmoc-Val-OH achieved within 3 minutes.
Reaction Time 20% Piperidine in DMFTypically complete within minutes for most amino acids.
Monitoring UV SpectrophotometryDibenzofulvene-piperidine adduct absorbance is measured at ~301 nm.
Conceptual Experimental Protocol: Fmoc Deprotection in SPPS
  • Swelling: The Fmoc-protected peptide-resin is swollen in a suitable solvent like DMF in a reaction vessel.

  • Deprotection: The swelling solvent is drained, and a solution of 20% piperidine in DMF is added to the resin.

  • Agitation: The mixture is agitated for a predetermined time (e.g., 3-20 minutes) to ensure complete deprotection.

  • Monitoring: The effluent from the reaction vessel can be passed through a UV spectrophotometer to monitor the release of the DBF-piperidine adduct, confirming the reaction's progress and completion.

  • Washing: The resin is thoroughly washed with DMF to remove the deprotection solution and byproducts, preparing it for the coupling of the next Fmoc-protected amino acid.

fmoc_spps_workflow start Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 Removes DBF Adduct coupling Coupling (Fmoc-AA, Activator) wash1->coupling wash2 DMF Wash coupling->wash2 Removes Excess Reagents repeat Repeat Cycle wash2->repeat repeat->deprotection Elongate Peptide final_deprotection Final Deprotection & Cleavage repeat->final_deprotection Synthesis Complete end Purified Peptide final_deprotection->end

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Cycle.

The Benzyl (Bn) Group: A Robust and Versatile Protector

The Benzyl (Bn) group is a widely used protecting group for various functional groups, including alcohols, phenols, amines, and carboxylic acids. Its key advantage is its stability under a wide range of chemical conditions, including strongly acidic and basic environments, making it a robust choice for complex, multi-step syntheses.

Mechanism of Protection and Deprotection

Protection: Benzyl groups are typically installed by treating the substrate (e.g., an alcohol) with a benzyl halide (benzyl bromide, BnBr, or benzyl chloride, BnCl) in the presence of a base like sodium hydride (NaH) or potassium hydroxide (KOH). This proceeds through a Williamson ether synthesis, an SN2 reaction. For base-sensitive substrates, benzyl trichloroacetimidate can be used under acidic conditions.

Deprotection: The most common method for cleaving a benzyl group is catalytic hydrogenolysis. This involves reacting the benzylated compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often on a carbon support (Pd/C). The reaction is clean, typically yielding the deprotected molecule and toluene as the only byproduct, which is easily removed. Alternative methods for deprotection include strong acidolysis (e.g., with anhydrous HF), oxidation, or the use of Lewis acids.

Core Applications

The robustness of the benzyl group makes it highly valuable in natural product synthesis, carbohydrate chemistry, and nucleoside chemistry. It can withstand many synthetic transformations, allowing chemists to perform complex modifications on other parts of the molecule before its removal. Its stability contrasts with the lability of groups like Fmoc, which is a key aspect of orthogonal protection strategies.

Quantitative Data for Benzyl Deprotection

The conditions for benzyl group hydrogenolysis can be tailored to the specific substrate and the presence of other functional groups.

ParameterConditionObservationReference
Standard Catalyst 10% Palladium on Carbon (Pd/C)A widely used and effective catalyst for hydrogenolysis.
Alternative Catalyst 20% Pd(OH)₂/C (Pearlman's Catalyst)Often more effective for N-benzyl groups or difficult substrates.
Hydrogen Source Hydrogen Gas (H₂)Typically used at pressures from atmospheric up to 10 bar.
Transfer Hydrogenolysis Ammonium Formate, Formic AcidUsed as an alternative hydrogen donor, especially when H₂ gas is not ideal.
Solvents Methanol, Ethanol, Ethyl Acetate, THFChosen based on substrate solubility.
Selectivity Catalyst Pre-treatmentCan prevent unwanted side reactions like the saturation of aromatic rings.
Conceptual Experimental Protocol: Benzyl Deprotection via Hydrogenolysis
  • Dissolution: The benzyl-protected compound is dissolved in an appropriate solvent (e.g., methanol or ethyl acetate) in a reaction flask.

  • Catalyst Addition: A catalytic amount of Pd/C (typically 5-10 mol%) is added to the solution.

  • Hydrogenation: The flask is flushed with hydrogen gas (e.g., from a balloon or in a pressure reactor), and the mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Filtration: Upon completion, the reaction mixture is filtered through a pad of celite to remove the solid palladium catalyst.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified, typically by column chromatography, to yield the deprotected molecule.

Orthogonal Protection Strategies with Fmoc and Benzyl Groups

The concept of "orthogonality" is central to modern synthetic chemistry. Orthogonal protecting groups can be removed under distinct chemical conditions without affecting each other. The Fmoc and Benzyl groups form a powerful orthogonal pair:

  • Fmoc Group: Removed by mild base (e.g., piperidine).

  • Benzyl Group: Stable to base, but removed by hydrogenolysis.

This orthogonality is exploited in complex syntheses, such as the preparation of protected peptide fragments or glycopeptides. For example, in SPPS, an amino acid with a benzyl-protected side chain can be incorporated. The N-terminal Fmoc group can be repeatedly removed with piperidine to build the peptide backbone, leaving the benzyl group on the side chain completely intact. This side-chain protecting group can then be removed at a later stage using hydrogenolysis, a process that will not affect acid-labile groups that might also be present. This allows for selective, late-stage modification of specific sites in a complex molecule.

orthogonal_strategy start Peptide with Fmoc-N-terminus and Bn-Side Chain base_treatment Base Treatment (e.g., Piperidine) start->base_treatment Selective Fmoc Removal hydrogenolysis Catalytic Hydrogenolysis (H₂/Pd-C) start->hydrogenolysis Selective Bn Removal product1 Free N-terminus, Bn-Side Chain Intact base_treatment->product1 product2 Fmoc-N-terminus Intact, Free Side Chain hydrogenolysis->product2

Orthogonal Deprotection of Fmoc and Benzyl Groups.

The Fmoc and Benzyl protecting groups are fundamental tools in the synthesis of complex organic molecules. The Fmoc group, with its mild, base-labile nature, is the undisputed standard for the temporary protection of amines in modern solid-phase peptide synthesis. Its UV-traceable deprotection byproduct further enhances its utility in automated processes. In contrast, the Benzyl group offers robust protection for a variety of functional groups, withstanding a broad spectrum of reaction conditions. Its removal via catalytic hydrogenolysis provides a distinct and clean deprotection pathway.

The true power of these groups is most evident when used in concert within an orthogonal protection strategy. This allows researchers and drug development professionals to selectively unmask specific functional groups in the presence of others, enabling the precise and efficient construction of highly complex and sensitive molecules that are vital for advancing science and medicine.

References

Technical Guide to the Safe Handling of Fmoc-MeSer(Bzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-benzyl-L-serine, commonly referred to as Fmoc-MeSer(Bzl)-OH. The information is compiled to ensure safe handling, storage, and use of this compound in a laboratory setting. All data is presented for research use only.

Chemical and Physical Properties

This compound is a protected amino acid derivative widely used in peptide synthesis.[1] Its key physical and chemical properties are summarized below. Understanding these characteristics is fundamental to its appropriate handling and storage.

PropertyValueSource
CAS Number 84000-14-6[1][2][3][4]
Molecular Formula C₂₆H₂₅NO₅
Molecular Weight 431.48 g/mol
Appearance White to off-white solid/powder
Purity ≥98.0%
Predicted Boiling Point 618.9 ± 55.0 °C
Predicted Density 1.264 ± 0.06 g/cm³
Predicted pKa 3.43 ± 0.10

Safety and Hazard Information

While specific toxicological data for this compound is not extensively published, data from suppliers and analogous compounds allow for a summary of key safety information. It is classified as a combustible solid.

CategoryInformationSource
GHS Classification Combustible Solids (Storage Class 11)
Water Hazard Class (WGK) WGK 3 (severe hazard to water)
Flash Point Not applicable
Hazard Statements Based on typical compounds of this class: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Precautionary Statements Based on typical compounds of this class: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

ConditionSpecificationSource
Storage Temperature 2 to 8°C
Personal Protective Equipment (PPE) Eyeshields, Gloves, Type N95 (US) Respirator
Handling Advice Handle in a well-ventilated area. Avoid dust formation. Avoid contact with skin, eyes, and clothing.
Incompatibilities Strong oxidizing agents.

Experimental Protocols

The Safety Data Sheet (SDS) for this compound does not provide detailed experimental protocols for its use. The compound is primarily intended for use as a building block in solid-phase peptide synthesis (SPPS). Users should refer to established SPPS methodologies and institutional safety protocols when designing experiments.

Safety Workflow and Emergency Procedures

The following diagram outlines the logical workflow for safely managing this compound, from hazard assessment to emergency response.

G cluster_assessment Hazard Assessment cluster_handling Safe Handling Protocols cluster_emergency Emergency Response Hazard Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Combustible Solid PPE Required PPE: - Safety Goggles - Gloves - N95 Respirator Hazard->PPE Ventilation Use in a Well-Ventilated Area (e.g., Fume Hood) Hazard->Ventilation Ingestion Ingestion: Seek medical attention Hazard->Ingestion Skin Skin Contact: Wash with soap & water PPE->Skin Eyes Eye Contact: Rinse with water for 15 mins PPE->Eyes Inhalation Inhalation: Move to fresh air Ventilation->Inhalation

Figure 1: Safety workflow for this compound.

References

Commercial Availability and Technical Guide to N-Methylated Serine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Commercial Landscape, Synthesis, and Biological Significance of N-Methylated Serine Derivatives

For researchers, scientists, and drug development professionals, N-methylated serine derivatives represent a class of molecules with significant potential in modulating biological systems. Their unique properties, including enhanced enzymatic stability and cell permeability, make them valuable building blocks in peptide synthesis and drug discovery. This technical guide provides a comprehensive overview of the commercial availability of key N-methylated serine derivatives, detailed experimental protocols for their synthesis and evaluation, and an exploration of their biological roles, particularly their interaction with the N-Methyl-D-aspartate (NMDA) receptor and their impact on hyaluronan production.

Commercial Availability of N-Methylated Serine Derivatives

A variety of N-methylated serine derivatives are commercially available from several suppliers. The following tables summarize the availability of some key compounds, providing a starting point for researchers to source these valuable reagents.

Table 1: Commercially Available N-Methyl-L-serine and its Hydrochloride Salt

Product NameSupplier(s)CAS NumberPurityAvailable Forms
N-Methyl-L-serineSigma-Aldrich[1], Apollo Scientific[2], Chem-Impex[3]2480-26-4≥98% (TLC)[1], 98%[2]Powder
N-Methyl-L-serine hydrochlorideChem-Impex2480-26-498 - 102% (Assay by titration)White to off-white solid

Table 2: Commercially Available Protected N-Methylated Serine Derivatives

Product NameSupplier(s)CAS NumberPurityKey Features
N-Boc-N-methyl-L-serineThermo Scientific Chemicals, Chem-Impex101772-29-697%, ≥ 97% (Assay)Boc-protected amine for use in peptide synthesis.
N-Methyl-O-tert-butyl-L-serineChem-Impex197632-83-0≥ 98%tert-butyl protected hydroxyl group.
Fmoc-N-methyl-O-tert-butyl-L-serineChem-Impex, Thermo Scientific Chemicals197632-77-2≥ 99.5% (Chiral HPLC)Fmoc-protected amine and tert-butyl protected hydroxyl for solid-phase peptide synthesis.
N-Fmoc-N-methyl-L-serineAdvanced ChemBlocks291311-48-395%Fmoc-protected amine for peptide synthesis.

Biological Significance and Applications

N-methylated serine derivatives exhibit a range of biological activities and have found applications in various fields of research and development.

Modulation of NMDA Receptor Activity

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. D-serine is a potent endogenous co-agonist at the glycine binding site of the NMDA receptor. N-methylation of serine can influence its interaction with the NMDA receptor, although detailed quantitative data on the binding affinities of N-methylated serine derivatives are not extensively available in the public domain. The modulation of NMDA receptor activity is a key area of investigation for neurological disorders, and N-methylated serine derivatives could serve as valuable tools in this research.

Stimulation of Hyaluronan Production

N-methyl-L-serine has been shown to stimulate the production of hyaluronan (HA) in human skin fibroblasts. A study demonstrated that N-methyl-L-serine, at concentrations of 1-10 mM, dose-dependently increased the incorporation of [3H]glucosamine into HA, with a maximum stimulation of 1.5-fold compared to the control. This effect was specific to HA, as the formation of sulfated glycosaminoglycans was unchanged. The study also found that the β-hydroxyl group and the L-configuration of N-methyl-serine were essential for this activity. Furthermore, N-methyl-L-serine treatment for 24 hours led to a dose-dependent increase in membrane-associated hyaluronan synthase activity.

Table 3: Effect of N-Methyl-L-serine on Hyaluronan Production

Concentration of N-Methyl-L-serine (mM)Stimulation of [3H]glucosamine incorporation into HA (fold increase vs. control)
1Dose-dependent increase
101.5

Data from Sakai, S., et al. (1999). N-Methyl-L-serine stimulates hyaluronan production in human skin fibroblasts. Skin Pharmacology and Applied Skin Physiology.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of N-methylated serine derivatives.

Synthesis of N-Boc-N-methyl-L-serine

This protocol describes a common method for the synthesis of N-Boc-N-methyl-L-serine, a key intermediate for incorporating N-methylserine into peptides.

Materials:

  • L-serine

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Potassium bisulfate (KHSO4)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Methyl iodide (CH3I)

  • Brine

Procedure:

  • N-Boc Protection of L-serine:

    • Dissolve L-serine in 1 N sodium hydroxide solution and cool in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate in dioxane to the cooled serine solution.

    • Stir the two-phase mixture at 5°C for 30 minutes and then allow it to warm to room temperature over 3.5 hours.

    • Concentrate the mixture by rotary evaporation, cool in an ice bath, and acidify to pH 2-3 with 1 N potassium bisulfate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate to obtain N-Boc-L-serine as a foam.

  • Methyl Esterification and N-Methylation:

    • Dissolve the N-Boc-L-serine in dimethylformamide and cool in an ice-water bath.

    • Add solid potassium carbonate and stir for 10 minutes.

    • Add methyl iodide to the suspension and continue stirring at 0°C for 30 minutes, then warm to room temperature for an additional hour.

    • Filter the reaction mixture and partition the filtrate between ethyl acetate and water.

    • Wash the organic phase with brine, dry with magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine methyl ester. A more direct N-methylation of the N-Boc-L-serine can also be performed using a suitable base and methylating agent.

This protocol is adapted from a general procedure for the synthesis of related compounds.

Enzymatic Stability Assay

N-methylation is known to enhance the resistance of peptides to enzymatic degradation. This protocol outlines a general method to assess the enzymatic stability of a peptide containing an N-methylated serine residue.

Materials:

  • N-methylated peptide

  • Control (unmethylated) peptide

  • Proteolytic enzyme (e.g., trypsin, chymotrypsin, or a mixture of proteases from a biological fluid like serum)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Quenching solution (e.g., trifluoroacetic acid, TFA)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of the N-methylated and control peptides in a suitable buffer (e.g., PBS).

  • Prepare a stock solution of the proteolytic enzyme in the same buffer.

  • In separate tubes, mix the peptide solutions with the enzyme solution to initiate the degradation reaction. A typical peptide-to-enzyme ratio is 100:1 (w/w).

  • Incubate the reaction mixtures at a physiological temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube and immediately quench the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).

  • Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Calculate the percentage of the remaining peptide at each time point relative to the amount at time zero.

  • Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life for both the N-methylated and control peptides.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput in vitro assay used to predict the passive permeability of compounds across biological membranes. This protocol provides a general workflow.

Materials:

  • PAMPA plate (donor and acceptor plates with a lipid-impregnated artificial membrane)

  • N-methylated serine derivative and control compounds

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., dodecane)

  • Phospholipid (e.g., lecithin)

  • Plate reader or LC-MS system for analysis

Procedure:

  • Prepare the artificial membrane by coating the filter of the donor plate with a solution of phospholipid in an organic solvent (e.g., 1% lecithin in dodecane).

  • Prepare a solution of the test compound (e.g., N-methylated serine derivative) in PBS in the donor wells.

  • Fill the acceptor wells with PBS.

  • Assemble the PAMPA plate by placing the donor plate on top of the acceptor plate.

  • Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate the permeability coefficient (Pe) using the following equation:

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the key components and signaling events downstream of NMDA receptor activation.

NMDA_Signaling_Pathway NMDA Receptor Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine_DSerine Glycine / D-Serine Glycine_DSerine->NMDAR Binds to GluN1 Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Channel Opening Mg2_block Mg²⁺ Block (Depolarization removes) Mg2_block->NMDAR Blocks Channel Calmodulin Calmodulin (CaM) Ca2_influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates nNOS nNOS Calmodulin->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates NO Nitric Oxide (NO) nNOS->NO Produces Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulates

Caption: A simplified diagram of the NMDA receptor signaling cascade.

Experimental Workflow for Assessing Enzymatic Stability

The following diagram outlines a typical experimental workflow for evaluating the enzymatic stability of N-methylated peptides.

Enzymatic_Stability_Workflow Experimental Workflow for Enzymatic Stability Assay start Start prep_peptides Prepare Peptide Solutions (N-methylated & Control) start->prep_peptides prep_enzyme Prepare Enzyme Solution start->prep_enzyme incubation Incubate Peptides with Enzyme (37°C) prep_peptides->incubation prep_enzyme->incubation sampling Take Aliquots at Different Time Points incubation->sampling quenching Quench Reaction (e.g., with TFA) sampling->quenching hplc Analyze by HPLC quenching->hplc data_analysis Data Analysis (Calculate % remaining peptide) hplc->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for Fmoc-MeSer(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-O-benzyl-L-serine (Fmoc-MeSer(Bzl)-OH) is a pivotal building block in solid-phase peptide synthesis (SPPS) for the introduction of N-methylated serine residues into peptide sequences. The incorporation of N-methylated amino acids is a key strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics. N-methylation can increase proteolytic stability, improve membrane permeability, and modulate conformation, which can lead to enhanced biological activity and oral bioavailability.[1] This document provides detailed application notes and experimental protocols for the efficient and successful use of this compound in SPPS.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValueReference
Molecular Formula C₂₆H₂₅NO₅[2][3]
Molecular Weight 431.48 g/mol [2][3]
Appearance White to off-white powder
CAS Number 84000-14-6
Solubility Soluble in DMF, NMP, DCM
Storage 2-8°C

Application Notes

The primary application of this compound is in Fmoc-based SPPS to introduce N-methylated serine residues. The benzyl (Bzl) group protects the side-chain hydroxyl function of serine, preventing undesirable side reactions during peptide synthesis.

Challenges in Coupling N-Methylated Amino Acids: The coupling of N-methylated amino acids like this compound to the growing peptide chain is often challenging due to the steric hindrance posed by the N-methyl group, which makes the secondary amine a weaker nucleophile. This can lead to slower reaction kinetics and incomplete coupling. Therefore, the choice of coupling reagent and reaction conditions is critical to ensure high coupling efficiency.

Recommended Coupling Reagents: For sterically hindered N-methylated amino acids, more potent coupling reagents are recommended over standard reagents like HBTU/HOBt. Urionium/aminium salt-based reagents such as HATU and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP, have demonstrated superior performance in these "difficult couplings".

Monitoring the Coupling Reaction: Due to the challenges associated with coupling N-methylated amino acids, it is crucial to monitor the reaction completion. The Kaiser test, which is commonly used to detect free primary amines, is not suitable for N-methylated residues. Alternative methods like the chloranil test or the isatin test can be used to detect secondary amines.

Experimental Protocols

The following protocols are generalized for the use of this compound in manual Fmoc-SPPS. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Standard Coupling Cycle for this compound

This protocol outlines a single deprotection and coupling cycle for incorporating this compound into a peptide sequence on a solid support (e.g., Rink Amide resin).

1. Resin Swelling:

  • Place the resin in a suitable reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin (approximately 10-15 mL per gram of resin).

  • Gently agitate for at least 30 minutes at room temperature.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

  • Add a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, 6-10 equivalents).

  • Pre-activate the mixture for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-4 hours. For difficult couplings, extended reaction times or double coupling may be necessary.

  • Monitor the coupling reaction using a suitable test for secondary amines (e.g., chloranil test).

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

SPPS_Workflow cluster_cycle SPPS Cycle for this compound Resin Resin with free amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (this compound, HATU, DIEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Resin Next Cycle

SPPS Cycle Workflow
Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups, including the benzyl group from the MeSer residue.

Standard Cleavage (Benzyl group remains): For many applications, the final peptide is desired with the benzyl group still attached to the N-methylserine.

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum.

Harsh Cleavage (Removal of Benzyl group): The benzyl group is stable to standard TFA cleavage conditions. Its removal requires strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Caution: These reagents are extremely corrosive and toxic and require specialized equipment and handling procedures.

  • HF Cleavage:

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add scavengers such as anisole or p-cresol.

    • Cool the reaction vessel to 0°C.

    • Carefully add liquid HF.

    • Stir the mixture at 0°C for 1-2 hours.

    • Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Isolation:

    • Wash the residue with cold diethyl ether.

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize to obtain the deprotected peptide.

Cleavage_Workflow Start Dried Peptide-Resin Standard_Cleavage Standard Cleavage (TFA/TIS/H₂O) Start->Standard_Cleavage Harsh_Cleavage Harsh Cleavage (HF or TFMSA) Start->Harsh_Cleavage Precipitation Precipitation (Cold Ether) Standard_Cleavage->Precipitation Harsh_Cleavage->Precipitation Isolation Isolation & Drying Precipitation->Isolation Peptide_Bzl Peptide-MeSer(Bzl) Isolation->Peptide_Bzl From Standard Cleavage Peptide_OH Peptide-MeSer(OH) Isolation->Peptide_OH From Harsh Cleavage

Peptide Cleavage and Deprotection Workflow

Data Presentation

The following table summarizes the comparative performance of various coupling reagents for sterically hindered and N-methylated amino acids, providing a guide for selecting the optimal conditions for incorporating this compound. The data is compiled from multiple studies and should be considered as a general guideline, as actual efficiencies can be sequence-dependent.

Coupling ReagentAdditiveBaseTypical Reaction Time (min)Relative Coupling EfficiencyPotential for Racemization
HBTU HOBtDIEA60 - 240GoodModerate
HATU HOAtDIEA / Collidine30 - 120ExcellentLow
HCTU -DIEA45 - 180Very GoodModerate
PyBOP -DIEA60 - 180Very GoodModerate
DIC/HOBt HOBt-120 - 360ModerateLow

Potential Side Reactions and Troubleshooting

1. Incomplete Coupling:

  • Symptom: Presence of deletion sequences (peptide lacking the MeSer(Bzl) residue) in the final product, confirmed by mass spectrometry. A positive chloranil or isatin test after coupling.

  • Cause: Steric hindrance of the N-methyl group.

  • Solution:

    • Use a more potent coupling reagent (e.g., HATU).

    • Increase the reaction time.

    • Perform a double coupling with a fresh solution of activated this compound.

    • Increase the temperature of the coupling reaction (with caution, as this may increase racemization).

2. Racemization:

  • Symptom: Presence of a diastereomeric impurity in the final peptide, often observed as a shoulder or a closely eluting peak in HPLC analysis.

  • Cause: The α-proton of the activated amino acid can be abstracted by the base used in the coupling reaction.

  • Solution:

    • Use a weaker base like 2,4,6-collidine instead of DIEA.

    • Minimize the pre-activation time.

    • Avoid excessive amounts of base.

3. β-Elimination of the Benzyl Ether:

  • Symptom: While less common with the stable benzyl ether, prolonged exposure to strong bases could potentially lead to side reactions.

  • Cause: Strong basic conditions.

  • Solution:

    • Use the minimum necessary Fmoc deprotection times.

    • Ensure thorough washing after the deprotection step to remove all traces of piperidine.

Troubleshooting_Logic Problem Problem Observed Incomplete_Coupling Incomplete Coupling Problem->Incomplete_Coupling Deletion Sequence Racemization Racemization Problem->Racemization Diastereomer Peak Side_Reaction Other Side Reactions Problem->Side_Reaction Unexpected Mass Solution_Coupling Use HATU/HCTU Increase Reaction Time Double Couple Incomplete_Coupling->Solution_Coupling Solution_Racemization Use Collidine Minimize Pre-activation Racemization->Solution_Racemization Solution_Side_Reaction Optimize Deprotection Thorough Washing Side_Reaction->Solution_Side_Reaction

Troubleshooting Logic for SPPS with this compound

References

Application Notes and Protocols for Coupling Fmoc-N-methylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are integral components in medicinal chemistry, prized for their ability to confer enhanced pharmacological properties to peptides. The introduction of a methyl group on the amide nitrogen can enforce conformational constraints and bolster resistance to enzymatic degradation, thereby improving bioavailability and in vivo stability.[1] However, the steric hindrance presented by the N-methyl group poses a significant challenge during solid-phase peptide synthesis (SPPS), complicating peptide bond formation and often resulting in diminished coupling yields and an increased risk of racemization.[1][2] Consequently, the careful selection of an appropriate coupling protocol is paramount for the successful incorporation of these modified residues.

Challenges in Coupling N-methylated Amino Acids

The primary obstacle in coupling Fmoc-N-methylated amino acids is the steric hindrance imposed by the N-methyl group, which physically obstructs the approach of the reacting amino and carboxyl groups.[3] This steric clash significantly slows down the reaction kinetics. Standard coupling reagents like DCC/DIC and HBTU are often inefficient in overcoming this barrier, leading to incomplete reactions and low yields.[1] Another challenge is the unreliability of the Kaiser test for monitoring the completion of the coupling reaction, as N-methylated amines give a weak or false-negative result. Alternative monitoring methods, such as the bromophenol blue test, are therefore recommended.

Recommended Coupling Reagents and Conditions

To address the challenges of coupling sterically hindered N-methylated amino acids, more potent coupling reagents are required. Reagents that form highly reactive activated esters are generally more effective. A comparison of commonly used coupling reagents is summarized in the table below.

Coupling ReagentRecommended Equivalents (Reagent/Amino Acid/Base)Typical Coupling TimeKey Characteristics & Recommendations
HATU 3.9 / 4 / 81-4 hoursHighly effective due to the formation of a reactive OAt-ester. Considered a gold standard for difficult couplings, including N-methylated amino acids.
HCTU 5 / 5 / 105-30 minutes (Microwave)Similar to HATU, forms a reactive ester. Often used in microwave-assisted protocols for accelerated coupling.
PyAOP 2 / 2 / 61 hourA phosphonium salt-based reagent, particularly effective for sterically demanding couplings.
PyBOP 2 / 2 / 61 hourAnother phosphonium salt reagent, often used with HOAt to enhance its reactivity for hindered couplings.
COMU 4.9 / 5 / 10Minutes (Microwave)A modern uronium salt reagent with reactivity comparable to HATU. It is considered safer than HOBt/HOAt-based reagents and is well-suited for microwave synthesis.
HBTU 2 / 2 / 4Longer, often incompleteGenerally less effective for N-methylated amino acids due to lower reactivity compared to HATU. Not recommended for efficient synthesis.
DCC/DIC -24-72 hoursNot recommended for N-methylated amino acids without activating additives. Results in low yields and very long reaction times.

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling

This protocol outlines a robust method for the coupling of an Fmoc-N-methylated amino acid to a resin-bound peptide.

Materials:

  • Fmoc-N-methylated amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Peptide resin with a free N-terminal amine

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (5 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid/HATU solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours. Extended coupling times are often necessary for N-methylated residues.

  • Monitoring the Coupling:

    • Perform a bromophenol blue test to check for reaction completion. The Kaiser test is unreliable for N-methylated amines.

    • If the coupling is incomplete, a second coupling can be performed by repeating steps 3 and 4.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

Protocol 2: Microwave-Assisted Coupling

Microwave irradiation can dramatically accelerate the coupling of sterically hindered N-methylated amino acids, significantly reducing reaction times.

Materials:

  • Fmoc-N-methylated amino acid (5 equivalents)

  • HCTU or COMU (5 equivalents)

  • DIPEA (10 equivalents)

  • DMF

  • Microwave peptide synthesizer

Procedure:

  • Resin Preparation: Swell the peptide resin in DMF.

  • Fmoc Deprotection: Perform Fmoc deprotection using a microwave protocol (e.g., 3 minutes at 75°C with 20% piperidine in DMF).

  • Coupling:

    • In a separate vessel, prepare the coupling solution by dissolving the Fmoc-N-methylated amino acid, HCTU (or COMU), and DIPEA in DMF.

    • Add the coupling solution to the resin.

    • Perform the coupling in the microwave synthesizer (e.g., 5-10 minutes at 75°C).

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF.

  • Monitoring: Check for completion using the bromophenol blue test. If necessary, repeat the microwave coupling step.

Visualization of Key Processes

General Workflow for Fmoc-SPPS of N-methylated Peptides

G General Workflow for Fmoc-SPPS of N-methylated Peptides Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-N-Me-AA (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final Amino Acid Cleavage Cleavage from Resin (e.g., TFA cocktail) FinalDeprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Peptide Final N-methylated Peptide Purification->Peptide

Caption: Workflow for N-methylated peptide synthesis.

Activation of Carboxylic Acid by HATU

G Activation of Carboxylic Acid by HATU cluster_reactants Reactants cluster_products Products AA Fmoc-N-Me-AA-COOH Carboxylic Acid ActiveEster Fmoc-N-Me-AA-OAt Highly Reactive OAt-Ester AA->ActiveEster + HATU, DIPEA HATU HATU Coupling Reagent HATU->ActiveEster Base DIPEA Base Base->ActiveEster Tetramethylurea Tetramethylurea ActiveEster->Tetramethylurea Byproduct Formation

Caption: HATU activation of an N-methylated amino acid.

Conclusion

The successful solid-phase synthesis of peptides containing N-methylated amino acids hinges on the utilization of optimized coupling protocols that can overcome the steric hindrance inherent to these residues. The use of potent coupling reagents such as HATU, HCTU, or COMU, often in conjunction with microwave assistance, is crucial for achieving high coupling efficiencies and minimizing side reactions. By employing the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can confidently incorporate N-methylated amino acids to enhance the therapeutic potential of their peptide candidates.

References

Application Notes and Protocols for Coupling Hindered N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylation of amino acids is a critical modification in medicinal chemistry, often employed to enhance the pharmacological properties of peptides. This modification can increase metabolic stability, improve membrane permeability, and enhance oral bioavailability. However, the incorporation of N-methylated amino acids into peptide sequences during solid-phase peptide synthesis (SPPS) presents significant challenges. The steric hindrance caused by the N-methyl group slows down the kinetics of the coupling reaction, frequently leading to incomplete reactions and an increased risk of racemization.[1][2] The selection of an appropriate coupling reagent is therefore paramount to achieving high yields and purity. This document provides a detailed overview of the most effective coupling reagents for hindered N-methyl amino acids, complete with comparative data and experimental protocols.

Challenges in Coupling N-Methylated Amino Acids

The primary difficulty in coupling N-methylated amino acids arises from the increased steric bulk around the nitrogen atom. This steric hindrance impedes the approach of the activated acylating species, making the formation of the peptide bond more difficult than with primary amines.[3] The challenge is further exacerbated when coupling an N-methylated amino acid to another N-methylated residue.[1] Incomplete couplings can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. Furthermore, the harsh conditions sometimes required to drive these reactions to completion can lead to racemization of the amino acid residues.

A crucial aspect of working with N-methylated amino acids is the inability to use the standard Kaiser test for monitoring the completeness of the coupling reaction, as it is unreliable for secondary amines.[2] An effective alternative is the bromophenol blue test.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical factor in successfully incorporating N-methylated amino acids. High-activity reagents are necessary to overcome the low reactivity of the N-methylated amine. Reagents are generally categorized as carbodiimides, phosphonium salts, and aminium/uronium salts.

Data Presentation: Performance of Coupling Reagents

The following table summarizes the generally accepted performance of various coupling reagents for the specific application of coupling hindered N-methyl amino acids, based on published findings and application notes.

Coupling ReagentClassPerformance for N-Methylated Amino Acid CouplingKey Characteristics
HATU Aminium/Uronium SaltHighly Recommended High reactivity, fast reaction times, and reduced racemization. Often considered the gold standard for difficult couplings.
PyAOP Phosphonium SaltHighly Recommended Especially effective in coupling N-protected N-methyl amino acids to N-methyl amino acids.
PyBOP Phosphonium SaltRecommended A non-toxic alternative to BOP, effective for many hindered couplings, often used with HOAt.
PyBrOP Phosphonium SaltRecommended for very difficult couplings More reactive than PyBOP, developed to overcome incomplete couplings to N-methyl amino acids.
COMU Aminium/Uronium SaltRecommended A safer and more efficient alternative to benzotriazole-based reagents with good solubility.
TOTT Thiuronium SaltGood Alternative Shows good results in couplings of sterically hindered or methylated amino acids, comparable to HATU, with potentially lower racemization.
HBTU/TBTU Aminium/Uronium SaltLess Effective Generally less effective than HATU for N-methylated residues due to insufficient reactivity to overcome steric hindrance.
DCC/DIC CarbodiimideNot Recommended Generally not reactive enough for hindered couplings and can lead to significant side reactions and racemization.

Experimental Protocols

The following are detailed protocols for the coupling of hindered N-methyl amino acids using highly recommended reagents.

Protocol 1: HATU-Mediated Coupling of N-Methyl Amino Acids on Solid Phase

This protocol is a robust method for coupling Fmoc-protected amino acids onto an N-methylated amine on a solid support.

Materials:

  • Fmoc-protected amino acid (4 eq.)

  • HATU (3.9 - 4 eq.)

  • N,N-Diisopropylethylamine (DIEA) (8 eq.)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide resin with N-terminal N-methyl amino acid

  • Bromophenol Blue monitoring solution

Procedure:

  • Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Drain and repeat. Wash the resin thoroughly with DMF.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9-4 equivalents of HATU in DMF or NMP. Add 8 equivalents of DIEA to the solution. Allow the mixture to pre-activate at room temperature for 2-5 minutes.

  • Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin. Shake the reaction vessel at room temperature for 1 to 4 hours. The extended coupling time is often necessary for N-methylated residues.

  • Monitoring the Coupling: Perform a bromophenol blue test to check for reaction completion. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete reaction.

  • Recoupling (if necessary): If the coupling is incomplete, drain the coupling solution and repeat the coupling step with a fresh solution of activated amino acid.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (5 times).

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid.

Protocol 2: PyBrOP-Mediated Coupling of N-Methyl Amino Acids

This protocol is particularly useful for very difficult couplings where other reagents may fail.

Materials:

  • Fmoc-protected amino acid (2 eq.)

  • PyBrOP (2 eq.)

  • N,N-Diisopropylethylamine (DIEA) (6 eq.)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Peptide resin with N-terminal N-methyl amino acid

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Resin Suspension: Suspend the resin in DCM (10 mL/gram resin).

  • Amino Acid Addition: Dissolve 2 equivalents of the protected amino acid in DCM or DMF and add the solution to the resin.

  • Coupling Reagent Addition: Add 2 equivalents of PyBrOP. Cool the reaction mixture to 0 °C.

  • Base Addition and Coupling: Add 6 equivalents of DIEA. Mix for 1 minute at 0 °C and then for 1 hour at room temperature.

  • Washing: Filter the resin and wash with DCM.

Visualizations

General Amide Bond Formation Workflow

Amide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Amide_Bond Amide Bond (R-CO-N(CH3)-R') Activated_Intermediate->Amide_Bond + Amine Amine R'-NH-CH3

Caption: General workflow for amide bond formation using a coupling reagent.

SPPS Experimental Workflow for N-Methyl Amino Acid Incorporation

SPPS_Workflow start Start: Resin with N-terminal N-methyl amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Reaction (1-4 hours) wash1->coupling activation Pre-activate Fmoc-AA (HATU/DIEA in DMF) activation->coupling monitoring Bromophenol Blue Test coupling->monitoring wash2 Wash (DMF/DCM) monitoring->wash2 Complete (Yellow) recouple Recouple monitoring->recouple Incomplete (Blue/Green) next_cycle Proceed to next cycle or Final Cleavage wash2->next_cycle recouple->coupling

Caption: Experimental workflow for SPPS incorporating N-methyl amino acids.

Troubleshooting Incomplete Couplings

Troubleshooting_Workflow start Incomplete Coupling Detected (Positive Bromophenol Blue Test) double_coupling Perform a second coupling ('Double Coupling') start->double_coupling re_monitor Re-monitor with Bromophenol Blue Test double_coupling->re_monitor increase_time Increase coupling time for subsequent steps re_monitor->increase_time Complete change_reagent Consider a more potent coupling reagent (e.g., PyBrOP) re_monitor->change_reagent Still Incomplete proceed Proceed with Synthesis re_monitor->proceed Complete increase_time->proceed change_reagent->proceed

Caption: Troubleshooting workflow for incomplete couplings in N-methylated peptide synthesis.

References

Application Notes and Protocols for Fmoc Deprotection in N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the conditions for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group in solid-phase peptide synthesis (SPPS), with a special focus on N-methylated peptides. The inclusion of N-methylated amino acids can significantly enhance the therapeutic properties of peptides, such as enzymatic stability and cell permeability. However, their synthesis presents unique challenges, particularly during the Fmoc deprotection step. This document outlines standard and alternative deprotection protocols, presents comparative data, and offers detailed experimental procedures to guide researchers in optimizing the synthesis of these complex molecules.

Challenges in Fmoc Deprotection of N-Methylated Peptides

The presence of a methyl group on the amide nitrogen of the peptide backbone introduces steric hindrance, which can impede the approach of the deprotection reagent, typically piperidine. This can lead to incomplete Fmoc removal, resulting in deletion sequences in the final peptide. Furthermore, N-methylated amino acids, particularly when adjacent to a proline residue, are highly susceptible to diketopiperazine (DKP) formation, a side reaction that cleaves the dipeptide from the resin and truncates the peptide chain.

To address these challenges, alternative deprotection reagents and optimized conditions are often necessary to ensure efficient Fmoc removal while minimizing side reactions.

Comparative Analysis of Fmoc Deprotection Reagents

The selection of the appropriate deprotection reagent is critical for the successful synthesis of N-methylated peptides. While 20% piperidine in DMF is the standard condition for non-methylated peptides, its efficacy can be limited with sterically hindered N-methylated residues. The following tables summarize quantitative data from comparative studies of different deprotection reagents.

Table 1: Comparison of Deprotection Reagents on Crude Peptide Purity and Yield

Deprotection ReagentPeptide SequenceTotal Crude Yield (%)Purity (%)Peptide-Specific Yield (%)
20% 4-Methylpiperidine (4MP) in DMFNBC11273.2 47.634.9
20% Piperidine (PP) in DMFNBC11272.043.631.3
10% Piperazine (PZ) in 9:1 DMF/EthanolNBC11253.657.7 31.0
20% 4-Methylpiperidine (4MP) in DMFNBC15574.864.548.2
20% Piperidine (PP) in DMFNBC15581.774.359.1
10% Piperazine (PZ) in 9:1 DMF/EthanolNBC15574.364.548.0
20% 4-Methylpiperidine (4MP) in DMFNBC75993.6 50.444.4
20% Piperidine (PP) in DMFNBC75981.659.1 48.2
10% Piperazine (PZ) in 9:1 DMF/EthanolNBC75974.755.641.5
20% 4-Methylpiperidine (4MP) in DMFNBC195168.520.614.1
20% Piperidine (PP) in DMFNBC195179.3 29.0 23.8
10% Piperazine (PZ) in 9:1 DMF/EthanolNBC195168.221.414.6

Data adapted from a study comparing deprotection reagents in microwave-assisted Fmoc peptide synthesis. While these peptides are not N-methylated, the data provides a useful comparison of the general efficiency of these reagents.[1]

Table 2: Effect of Deprotection Conditions on Diketopiperazine (DKP) Formation

Deprotection ConditionPeptide SequenceTotal DKP Formation (%)
20% (v/v) piperidine/DMFFmoc-Cys[(CH2)3COOtBu]-Pro-2-Cl-trityl resin13.8
5% (w/v) piperazine/DMFFmoc-Cys[(CH2)3COOtBu]-Pro-2-Cl-trityl resin< 4.0
5% (w/v) piperazine/NMPFmoc-Cys[(CH2)3COOtBu]-Pro-2-Cl-trityl resin< 4.0
2% DBU, 5% piperazine/NMPFmoc-Cys[(CH2)3COOtBu]-Pro-2-Cl-trityl resin3.6

This data highlights the significant reduction in DKP formation when using piperazine-based deprotection cocktails compared to the standard piperidine method for a DKP-prone sequence.[2]

Experimental Protocols

The following are detailed protocols for standard and alternative Fmoc deprotection methods. It is recommended to optimize these conditions for each specific N-methylated peptide sequence.

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is suitable for less hindered N-methylated amino acids or as a starting point for optimization.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh aliquot of the 20% piperidine/DMF solution.

  • Agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min), and finally DMF (3 x 1 min) to prepare for the next coupling step.[3]

Protocol 2: DBU/Piperazine Deprotection for Hindered Residues

This protocol is recommended for sterically hindered N-methylated amino acids and sequences prone to DKP formation. The use of the strong, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine as a dibenzofulvene (DBF) scavenger can significantly improve deprotection efficiency and reduce side reactions.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 2% (v/v) DBU and 5% (w/v) Piperazine in N-Methyl-2-pyrrolidone (NMP)

  • NMP

  • DCM

Procedure:

  • Swell the Fmoc-protected peptide-resin in NMP for 30 minutes.

  • Drain the NMP.

  • Add the 2% DBU/5% piperazine in NMP solution to the resin.

  • Agitate the mixture for 2 x 5-minute intervals at room temperature.

  • Drain the deprotection solution after each interval.

  • Wash the resin extensively with NMP (5-7 times) to remove all traces of the deprotection reagents and the DBF adduct.

  • Wash with DCM (3 x 1 min) and NMP (3 x 1 min) before proceeding to the next coupling.

Protocol 3: 4-Methylpiperidine Deprotection

4-Methylpiperidine can be used as a direct, less toxic substitute for piperidine with similar efficacy.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) 4-Methylpiperidine in DMF

  • DMF

  • DCM

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% 4-methylpiperidine/DMF solution to the resin.

  • Agitate the mixture for 2 x 10-minute intervals at room temperature.

  • Drain the solution after each interval.

  • Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

Monitoring Fmoc Deprotection

The completion of the Fmoc deprotection can be monitored by collecting the filtrate from the deprotection steps and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm. A consistent absorbance across syntheses indicates reproducible deprotection. For N-methylated residues, a negative bromophenol blue test can be used to confirm the absence of free secondary amines after coupling, indirectly indicating a successful deprotection in the previous step.

Visualized Workflows and Mechanisms

Diagram 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Resin Resin with Free Amine Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Elongated_Peptide Elongated Peptide-Resin Wash2->Elongated_Peptide Elongated_Peptide->Coupling Repeat for next amino acid

Caption: General workflow for the solid-phase peptide synthesis (SPPS) cycle.

Diagram 2: Chemical Mechanism of Fmoc Deprotection by Piperidine

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Amine cluster_1 Intermediate cluster_2 Products Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Free_Amine H2N-Peptide (Free Amine) Beta_Elimination->Free_Amine DBF Dibenzofulvene (DBF) Beta_Elimination->DBF DBF->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by a secondary amine like piperidine.

Diagram 3: Troubleshooting Logic for Incomplete Fmoc Deprotection

Troubleshooting_Deprotection Start Incomplete Fmoc Deprotection Observed Cause1 Steric Hindrance (N-methylated residue) Start->Cause1 Solution1a Increase Deprotection Time (e.g., 2 x 20 min) Cause1->Solution1a Yes Solution1b Switch to Stronger Base (e.g., DBU/Piperazine) Cause1->Solution1b Yes Cause2 Peptide Aggregation Cause1->Cause2 No End Successful Deprotection Solution1a->End Solution1b->End Solution2a Switch to NMP Solvent Cause2->Solution2a Yes Solution2b Incorporate Chaotropic Agents Cause2->Solution2b Yes Cause3 Reagent Degradation Cause2->Cause3 No Solution2a->End Solution2b->End Solution3 Use Freshly Prepared Deprotection Solution Cause3->Solution3 Yes Solution3->End

Caption: A logical workflow for troubleshooting incomplete Fmoc deprotection.

Conclusion

The successful synthesis of N-methylated peptides using Fmoc-SPPS is highly dependent on the optimization of the deprotection step. While standard piperidine protocols may suffice for some sequences, the inherent challenges of steric hindrance and DKP formation often necessitate the use of alternative reagents such as DBU/piperazine or 4-methylpiperidine. Careful selection of the deprotection conditions, guided by the comparative data and detailed protocols provided in this application note, will enable researchers to improve the yield and purity of their target N-methylated peptides. It is crucial to empirically determine the optimal conditions for each unique peptide sequence to achieve the desired synthetic outcome.

References

Synthesis of N-Methylated Peptides for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methyl groups into peptide backbones represents a powerful and versatile tool in medicinal chemistry and drug discovery. This modification, where a methyl group is added to the amide nitrogen of the peptide bond, can significantly enhance the therapeutic potential of peptide-based drugs. N-methylation can improve pharmacokinetic properties by increasing metabolic stability against proteolytic degradation, enhancing membrane permeability, and enabling oral bioavailability. Furthermore, this modification can modulate the conformational flexibility of peptides, leading to improved binding affinity and selectivity for their biological targets.[1][2][3]

These application notes provide a comprehensive overview of the synthesis of N-methylated peptides, offering detailed protocols for common synthetic strategies. This guide is intended to equip researchers with the necessary information to navigate the complexities of synthesizing these valuable molecules for drug discovery and development.

Application Notes

N-methylation offers a means to systematically alter the properties of a peptide to overcome common liabilities such as poor stability and low permeability. The introduction of a methyl group on the amide nitrogen sterically shields the adjacent peptide bond from enzymatic cleavage by proteases.[4] Additionally, the removal of the amide proton reduces the hydrogen bonding capacity of the peptide backbone, which can decrease the desolvation penalty associated with crossing the lipid bilayer of cell membranes, thereby improving cell permeability.[4]

The choice of synthetic strategy for introducing N-methylation depends on several factors, including the specific amino acid sequence, the desired location and number of N-methylated residues, and the scale of the synthesis. Both solid-phase and solution-phase methodologies are employed, each with its own set of advantages and challenges. On-resin N-methylation is often favored for its streamlined workflow, as it allows for the direct modification of the peptide while it is attached to the solid support.

However, the steric hindrance introduced by the N-methyl group can pose a significant challenge during the subsequent coupling of the next amino acid. This can lead to lower coupling efficiencies and requires the use of more potent coupling reagents or modified reaction conditions, such as elevated temperatures or microwave assistance, to achieve satisfactory yields.

Experimental Protocols

This section provides detailed step-by-step protocols for the most common methods used in the synthesis of N-methylated peptides.

Protocol 1: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction

This widely used three-step procedure is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-bound resin

  • N-methylpyrrolidone (NMP)

  • o-nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-collidine or 4-dimethylaminopyridine (DMAP)

  • Dimethyl sulfate ((MeO)₂SO₂) or Methyl Iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in NMP for at least 30 minutes.

  • Sulfonylation:

    • Prepare a solution of o-NBS-Cl (4 equivalents) and 2,4,6-collidine (10 equivalents) in NMP.

    • Add the solution to the resin and shake for 15 minutes at room temperature.

    • Wash the resin thoroughly with NMP and DCM.

  • Methylation:

    • Treat the resin with a solution of DBU (5 equivalents) in NMP for 3 minutes.

    • Add a solution of dimethyl sulfate (10 equivalents) in NMP and shake for 2 minutes.

    • Repeat the DBU and dimethyl sulfate treatment once more.

    • Wash the resin with NMP.

  • Desulfonylation:

    • Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.

    • Add the solution to the resin and shake for 5 minutes.

    • Repeat this step once.

    • Wash the resin extensively with NMP and DCM and dry under vacuum.

Fukuyama_Mitsunobu_Workflow start Peptide-Resin sulfonylation Sulfonylation (o-NBS-Cl, Collidine) start->sulfonylation methylation Methylation (DBU, (MeO)₂SO₂) sulfonylation->methylation desulfonylation Desulfonylation (2-Mercaptoethanol, DBU) methylation->desulfonylation end N-Methylated Peptide-Resin desulfonylation->end

Fukuyama-Mitsunobu N-methylation workflow.

Protocol 2: On-Resin Direct N-Methylation

This protocol offers a more direct approach using a strong base and a methylating agent.

Materials:

  • Peptide-bound resin

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium tert-butoxide (LiOtBu)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Methyl iodide (CH₃I)

Procedure:

  • Resin Preparation: Swell the peptide-bound resin in anhydrous THF.

  • Deprotonation: Treat the resin with an excess of LiOtBu in THF.

  • Washing: Wash the resin to remove excess base.

  • Methylation: Treat the resin with an excess of CH₃I in DMSO.

  • Final Washing: Wash the resin thoroughly with DMSO, THF, and DCM and dry under vacuum.

Direct_N_Methylation_Workflow start Peptide-Resin deprotonation Deprotonation (LiOtBu in THF) start->deprotonation methylation Methylation (CH₃I in DMSO) deprotonation->methylation end N-Methylated Peptide-Resin methylation->end

Direct on-resin N-methylation workflow.

Protocol 3: N-Terminal Reductive Amination

This method is specific for the N-methylation of the N-terminal amino acid.

Materials:

  • N-terminally deprotected peptide-bound resin

  • N-methylpyrrolidone (NMP)

  • Formaldehyde (37% in H₂O)

  • Acetic acid (AcOH)

  • Sodium cyanoborohydride (NaBH₃CN)

Procedure:

  • Resin Swelling: Swell the N-terminally deprotected peptide-bound resin in NMP.

  • Imine Formation and Reduction:

    • Prepare a solution of formaldehyde (20 equivalents), acetic acid (8 equivalents), and sodium cyanoborohydride (10 equivalents) in NMP.

    • Add the solution to the resin and agitate at room temperature overnight.

  • Washing: Wash the resin thoroughly with NMP and DCM and dry under vacuum.

Reductive_Amination_Workflow start N-terminal Amine Peptide-Resin reaction Reductive Amination (HCHO, NaBH₃CN, AcOH) start->reaction end N-terminal Methylated Peptide-Resin reaction->end

N-terminal reductive amination workflow.

Protocol 4: Solution-Phase Synthesis with N-Methylated Amino Acids

This protocol involves the coupling of pre-synthesized N-methylated amino acids in solution.

Materials:

  • N-Boc or N-Fmoc protected N-methylated amino acid

  • Peptide with a free N-terminus (or C-terminus for reverse coupling)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Activation of N-methylated amino acid:

    • Dissolve the N-protected N-methylated amino acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (2.4 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated N-methylated amino acid solution to a solution of the peptide in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by HPLC).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or preparative HPLC.

Data Presentation

The efficiency of N-methylation and subsequent coupling can vary significantly depending on the chosen method and the specific amino acid sequence. The following tables summarize representative quantitative data from the literature to aid in method selection.

Table 1: Comparison of On-Resin N-Methylation Methods

N-Methylation MethodTarget ResidueHPLC Purity of Crude Product (%)Isolated Yield (%)Reference
Fukuyama-MitsunobuAlanine>9570-80
Fukuyama-MitsunobuPhenylalanine>9065-75
Direct Alkylation (DBU/Me₂SO₄)Leucine~9060-70
Time-Reduced (MW)Aspartic Acid73Not Reported
Time-Reduced (UA)Aspartic Acid54Not Reported
Time-Reduced (MW)Glutamic Acid9342
Time-Reduced (UA)Glutamic Acid8471

Table 2: Impact of N-Methylation on Peptide Properties

PeptideModificationBinding Affinity (KD, nM)Cell PermeabilityProteolytic Stability (t1/2)Reference
HIV-1 FSS-RNA binding peptideUnmethylated150LowNot Reported
HIV-1 FSS-RNA binding peptideN-methylated8IncreasedNot Reported
Somatostatin AnalogUnmethylatedHighLowShort
Somatostatin AnalogTri-N-methylatedMaintained10% Oral BioavailabilityIncreased

Signaling Pathway

N-methylated peptides are being explored as modulators of a wide range of biological targets, including G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play crucial roles in cellular signaling and are major targets for drug development. The binding of a ligand, such as an N-methylated peptide, to a GPCR can trigger a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation GDP GDP G_protein->GDP G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand N-Methylated Peptide Ligand Ligand->GPCR Binding GTP GTP GTP->G_protein G_alpha_GTP->Effector Modulation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

Application Notes and Protocols for the Use of HATU/HBTU with Fmoc-MeSer(Bzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-α-(9-Fluorenylmethyloxycarbonyl)-N-methyl-O-benzyl-L-serine (Fmoc-MeSer(Bzl)-OH), into peptide sequences is a critical strategy in medicinal chemistry to enhance pharmacological properties. N-methylation provides conformational constraints and increases resistance to enzymatic degradation, leading to improved bioavailability and in vivo stability. However, the coupling of these sterically hindered amino acids presents a significant challenge in solid-phase peptide synthesis (SPPS).

This document provides detailed application notes and protocols for the use of two common uronium-based coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), for the incorporation of the sterically hindered amino acid this compound. A comparative analysis of their performance, potential side reactions, and optimized protocols are presented to guide researchers in achieving high coupling efficiency and peptide purity.

Comparative Performance of HATU and HBTU

HATU is generally considered a more reactive and efficient coupling reagent than HBTU, particularly for challenging couplings involving sterically hindered or N-methylated amino acids.[1][2] This enhanced reactivity is attributed to the 7-azabenzotriazole (HOAt) moiety in HATU, which forms a more reactive OAt-active ester compared to the OBt-active ester formed by HBTU.[3]

The key differences in their performance are summarized below:

ParameterHATUHBTUReference
Coupling Efficiency High, especially for hindered residuesModerate to high, can be less effective for N-methylated amino acids[2]
Reaction Speed FasterSlower[3]
Racemization Lower riskHigher risk
Side Reactions Guanidinylation (if used in excess)Guanidinylation (if used in excess)

While direct comparative quantitative data for the coupling of this compound is not extensively available in the literature, studies on similar sterically hindered amino acids like Fmoc-Ser(tBu)-OH provide valuable insights into the expected performance. For instance, in the coupling of Fmoc-L-Ser(tBu)-OH, HATU demonstrated a lower degree of racemization compared to HBTU.

Table 1: Comparative Racemization Data for Fmoc-L-Ser(tBu)-OH Coupling

Coupling ReagentBaseDiastereomeric Ratio (L/D)
HATUDIPEA99.1 / 0.9
HBTUDIPEA98.7 / 1.3
Data sourced from a study on the effect of coupling reagents on α-C racemization.

Experimental Protocols

The following protocols are provided as a general guideline for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Optimization may be required based on the specific peptide sequence and resin.

Materials
  • This compound

  • Resin (e.g., Rink Amide, Wang) with a free N-terminal amine

  • Coupling Reagent: HATU or HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Inert gas (Nitrogen or Argon)

Protocol 1: HATU-Mediated Coupling of this compound (Recommended)

This protocol is recommended for achieving higher coupling efficiency and minimizing racemization.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel under an inert atmosphere.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-4 hours at room temperature. The extended coupling time is recommended due to the steric hindrance of the N-methylated amino acid.

  • Monitoring the Coupling: Monitor the reaction progress using a qualitative test suitable for secondary amines, such as the Chloranil test or the Isatin test. The Kaiser test is not reliable for N-methylated amino acids. If the test is positive (indicating incomplete coupling), a second coupling is recommended.

  • Washing: After a negative test result, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Protocol 2: HBTU-Mediated Coupling of this compound

While HATU is recommended, HBTU can also be used. Longer coupling times and careful monitoring are crucial.

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Pre-activate for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-6 hours at room temperature.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Potential Side Reactions and Mitigation

The primary side reaction of concern when using uronium-based coupling reagents like HATU and HBTU is guanidinylation . This occurs when an excess of the coupling reagent reacts with the free N-terminal amine of the growing peptide chain, forming a stable guanidinium group that terminates the peptide elongation.

Mitigation Strategies:

  • Stoichiometry: Use a slight excess of the Fmoc-amino acid relative to the coupling reagent.

  • Pre-activation: Pre-activating the amino acid for a short period (2-5 minutes) before adding it to the resin allows for the formation of the active ester and reduces the concentration of free coupling reagent in the reaction vessel.

  • Avoid Excess Reagent: Carefully control the equivalents of the coupling reagent used.

Visualizations

Experimental Workflow

experimental_workflow start Start: Resin with Free Amine swell 1. Resin Swelling (DMF, 30-60 min) start->swell deprotect_1 2. Fmoc Deprotection (20% Piperidine/DMF, 5 min) swell->deprotect_1 deprotect_2 Repeat Deprotection (20% Piperidine/DMF, 15 min) deprotect_1->deprotect_2 wash_1 Wash (DMF) deprotect_2->wash_1 couple 4. Coupling (1-6 hours) wash_1->couple preactivate 3. Pre-activation (this compound + HATU/HBTU + DIPEA in DMF) preactivate->couple monitor 5. Monitoring (Chloranil/Isatin Test) couple->monitor monitor->couple Positive Test (Recouple) wash_2 6. Washing (DMF, DCM) monitor->wash_2 Negative Test end End: Peptide Chain Elongated wash_2->end

Caption: SPPS workflow for this compound coupling.

Chemical Reaction Mechanism (HATU-mediated)

reaction_mechanism compound compound reagent reagent intermediate intermediate product product AA This compound HATU HATU AA->HATU Nucleophilic Attack Base DIPEA Base->AA Deprotonation ActiveEster OAt-Active Ester HATU->ActiveEster Activation TMU Tetramethylurea HATU->TMU Byproduct Peptide Resin-Peptide-NH2 ActiveEster->Peptide Coupling HOAt HOAt ActiveEster->HOAt Byproduct NewPeptide Resin-Peptide-CO-MeSer(Bzl)-Fmoc Peptide->NewPeptide

Caption: HATU-mediated coupling of this compound.

Conclusion

For the successful incorporation of the sterically hindered N-methylated amino acid this compound, HATU is the recommended coupling reagent over HBTU. Its superior reactivity leads to faster reaction times, higher coupling efficiencies, and a reduced risk of racemization. Careful control of stoichiometry and the use of a pre-activation step are crucial to mitigate the potential for guanidinylation side reactions. The provided protocols and diagrams serve as a comprehensive guide for researchers to optimize their SPPS strategies for the synthesis of complex peptides containing N-methylated residues.

References

On-Resin N-Methylation Versus Protected Monomers: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic N-methylation of peptides is a powerful tool to enhance their therapeutic potential. This modification, involving the substitution of an amide proton with a methyl group on the peptide backbone, can significantly improve metabolic stability, membrane permeability, and receptor binding affinity.[1][2] This document provides a detailed comparison of the two primary strategies for introducing N-methylation: direct on-resin modification and the incorporation of pre-synthesized N-methylated amino acid monomers.

Introduction

N-methylation introduces a conformational constraint on the peptide backbone, which can lock the peptide into a more bioactive conformation, potentially increasing its potency and selectivity.[3] Furthermore, the removal of the amide proton reduces the peptide's hydrogen bonding capacity, which can lead to improved cell permeability and oral bioavailability.[3][4] A significant advantage of N-methylation is the enhanced resistance to enzymatic degradation by proteases, which often recognize and bind to the peptide backbone through hydrogen bonding.

Two principal methodologies are employed for the synthesis of N-methylated peptides:

  • On-Resin N-Methylation: This approach involves the chemical modification of the peptide backbone after the amino acid has been incorporated into the growing chain on the solid support.

  • Protected N-Methylated Monomers: This method utilizes pre-synthesized amino acids that are already N-methylated and protected for use in standard solid-phase peptide synthesis (SPPS).

The choice between these two strategies depends on several factors, including the desired position and number of N-methylations, the specific amino acid sequence, and the overall synthetic efficiency.

On-Resin N-Methylation Strategies

On-resin N-methylation offers the flexibility of modifying specific residues within a peptide sequence without the need to synthesize custom N-methylated amino acid monomers for each position. Several methods have been developed for on-resin N-methylation, each with its own set of advantages and limitations.

Key On-Resin N-Methylation Techniques:
  • Fukuyama-Mitsunobu Reaction: This two-step method involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation. It is a robust and widely used method applicable to most amino acids.

  • Direct Alkylation: This approach uses a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base to directly methylate the amide nitrogen. The choice of base and reaction conditions is crucial for selectivity and efficiency.

  • Reductive Amination: This technique is particularly useful for N-terminal methylation and involves the formation of an imine with an aldehyde (e.g., formaldehyde), which is then reduced to the corresponding amine.

Workflow for On-Resin N-Methylation (Fukuyama-Mitsunobu Method)

On_Resin_N_Methylation Resin Peptide on Resin Sulfonylation Sulfonylation (o-NBS-Cl, Collidine) Resin->Sulfonylation Methylation Methylation (MTBD, MeI) Sulfonylation->Methylation Deprotection Sulfonamide Cleavage (Mercaptoethanol, DBU) Methylation->Deprotection N_Me_Peptide N-Methylated Peptide on Resin Deprotection->N_Me_Peptide

Caption: Workflow of the on-resin Fukuyama-Mitsunobu N-methylation method.

Using Protected N-Methylated Monomers

The use of pre-synthesized, protected N-methylated amino acids (Fmoc-N-Me-AA-OH) offers a more straightforward approach that integrates seamlessly into standard Fmoc-SPPS protocols. This method avoids the need for on-resin chemical modifications and the potential for side reactions associated with them.

However, the commercial availability of Fmoc-N-Me-AA-OH can be limited and they are often expensive. Therefore, in-house synthesis of these monomers may be required. One effective method for their synthesis is the Biron-Kessler method, which is based on the work of Fukuyama and involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), followed by methylation.

Workflow for Protected Monomer Synthesis and Incorporation

Protected_Monomer_Workflow cluster_synthesis Monomer Synthesis cluster_spps Solid-Phase Peptide Synthesis AA Amino Acid oNBS_Protection o-NBS Protection AA->oNBS_Protection Methylation Methylation oNBS_Protection->Methylation oNBS_Deprotection o-NBS Deprotection Methylation->oNBS_Deprotection Fmoc_Protection Fmoc Protection oNBS_Deprotection->Fmoc_Protection Fmoc_N_Me_AA Fmoc-N-Me-AA-OH Fmoc_Protection->Fmoc_N_Me_AA Resin Resin Coupling Coupling of Fmoc-N-Me-AA-OH Resin->Coupling Elongation Peptide Elongation Coupling->Elongation N_Me_Peptide N-Methylated Peptide Elongation->N_Me_Peptide

Caption: Synthesis of protected N-methylated monomers and their incorporation in SPPS.

Quantitative Comparison of Methods

The efficiency of on-resin N-methylation can be influenced by the specific amino acid residue, the chosen method, and the reaction conditions. The following table summarizes reported HPLC purity data for crude peptides N-methylated using different techniques. It is important to note that coupling subsequent amino acids to an N-methylated residue can be sterically hindered and may require optimized coupling conditions or microwave assistance.

N-terminal Amino AcidOn-Resin N-Methylation MethodHPLC Purity of Crude Product (%)Reference
ArginineDirect Alkylation (UA)34% (insufficient time)
ArginineDirect Alkylation (MW, 40°C, 2 min)75%
Aspartic AcidDirect Alkylation (UA)26% (with side reactions)
Aspartic AcidDirect Alkylation (UA, single DBU)54%
Aspartic AcidDirect Alkylation (MW)73%
Glutamic AcidDirect Alkylation84-93%
CysteineDirect AlkylationHigh (no side reactions reported)
HistidineDirect AlkylationHigh (no side reactions reported)
GlycineDirect Alkylation (UA or SS, 2x2 min)98-100%
PhenylalanineDirect Alkylation (UA or SS, 2x2 min)98-100%

UA: Ultrasonic Agitation, MW: Microwave, SS: Standard Shaker, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Experimental Protocols

Protocol 1: On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction

Materials:

  • Peptide-bound resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • N-Methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole (MTBD)

  • Methyl iodide (MeI)

  • 2-Mercaptoethanol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in DMF.

  • Sulfonylation: Treat the resin with a solution of o-NBS-Cl (4 equivalents) and collidine (10 equivalents) in DMF. Shake for 15-30 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Methylation: Treat the resin with a solution of MTBD (5 equivalents) and MeI (10 equivalents) in DMF. Shake for 2 minutes. Repeat this step.

  • Washing: Wash the resin with DMF.

  • Sulfonamide Cleavage: Treat the resin with a solution of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in DMF. Shake for 5 minutes. Repeat this step.

  • Final Washing: Wash the resin thoroughly with DMF and DCM, and dry under vacuum.

Protocol 2: Synthesis of Fmoc-N-Me-Amino Acid Monomer

This protocol is based on the Biron-Kessler method for the synthesis of Fmoc-N-Me-AA-OH.

Materials:

  • Fmoc-Amino Acid

  • 2-Chlorotrityl chloride (2-CTC) resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Diisopropylethylamine (DIPEA)

  • Dimethyl sulfate or Methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Thiophenol

  • Fmoc-OSu

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Loading on 2-CTC Resin: Attach the Fmoc-amino acid to the 2-CTC resin.

  • Fmoc Deprotection: Remove the Fmoc group using piperidine in DMF.

  • o-NBS Protection: Protect the free amine with o-NBS-Cl and DIPEA in DCM.

  • N-Methylation: Treat the resin with DBU in NMP for 3 minutes, followed by the addition of dimethyl sulfate or methyl iodide for 2 minutes. Repeat this step twice.

  • o-NBS Deprotection: Remove the o-NBS group using thiophenol and DBU in DMF.

  • Fmoc Protection: Protect the N-methyl amine with Fmoc-OSu.

  • Cleavage from Resin: Cleave the Fmoc-N-Me-AA-OH from the 2-CTC resin using a mild acidic cocktail.

  • Purification: Purify the resulting Fmoc-N-Me-AA-OH.

Conclusion

Both on-resin N-methylation and the use of protected N-methylated monomers are viable strategies for the synthesis of N-methylated peptides. The choice of method should be carefully considered based on the specific requirements of the research.

  • On-resin N-methylation provides flexibility for site-specific modification and is cost-effective if a variety of N-methylated positions are to be explored. However, it requires careful optimization to avoid side reactions and may present challenges in subsequent coupling steps.

  • Using protected monomers simplifies the synthesis process, as it follows standard SPPS protocols and generally leads to higher purity of the final peptide. The main drawbacks are the limited commercial availability and higher cost of the monomers, which may necessitate their in-house synthesis.

For drug development professionals, the ability to fine-tune peptide properties through N-methylation is invaluable. A thorough understanding of these synthetic strategies is crucial for the successful design and production of novel peptide-based therapeutics.

References

Application of Fmoc-MeSer(Bzl)-OH in Cyclic Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids into cyclic peptides represents a key strategy for optimizing therapeutic candidates. This document provides detailed application notes and protocols for the use of Fmoc-N-methyl-O-benzyl-L-serine (Fmoc-MeSer(Bzl)-OH) in the synthesis of cyclic peptides, addressing the challenges and highlighting the advantages of this approach.

The N-methylation of peptide backbones is a powerful tool for enhancing the pharmacokinetic properties of peptide-based drugs. This modification can significantly increase metabolic stability by protecting against enzymatic degradation, improve membrane permeability, and potentially lead to oral bioavailability.[1][2][3] When combined with the conformational constraints imposed by cyclization, N-methylation allows for the fine-tuning of a peptide's bioactivity and selectivity.[1] this compound is a valuable building block in this context, offering the benefits of N-methylation while its benzyl protecting group on the serine side chain provides stability during solid-phase peptide synthesis (SPPS).[4]

Advantages of Incorporating this compound in Cyclic Peptides:

  • Enhanced Metabolic Stability: The N-methyl group sterically hinders the amide bond, making the peptide less susceptible to cleavage by proteases.

  • Improved Membrane Permeability: N-methylation can reduce the number of hydrogen bond donors and favor conformations that mask polar groups, facilitating passive diffusion across cell membranes.

  • Conformational Control: The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined and bioactive conformation.

  • Increased Receptor Selectivity: By locking the peptide into a specific conformation, N-methylation can enhance its binding affinity and selectivity for its biological target.

Challenges in the Synthesis of N-Methylated Cyclic Peptides:

The primary challenge in synthesizing peptides containing N-methylated amino acids is the increased steric hindrance at the N-methylated amide bond. This can lead to slower and less efficient coupling reactions during solid-phase peptide synthesis (SPPS). Careful selection of coupling reagents and optimization of reaction conditions are crucial to achieving high yields and purity.

Data Presentation: Synthesis Yields

While specific yields are highly dependent on the peptide sequence and cyclization strategy, the following table provides a general comparison of expected outcomes in cyclic peptide synthesis. The incorporation of N-methylated residues like this compound can sometimes lead to slightly lower overall yields due to the aforementioned coupling challenges, but the resulting peptides possess significantly improved pharmacological properties.

Stage of SynthesisStandard Cyclic PeptideN-Methylated Cyclic Peptide (with this compound)Key Considerations
Linear Peptide Purity (Crude) Typically 70-90%Typically 60-85%Slower coupling kinetics for N-methylated residues may lead to more deletion sequences. Optimization of coupling time and reagents is critical.
Cyclization Efficiency (On-Resin) Generally high (>80%)Can be slightly lower (70-90%)The conformational constraints imposed by N-methylation can either favor or hinder the desired cyclization geometry.
Cyclization Efficiency (Solution Phase) Highly concentration-dependent (typically 30-60%)Highly concentration-dependent (typically 25-55%)High dilution is crucial to favor intramolecular cyclization over intermolecular oligomerization.
Final Isolated Yield Variable (10-40%)Variable (5-30%)The final yield is influenced by the efficiency of all steps, including synthesis, cleavage, cyclization, and purification.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a cyclic peptide containing this compound using a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach followed by on-resin cyclization.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol describes the manual synthesis of a linear peptide on a rink amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. For the coupling of this compound, extend the coupling time to 4 hours or perform a double coupling.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol describes the cyclization of the peptide while it is still attached to the solid support.

Materials:

  • Peptide-resin from Protocol 1

  • Coupling reagents for cyclization: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOBt

  • DIPEA

  • DMF

Procedure:

  • Resin Preparation: After the final Fmoc deprotection of the linear peptide on the resin, wash the resin extensively with DMF (5x) and DCM (3x) and then again with DMF (3x).

  • Cyclization Reaction:

    • Swell the peptide-resin in DMF.

    • In a separate tube, prepare the cyclization cocktail by dissolving PyBOP (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the cyclization cocktail to the resin, followed by DIPEA (6 equivalents).

    • Agitate the reaction mixture at room temperature for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: After the cyclization is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

Protocol 3: Cleavage and Purification

Materials:

  • Cyclized peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Reverse-phase HPLC system

Procedure:

  • Resin Drying: Dry the cyclized peptide-resin under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail to the dry resin.

    • Gently agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the benzyl group from the N-methyl-serine residue.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

    • A white precipitate of the crude cyclic peptide should form.

    • Centrifuge the tube to pellet the peptide, and then decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Cyclic Peptide Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis and on-resin cyclization of a peptide containing this compound.

experimental_workflow start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) deprotect1->couple1 repeat Repeat Steps 2 & 3 for linear sequence assembly couple1->repeat couple_meser Coupling of This compound (Extended time/double coupling) repeat->couple_meser deprotect_final Final Fmoc Deprotection couple_meser->deprotect_final cyclize 4. On-Resin Cyclization (PyBOP/HOBt, DIPEA) deprotect_final->cyclize cleave 5. Cleavage & Deprotection (TFA Cocktail) cyclize->cleave purify 6. Purification (RP-HPLC) cleave->purify end Final Cyclic Peptide purify->end

Caption: Workflow for SPPS and on-resin cyclization.

Signaling Pathway: Bacterial Quorum Sensing

Cyclic peptides are crucial signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. The incorporation of N-methylated amino acids can be used to create potent and stable modulators of these pathways, which is a promising strategy for developing novel antimicrobial agents. The diagram below illustrates a generalized Gram-positive bacterial quorum sensing circuit.

quorum_sensing cluster_intracellular Intracellular Space AIP Autoinducing Peptide (AIP) (Cyclic Peptide) Receptor Membrane Receptor (Histidine Kinase) AIP->Receptor 1. Binding RR Response Regulator (RR) Receptor->RR 2. Phosphorylation RR_P Phosphorylated RR (RR-P) Receptor->RR_P ATP -> ADP DNA Target Genes RR_P->DNA 3. DNA Binding Transcription Transcription of QS-controlled genes (e.g., virulence, biofilm formation) DNA->Transcription 4. Gene Expression

Caption: Generalized Gram-positive quorum sensing pathway.

By synthesizing analogs of natural autoinducing peptides with N-methylated residues like N-methyl-serine, researchers can develop molecules that either agonize or antagonize these signaling pathways, offering a novel approach to combat bacterial infections by disrupting their communication systems.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-MeSer(Bzl)-OH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low coupling efficiency with Fmoc-MeSer(Bzl)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency with this compound?

Low coupling efficiency with this compound is a common issue primarily attributed to steric hindrance.[1][2] The presence of the N-methyl group on the alpha-amino group significantly increases steric bulk, which slows down the kinetics of the coupling reaction.[1] This hindrance can make it difficult for the activated amino acid to approach the N-terminus of the growing peptide chain, leading to incomplete reactions.[1] The benzyl (Bzl) protecting group on the serine side chain, while stable, can also contribute to the overall steric bulk.[3]

Q2: What are the initial troubleshooting steps for a failed this compound coupling?

When a coupling reaction with this compound fails or is incomplete, as indicated by a positive Kaiser test or the presence of deletion sequences in the final peptide, a systematic approach to troubleshooting is recommended. Initial steps include:

  • Verification of Reagent Quality: Ensure that the this compound, coupling reagents, and solvents are of high purity and anhydrous, as moisture can inactivate the coupling reagents.

  • Monitoring the Reaction: Use a reliable method to monitor the reaction progress. While the Kaiser test is common for primary amines, it is not reliable for N-methylated amino acids. The bromophenol blue test is a suitable alternative for monitoring the presence of unprotected N-methyl amines.

  • Double Coupling: A straightforward approach is to repeat the coupling step with a fresh solution of activated this compound. This can help drive the reaction to completion.

  • Extended Reaction Time: Due to the slower reaction kinetics, extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can improve the yield.

Q3: Can the choice of coupling reagent impact the efficiency of this compound incorporation?

Absolutely. The choice of coupling reagent is critical when dealing with sterically hindered amino acids like this compound. Standard carbodiimide reagents like DCC or DIC may not be sufficiently reactive. Onium salt-based reagents are generally more effective.

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and HBTU are known for their high reactivity and are often the reagents of choice for difficult couplings. HATU is generally considered more reactive than HBTU and can reduce the risk of racemization.

  • Phosphonium Salts: Reagents like PyBOP and PyBroP are also highly efficient for sterically demanding couplings. PyBroP can be particularly useful in such cases.

  • COMU: This newer generation coupling reagent is known for its high efficiency, often comparable to HATU, and has better solubility and safety profiles than some benzotriazole-based reagents.

Q4: Are there alternative strategies to improve the coupling of this compound?

Yes, if optimizing the coupling reagent and reaction time is insufficient, several other strategies can be employed:

  • Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions by increasing the kinetic energy of the molecules. This can dramatically reduce reaction times for difficult couplings, including those involving N-methylated amino acids.

  • Elevated Temperature: Increasing the reaction temperature to 35-50°C can also enhance the coupling efficiency. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions like racemization.

  • Formation of Amino Acid Chlorides: Converting this compound to its highly reactive acid chloride derivative can drive the coupling reaction to completion. This can be achieved using reagents like thionyl chloride or bis(trichloromethyl) carbonate (BTC).

  • Solvent Choice: Using a more polar solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt can help to disrupt peptide aggregation on the solid support, which can otherwise block reactive sites.

Troubleshooting Guides

Guide 1: Addressing Incomplete Coupling

Problem: A positive bromophenol blue test or mass spectrometry data indicates incomplete coupling of this compound.

Solution Workflow:

G start Incomplete Coupling Detected double_coupling Perform a Double Coupling start->double_coupling retest Re-test with Bromophenol Blue double_coupling->retest change_reagent Change Coupling Reagent to HATU, HCTU, or PyBroP retest->change_reagent Positive Test success Coupling Successful retest->success Negative Test extend_time Extend Coupling Time (4h to overnight) change_reagent->extend_time failure Persistent Failure: Consider Sequence Redesign change_reagent->failure microwave Use Microwave-Assisted Coupling extend_time->microwave extend_time->failure acid_chloride Convert to Amino Acid Chloride microwave->acid_chloride microwave->failure acid_chloride->retest

Caption: Troubleshooting workflow for incomplete this compound coupling.

Guide 2: Mitigating Steric Hindrance

Problem: Consistently low coupling yields with this compound, likely due to steric hindrance.

Visualizing the Problem:

G cluster_0 Growing Peptide Chain cluster_1 Activated this compound peptide H₂N-Peptide-Resin amino_acid Fmoc-N(Me)Ser(Bzl)-COOH + Activating Agent activated_aa Activated Ester amino_acid->activated_aa activated_aa->peptide Steric Hindrance from N-Methyl and Bzl groups slows this step

Caption: Steric hindrance in the coupling of this compound.

Quantitative Data Summary

While specific comparative data for this compound is limited, the following table summarizes the general performance of various coupling reagents for sterically hindered amino acids.

Coupling ReagentReagent TypeRelative ReactivityAdvantagesDisadvantages
HATU Uronium SaltVery HighHighly effective for hindered couplings; rapid kinetics; low racemization.More expensive than some alternatives.
HCTU/HBTU Uronium SaltHighFast reactions and high efficiency.May be less effective than HATU for severely hindered couplings.
PyBOP Phosphonium SaltHighGood for hindered couplings; byproducts are water-soluble.Can be less potent than HATU in some cases.
PyBroP Phosphonium SaltVery HighParticularly useful for sterically demanding couplings.Can be more expensive and less stable than other reagents.
COMU Uronium SaltVery HighComparable efficiency to HATU; safer and more soluble.Newer reagent, may be less widely available.
DIC/HOBt CarbodiimideModerateCost-effective and widely used.Generally less effective for highly hindered couplings.

Experimental Protocols

Protocol 1: Standard Coupling with HATU

This protocol is recommended as a starting point for coupling this compound.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (4 equivalents) and HATU (4 equivalents) in DMF. Add diisopropylethylamine (DIEA) (8 equivalents) to the solution. Allow the mixture to pre-activate at room temperature for 5 minutes.

  • Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin. Shake the reaction vessel at room temperature for 1 to 2 hours.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times).

  • Completion Check: Perform a bromophenol blue test to check for reaction completion. If the test is positive (blue to green color), a second coupling may be necessary.

Protocol 2: Microwave-Assisted Coupling with HCTU

This protocol is for situations where standard coupling methods fail.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Reagent Preparation: In a microwave-safe vessel, add the resin, this compound (5 equivalents), HCTU (5 equivalents), and DIEA (10 equivalents) in NMP or DMF.

  • Microwave Irradiation: Irradiate the mixture in a peptide synthesis microwave reactor at a constant temperature (e.g., 75°C) for 10-15 minutes.

  • Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF.

  • Completion Check: Perform a bromophenol blue test. If necessary, repeat the microwave coupling step.

Protocol 3: Coupling using PyBroP

This protocol is an alternative for particularly difficult couplings.

  • Resin Preparation: Follow step 1 from Protocol 1. Suspend the resin in DCM or DMF.

  • Reagent Addition: Add a solution of this compound (2 equivalents) in DCM or DMF to the resin suspension. Add PyBroP (2 equivalents) to the mixture.

  • Reaction Initiation: Cool the reaction vessel to 0°C in an ice bath. Add DIEA (6 equivalents) and mix for 1 minute while cold, then allow the reaction to proceed at room temperature for 1 hour.

  • Washing and Monitoring: Filter the resin and wash with DCM. Perform a bromophenol blue test to check for completion.

References

Technical Support Center: Troubleshooting Difficult Couplings in N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of N-methylated peptides.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving N-methylated amino acids so difficult?

A1: The primary reason for difficult couplings is steric hindrance. The methyl group on the nitrogen of the N-terminal amino acid creates significant bulk, impeding the approach of the incoming activated amino acid. This steric clash slows down the reaction kinetics, often leading to incomplete couplings and the formation of deletion sequences. The problem is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.

Q2: My usual coupling reagents like HBTU and HCTU are not effective. What should I use instead?

A2: Standard uronium-based coupling reagents such as HBTU and HCTU are often inefficient for N-methylated couplings due to their lower reactivity.[1] More potent reagents are required to overcome the steric hindrance. Phosphonium salts like PyBOP, PyAOP, and PyBroP, as well as the aminium salt HATU, are highly recommended for these challenging couplings.[1][2] PyAOP is noted to be especially effective in the difficult coupling of an N-protected N-methyl amino acid to another N-methyl amino acid.[2]

Q3: How can I monitor the completion of a coupling reaction with an N-methylated amine? The ninhydrin (Kaiser) test is not working.

A3: The ninhydrin test is ineffective for monitoring couplings to N-methylated amines because it requires a primary amine to produce the characteristic blue color. For secondary amines, such as N-methylated residues, the bromophenol blue test is a reliable alternative. A yellow color of the resin beads indicates a complete reaction (no free amine), while a blue or green color signifies an incomplete coupling, indicating that a recoupling step is necessary.

Q4: What are the most common side reactions when synthesizing N-methylated peptides, and how can I minimize them?

A4:

  • Deletion Sequences: This is the most common side reaction resulting from incomplete coupling. To minimize this, use more potent coupling reagents, consider double or triple coupling, and monitor reaction completion with the bromophenol blue test.

  • Epimerization/Racemization: The prolonged reaction times and use of strong bases can increase the risk of racemization of the activated amino acid. Using additives like 1-hydroxy-7-azabenzotriazole (HOAt) can help suppress this. Some reagents, like TSTU used with N-hydroxysuccinimide and CuCl2, are reported to eliminate racemization when coupling peptides with a C-terminal N-methyl amino acid.

  • Diketopiperazine (DKP) Formation: This can occur, especially when the N-methylated residue is at the N-terminus of a dipeptide attached to the resin. Using a 2-chlorotrityl chloride resin can help minimize DKP formation.

  • Fragmentation: Peptides with consecutive N-methylated residues can be susceptible to fragmentation during acidic cleavage with trifluoroacetic acid (TFA). Optimizing the cleavage time is crucial to mitigate this.

Troubleshooting Guide

Issue: Incomplete Coupling (Positive Bromophenol Blue Test)

Possible Cause Solution
Ineffective Coupling Reagent Switch to a more potent reagent such as HATU, PyAOP, PyBOP/HOAt, or PyBroP.
Steric Hindrance Perform a "double coupling" or "triple coupling" by repeating the coupling step with fresh reagents to drive the reaction to completion.
Insufficient Reaction Time or Temperature Increase the coupling reaction time (e.g., to 2-4 hours or even overnight). In some cases, gently increasing the temperature can improve efficiency, but this should be done with caution to avoid racemization. Microwave-assisted synthesis can also be employed to enhance coupling efficiency for difficult sequences.[3]
Low Reagent Concentration Use a higher concentration of the amino acid and coupling reagent (e.g., 4 equivalents each).

Quantitative Data on Coupling Reagent Performance

The selection of a coupling reagent is critical for the successful incorporation of N-methylated amino acids. The following table summarizes available data on the performance of various reagents. Please note that yields are highly dependent on the specific peptide sequence, reaction conditions, and the steric hindrance of the amino acids being coupled.

Coupling ReagentAdditiveBaseTypical Reaction TimeReported Efficiency/YieldReference(s)
HATU (HOAt)DIEA, Collidine1 - 2 hoursHighly effective, often considered a gold standard for difficult couplings.
PyAOP (HOAt)DIEA / TMP1 - 2 hoursVery effective, especially for coupling two N-methylated residues.
PyBOP HOBtDIEA / TMP1 - 2 hoursEffective, particularly when used with HOAt.
PyBroP -DIEA1 hourA powerful reagent shown to be effective for highly hindered couplings. Can give excellent peptide yields with minimal epimerization.
HBTU / HCTU (HOBt)DIEA> 2 hoursGenerally less effective than HATU for sterically hindered couplings.
DCC / DIC --24 - 72 hoursGenerally results in low yields for N-methylated couplings.
Pivaloyl Anhydride --ModerateCan achieve high yields with excellent racemization suppression under base-free conditions.

Note: DIEA = Diisopropylethylamine, TMP = 2,4,6-Trimethylpyridine, HOAt = 1-Hydroxy-7-azabenzotriazole, HOBt = 1-Hydroxybenzotriazole.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling on Solid Phase

This protocol is a robust method for coupling Fmoc-protected amino acids onto an N-methylated amine on a solid support.

Materials:

  • Fmoc-protected amino acid (4 eq.)

  • HATU (3.9 eq.)

  • Diisopropylethylamine (DIEA) (8 eq.)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide resin with N-terminal N-methyl amino acid

  • Bromophenol blue solution for monitoring

Procedure:

  • Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using standard procedures (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove all traces of the deprotection solution.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF or NMP. Add 8 equivalents of DIEA to this solution and allow the mixture to pre-activate at room temperature for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the swelled and deprotected resin. Shake the reaction vessel at room temperature for 1 to 4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform a bromophenol blue test to check for completion.

  • Washing: Once the coupling is complete (yellow beads), drain the reaction solution and wash the resin thoroughly with DMF.

Protocol 2: PyBroP-Mediated Coupling

PyBroP is a highly efficient phosphonium salt reagent, particularly useful for sterically demanding couplings.

Materials:

  • Fmoc-protected amino acid (2 eq.)

  • PyBroP (2 eq.)

  • Diisopropylethylamine (DIEA) (6 eq.)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Peptide resin with N-terminal N-methyl amino acid

Procedure:

  • Resin Preparation: Swell the peptide resin in DCM or DMF.

  • Reagent Addition: Add a solution of the Fmoc-amino acid (2 eq.) in DCM or DMF to the resin suspension. Add PyBroP (2 eq.) to the mixture.

  • Cooling: Cool the reaction vessel to 0°C in an ice bath.

  • Coupling Reaction: Add DIEA (6 eq.) and mix the suspension at 0°C for 1 minute. Allow the reaction to proceed for 1 hour at room temperature.

  • Post-Coupling Wash and Monitoring: Filter the resin and wash it thoroughly with DCM. Monitor for completion using the bromophenol blue test.

Protocol 3: Bromophenol Blue Test for Coupling Completion

Materials:

  • Bromophenol blue test solution (e.g., 3 mg of bromophenol blue in 100 mL of DMF)

  • Small test tube

  • DMF for washing

Procedure:

  • Sample Preparation: Transfer a small sample of resin beads (10-15) to a small test tube.

  • Washing: Carefully wash the beads with fresh DMF to remove any residual reagents, especially bases like DIEA which can interfere with the test. Withdraw the rinse liquid without removing the beads.

  • Test Solution Addition: Add 1 to 2 drops of the bromophenol blue test solution to the beads.

  • Observation: Observe the color of the beads.

    • Yellow to yellow-green beads: The coupling reaction is complete.

    • Blue to blue-green beads: The coupling is incomplete, and a second coupling is required.

Visualizations

Troubleshooting_Difficult_Couplings cluster_start Start cluster_monitoring Monitoring cluster_outcome Outcome cluster_troubleshooting Troubleshooting Steps cluster_next_step Next Step start Difficult N-Methylated Coupling monitor Perform Bromophenol Blue Test start->monitor complete Coupling Complete (Yellow Beads) monitor->complete Test is Yellow incomplete Incomplete Coupling (Blue/Green Beads) monitor->incomplete Test is Blue/Green proceed Proceed to Next Synthesis Step complete->proceed recouple Perform Double/Triple Coupling incomplete->recouple change_reagent Switch to More Potent Reagent (e.g., HATU, PyAOP, PyBroP) incomplete->change_reagent increase_time_temp Increase Reaction Time and/or Temperature (Consider Microwave Synthesis) incomplete->increase_time_temp recouple->monitor Re-test change_reagent->monitor Re-test increase_time_temp->monitor Re-test

Caption: Troubleshooting workflow for difficult couplings in N-methylated peptides.

Reagent_Selection_Logic cluster_start Starting Point cluster_decision Decision Points cluster_reagents Reagent Choices cluster_outcome Expected Outcome start Synthesizing N-Methylated Peptide is_standard Is it a standard N-methylated coupling? start->is_standard is_highly_hindered Is it a highly hindered coupling? (e.g., N-Me to N-Me) is_standard->is_highly_hindered No standard_reagents Use HATU or PyBOP/HOAt is_standard->standard_reagents Yes is_highly_hindered->standard_reagents No potent_reagents Use PyAOP or PyBroP is_highly_hindered->potent_reagents Yes good_yield Good to Excellent Yield standard_reagents->good_yield potent_reagents->good_yield

Caption: Logic for selecting a suitable coupling reagent for N-methylated peptides.

References

Technical Support Center: Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of N-methylated peptides.

Troubleshooting Guides & FAQs

This section is designed to help you identify and resolve common issues in your N-methylated peptide synthesis experiments.

Incomplete Coupling Reactions

Q1: My coupling reaction to an N-methylated residue is failing or incomplete. What are the initial signs of this issue?

A1: Several indicators can signal poor coupling efficiency. These include:

  • Positive Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amines. A complete reaction is indicated by a yellow color.[1]

  • Low Final Peptide Yield: The overall yield of your target peptide is significantly lower than expected.[1]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing one or more amino acids at the site of the N-methylated residue.[1]

  • Multiple Peaks in HPLC: The High-Performance Liquid Chromatography (HPLC) profile of the crude product shows multiple peaks, which can be indicative of deletion sequences and other side products.[1]

Q2: What is the primary reason for incomplete coupling to an N-methylated residue?

A2: The main challenge is steric hindrance. The methyl group on the amide nitrogen increases the bulk around the nitrogen nucleophile, which impedes the approach of the activated carboxyl group of the incoming amino acid. This makes forming the peptide bond more difficult compared to coupling with a primary amine, especially when coupling two consecutive N-methylated amino acids.[1]

Q3: I've confirmed an incomplete coupling. What is the first troubleshooting step?

A3: The initial step is to perform a "double coupling." This involves re-exposing the resin to a fresh solution of the activated amino acid and coupling reagents for the same or an extended duration. It's crucial to monitor the reaction's completion using a qualitative method like the bromophenol blue test.

Q4: Double coupling didn't solve the problem. What are my next options?

A4: If double coupling is unsuccessful, you can try the following strategies:

  • Use a Stronger Coupling Reagent: Switch to a more potent coupling reagent. For sterically hindered couplings, reagents like HATU, HBTU, or PyBOP are often more effective.

  • Increase Reaction Temperature: Performing the coupling at a higher temperature can help overcome the activation energy barrier. Microwave-assisted synthesis is a particularly effective method for difficult couplings.

  • Extend the Reaction Time: Longer coupling times can improve the yield of the desired product.

Side Reactions During On-Resin N-Methylation

Q5: I'm performing on-resin N-methylation. What are some common side reactions to be aware of?

A5: On-resin N-methylation, while efficient, can lead to several side reactions:

  • Side-Chain Methylation: Amino acids with nucleophilic side chains, such as Cysteine and Histidine, are susceptible to methylation. However, optimized protocols can minimize this side reaction.

  • Aspartimide Formation: When Aspartic acid is the N-terminal residue, prolonged exposure to bases like DBU during methylation can lead to aspartimide formation, resulting in a significant amount of impurities.

  • Diketopiperazine Formation: This can occur, leading to the cleavage of a dipeptide from the resin.

  • Racemization: The conditions used for N-methylation can sometimes lead to the epimerization of the amino acid residue.

Q6: How can I minimize side-chain methylation of Cysteine and Histidine?

A6: Modern, optimized on-resin N-methylation protocols have been shown to effectively methylate the terminal α-amino group exclusively, without significant side-chain methylation of Cysteine and Histidine. Careful control of reaction times and reagents is crucial.

Q7: I'm observing significant impurity formation when N-methylating an N-terminal Aspartic acid. What's happening and how can I fix it?

A7: The likely cause is aspartimide formation due to extended exposure to the base (e.g., DBU) used in the methylation procedure. To mitigate this, you should reduce the exposure to the base. One approach is to eliminate the second treatment with DBU and dimethyl sulfate if your protocol includes it.

Other Common Side Reactions

Q8: What is guanidinylation and how can I prevent it?

A8: Guanidinylation is an irreversible side reaction where uronium/aminium coupling reagents (like HATU and HBTU) react with the unprotected N-terminus of the peptide chain, forming a guanidine moiety that terminates the peptide chain. This can be avoided by pre-activating the protected amino acid with the coupling reagent before adding it to the resin.

Q9: My peptide is prone to aggregation. Can N-methylation help, and what should I consider?

A9: Yes, N-methylation is a known strategy to disrupt the hydrogen bonding that leads to β-sheet formation and aggregation. However, the increased lipophilicity from N-methylation can sometimes decrease aqueous solubility, potentially leading to precipitation. Careful selection of solvents for dissolution and purification is necessary.

Quantitative Data Summary

The following table summarizes the impact of different conditions on the purity of N-methylated peptides, highlighting the challenges with specific residues.

N-terminal Amino AcidSynthesis MethodPurity of Crude Product (%)Key Observations
ArginineUltrasonic Agitation (2 min methylation)34%Insufficient methylation time.
ArginineMicrowave-Assisted (2 min @ 40°C)75%Improved purity with microwave.
Glycine/PhenylalanineUltrasonic Agitation/Shaker (2 x 2 min methylation)98-100%Successful methylation with non-sterically hindered residues.
Aspartic AcidStandard (prolonged DBU exposure)26%Significant side reactions (aspartimide formation).
Aspartic AcidModified (reduced DBU exposure)54%Improved purity by minimizing base exposure.
Aspartic AcidMicrowave-Assisted (reduced DBU exposure)73%Microwave synthesis further improved purity.
Cysteine/HistidineVarious Methods74-96%No significant side-chain methylation observed with optimized protocols.

Experimental Protocols

Protocol 1: Monitoring Coupling Completion using the Bromophenol Blue Test

This protocol is a qualitative method to check for the presence of unreacted primary and secondary amines on the resin.

Materials:

  • Peptide-resin beads

  • Methanol

  • Bromophenol blue solution

Procedure:

  • Remove a small sample of resin beads from the reaction vessel.

  • Wash the beads thoroughly with methanol to remove any residual reagents.

  • Add a few drops of the bromophenol blue solution to the beads.

  • Observe the color of the beads:

    • Yellow: Indicates a complete coupling (no free amines).

    • Blue or Green: Indicates an incomplete coupling (presence of free amines).

Protocol 2: On-Resin N-Methylation (Fukuyama-Mitsunobu based)

This is a common and efficient three-step method for on-resin N-methylation.

Materials:

  • N-terminally deprotected peptide-resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-Dimethylaminopyridine (DMAP)

  • N-Methyl-2-pyrrolidone (NMP)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate

  • Dichloromethane (DCM)

Procedure:

  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in NMP.

    • In a separate vial, pre-activate by dissolving 10 equivalents of DMAP and 4 equivalents of o-NBS-Cl in NMP.

    • Add the pre-activated solution to the resin and agitate.

    • Wash the resin with NMP.

  • Methylation:

    • To the sulfonamide-resin, add a solution of DBU and dimethyl sulfate in NMP.

    • Agitate for a short duration (e.g., 5-10 minutes).

    • Wash the resin with NMP.

  • Desulfonylation:

    • Treat the resin with a solution to remove the o-NBS protecting group, revealing the N-methylated amine.

    • Wash the resin thoroughly with NMP and then DCM. The resin is now ready for the next coupling step.

References

preventing racemization of N-methyl amino acids during coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information to troubleshoot and prevent the racemization of N-methyl amino acids during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are N-methyl amino acids prone to racemization during coupling?

A1: N-methyl amino acids are more susceptible to racemization than their non-methylated counterparts primarily due to the absence of an acidic N-H proton. In regular amino acids, the N-H proton is more acidic than the α-carbon proton (α-C-H). In the presence of a base, the N-H proton is removed first, which protects the α-C-H from abstraction. However, in N-methyl amino acids, the α-C-H is the most acidic proton, making it susceptible to abstraction by a base. This leads to the formation of a planar enolate intermediate, which can be protonated from either side, resulting in a mixture of L- and D-isomers.[1] Another contributing factor is the formation of a 5(4H)-oxazolone (or azlactone) intermediate, which has an acidic α-proton that can be easily removed by a base, leading to racemization.[2]

Q2: Which factors have the most significant impact on the racemization of N-methyl amino acids?

A2: Several factors can influence the extent of racemization during the coupling of N-methyl amino acids:

  • Coupling Reagents: The choice of coupling reagent is critical. While carbodiimide reagents like DCC and DIC can be effective, they often lead to higher levels of racemization when used alone.[2] Uronium/aminium-based reagents such as HATU, HBTU, and phosphonium-based reagents like PyAOP and PyBOP are generally preferred for minimizing racemization.[3][4]

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) can significantly suppress racemization by forming reactive esters that are less prone to epimerization.

  • Base: The basicity and steric hindrance of the organic base used play a crucial role. Strong, non-sterically hindered bases can increase the rate of α-proton abstraction and thus racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often recommended over stronger bases like diisopropylethylamine (DIPEA).

  • Solvent: Polar solvents can promote racemization.

  • Temperature: Higher reaction temperatures can increase the rate of racemization. Performing the coupling at lower temperatures (e.g., 0 °C) can be beneficial.

Q3: Are there specific coupling reagents that are highly recommended for N-methyl amino acids?

A3: Yes, certain coupling reagents are known to be particularly effective for coupling sterically hindered and racemization-prone N-methyl amino acids. (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is especially effective in coupling N-protected N-methyl amino acids. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is another highly efficient reagent that reacts faster and with less epimerization compared to HBTU. Additionally, COMU, a novel coupling reagent incorporating OxymaPure, has shown coupling efficiencies comparable to HATU with enhanced safety and solubility profiles. The use of amino acid chlorides, generated in situ, has also been reported as a racemization-free method for incorporating N-methyl amino acids.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of epimerization detected in the final peptide. Use of a racemization-prone coupling reagent (e.g., carbodiimides alone).- Add an anti-racemization additive such as HOBt, HOAt, or OxymaPure. - Switch to a uronium/aminium (e.g., HATU, HCTU) or phosphonium (e.g., PyAOP, PyBOP) based coupling reagent.
The base used is too strong or not sterically hindered.- Use a weaker or more sterically hindered base. For example, replace DIPEA with NMM or 2,4,6-collidine.
The reaction temperature is too high.- Perform the coupling at a lower temperature (e.g., 0 °C).
The solvent is too polar.- If possible, consider using a less polar solvent, though solubility of reagents should be taken into account.
Low coupling yield with N-methyl amino acids. Steric hindrance from the N-methyl group is slowing down the reaction.- Increase the coupling time. For N-methylated residues, 1-4 hours or even longer may be necessary. - Perform a second coupling (double coupling) to drive the reaction to completion. - Use a more reactive coupling reagent like PyBrOP for particularly difficult couplings, but be mindful of the increased risk of racemization with prolonged reaction times.
Inaccurate monitoring of coupling completion. The Kaiser test is unreliable for secondary amines like N-methyl amino acids.- Use an alternative test such as the bromophenol blue test to monitor the completion of the coupling reaction.

Quantitative Data on Racemization

The following table summarizes the extent of racemization observed for the coupling of Z-Ala-MeLeu with Gly-OBzl using different methods in the presence of triethylamine salts.

Coupling Method% L,D-Isomer (Racemization)
Mixed Anhydride (isobutyloxycarbonyl)39%
Mixed Anhydride (pivaloyl)21%
DCCI (N,N'-dicyclohexylcarbodiimide)18%
EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline)12%
DCCI-HONSu (N-hydroxysuccinimide)2.8%
HONSu ester (isolated)0.0%

Data sourced from McDermott, J. R., & Benoitin, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.

Experimental Protocols

Recommended Protocol for Low-Racemization Coupling of Fmoc-N-Methyl Amino Acids in SPPS

This protocol is designed to minimize racemization during the incorporation of an N-methyl amino acid onto a resin-bound peptide.

1. Materials:

  • Fmoc-protected N-methyl amino acid

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • 20% Piperidine in DMF

2. Fmoc Deprotection:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (5 times).

3. Amino Acid Coupling:

  • In a separate reaction vessel, dissolve 4 equivalents of the Fmoc-N-methyl amino acid and 3.9 equivalents of HATU in DMF.

  • Add 8 equivalents of a suitable base (DIPEA or preferably a weaker base like NMM) to the amino acid/HATU solution.

  • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The extended coupling time is often necessary for sterically hindered N-methylated residues.

4. Monitoring and Washing:

  • Monitor the reaction for completion using the bromophenol blue test, as the Kaiser test is not reliable for N-methylated amines.

  • If the coupling is incomplete, drain the solution and repeat the coupling step (double coupling).

  • Once the coupling is complete, drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).

5. Subsequent Steps:

  • Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

Visual Guides

Racemization_Mechanism cluster_0 Racemization Pathway Activated_AA Activated N-Methyl Amino Acid Enolate Planar Enolate Intermediate Activated_AA->Enolate α-proton abstraction Base Base (e.g., DIPEA) L_Product L-Peptide (Desired) Enolate->L_Product Protonation D_Product D-Peptide (Racemized) Enolate->D_Product Protonation

Caption: Mechanism of base-catalyzed racemization.

Troubleshooting_Workflow Start High Racemization Detected? Check_Reagent Review Coupling Reagent Start->Check_Reagent Yes Check_Base Review Base Check_Reagent->Check_Base No Switch_Reagent Switch to HATU/PyAOP + Additive (HOAt) Check_Reagent->Switch_Reagent Using Carbodiimide Alone? Check_Temp Review Temperature Check_Base->Check_Temp No Switch_Base Switch to NMM or Collidine Check_Base->Switch_Base Using DIPEA? Lower_Temp Couple at 0°C Check_Temp->Lower_Temp Coupling at RT? End Racemization Minimized Check_Temp->End No Switch_Reagent->Check_Base Switch_Base->Check_Temp Lower_Temp->End

Caption: Troubleshooting workflow for high racemization.

References

Technical Support Center: N-Methylated Peptide Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with N-methylated peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is my N-methylated peptide aggregating?

A1: Peptide aggregation is a multifaceted issue. For N-methylated peptides, several factors can contribute to aggregation:

  • Hydrophobic Interactions: N-methylation can heighten the hydrophobicity of a peptide, encouraging self-association to minimize exposure to aqueous environments.

  • Disruption of Secondary Structure: While N-methylation can disrupt the hydrogen bonds necessary for β-sheet formation, a common cause of aggregation in non-methylated peptides, it can also induce conformational changes that expose hydrophobic residues, thereby promoting aggregation.[1]

  • Solvent and pH Conditions: The choice of solvent and the pH of the solution are critical. They influence the charge state and solubility of your peptide, which can either prevent or promote aggregation.[1]

  • Peptide Concentration: At higher concentrations, the likelihood of intermolecular interactions leading to aggregation increases significantly.[1]

  • Temperature: Elevated temperatures can accelerate aggregation by increasing molecular motion and strengthening hydrophobic interactions.

  • Ionic Strength: The salt concentration in the solution can modulate electrostatic interactions between peptide molecules, thus affecting aggregation.[1]

Q2: How can I detect and characterize aggregation in my N-methylated peptide sample?

A2: A variety of analytical techniques are available to detect and characterize peptide aggregation:

  • Visual Inspection: The simplest method is to visually check for any cloudiness, precipitates, or gel formation in your peptide solution.[2]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the hydrodynamic radius over time is a clear indicator of aggregation.

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is specifically used to detect the formation of amyloid-like fibrils, which are a common type of peptide aggregate.

  • Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on their size and can be used to quantify the amounts of monomeric, oligomeric, and larger aggregated species.

  • Transmission Electron Microscopy (TEM): TEM provides high-resolution images that allow for the direct visualization of the morphology of aggregates, such as fibrils or amorphous structures.

Q3: Can N-methylation also be used as a strategy to prevent aggregation?

A3: Yes, paradoxically, N-methylation is frequently employed as a tactic to inhibit peptide aggregation. By substituting a backbone amide proton with a methyl group, N-methylation disrupts the hydrogen bonding required for the formation of β-sheet structures, which are hallmarks of many amyloid fibrils. This disruption can lead to increased solubility and a reduced tendency to aggregate.

Troubleshooting Guide

Problem 1: My N-methylated peptide precipitates immediately upon dissolution.

Potential Cause Troubleshooting Strategy Expected Outcome
Poor Solubility in Aqueous Buffer Attempt to dissolve the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.The peptide dissolves in the organic solvent and remains in solution after the addition of the aqueous buffer.
Incorrect pH Adjust the pH of the buffer. Acidic peptides may require a basic buffer, while basic peptides may need an acidic buffer for optimal solubility.The peptide dissolves as the pH approaches a point where the molecule is sufficiently charged.
High Peptide Concentration Dissolve the peptide at a lower concentration.The peptide dissolves at a lower concentration, indicating the initial concentration was above its solubility limit.

Problem 2: My N-methylated peptide solution becomes cloudy or forms a gel over time.

Potential Cause Troubleshooting Strategy Expected Outcome
Subtle Conformational Changes Leading to Aggregation Screen different buffer conditions, varying the pH and ionic strength to find a condition that stabilizes the peptide in its monomeric form.The peptide remains soluble and does not aggregate over time in the optimized buffer.
Hydrophobic Interactions Add excipients like non-ionic detergents (e.g., Tween 20) or sugars (e.g., sucrose) to the solution to minimize hydrophobic interactions.The rate of aggregation is significantly reduced or eliminated.
Temperature-Induced Aggregation Store the peptide solution at a lower temperature (e.g., 4°C or -20°C) to slow down the aggregation process.The peptide solution remains stable for a longer period at a lower temperature.

Quantitative Data Summary

The following tables provide a summary of quantitative data illustrating the impact of various factors on peptide aggregation.

Table 1: Effect of N-Methylation on the Aggregation of α-Synuclein (71-82) Peptide Fragment

Peptide FragmentModificationAggregation Propensity (Relative to unmodified)
asyn(71-82)Unmodified100%
mVTGVTASingle N-methylationReduced
VTGmVTASingle N-methylationReduced
VmAQKTVSingle N-methylationSignificantly Reduced
VAQKTmVSingle N-methylationSignificantly Reduced

Data adapted from studies on α-synuclein aggregation. The reduction in aggregation is attributed to the disruption of β-sheet formation.

Table 2: General Solubility Guidelines for Peptides

Peptide CharacteristicsRecommended Primary SolventDilution Solvent
Basic (net positive charge)Dilute Acetic Acid or TFAWater or Aqueous Buffer
Acidic (net negative charge)Dilute Ammonium HydroxideWater or Aqueous Buffer
Hydrophobic (>50% hydrophobic residues)DMSO, DMF, AcetonitrileWater or Aqueous Buffer (add slowly)
Neutral (<25% charged residues)DMSO, DMF, AcetonitrileWater or Aqueous Buffer (add slowly)

These are general guidelines, and the optimal solvent for a specific N-methylated peptide may need to be determined empirically.

Experimental Protocols

Thioflavin T (ThT) Assay Protocol

This protocol outlines the steps for monitoring the formation of amyloid-like fibrils using Thioflavin T.

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)

  • Peptide stock solution

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the peptide samples at the desired concentrations in the assay buffer. Include a buffer-only control.

  • Add ThT from the stock solution to each well to a final concentration of 10-25 µM.

  • Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, depending on the experimental design.

  • Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of about 480-490 nm.

  • Plot the fluorescence intensity against time to observe the aggregation kinetics. An increase in fluorescence indicates fibril formation.

Dynamic Light Scattering (DLS) Protocol

This protocol provides a general workflow for analyzing peptide aggregation using DLS.

Materials:

  • Peptide solution

  • Low-volume cuvette

  • DLS instrument

Procedure:

  • Filter the peptide solution through a low-protein-binding 0.02 µm or 0.1 µm filter to remove any dust or large, extraneous particles.

  • Carefully pipette the filtered sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Set the instrument parameters, including the solvent viscosity and refractive index.

  • Acquire the scattering data. Typically, multiple measurements are averaged to obtain a reliable size distribution.

  • Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI over time is indicative of aggregation.

Visualizations

Experimental Workflow for Investigating Peptide Aggregation

experimental_workflow cluster_prep Sample Preparation cluster_detection Aggregation Detection cluster_troubleshooting Troubleshooting cluster_mitigation Mitigation Strategies cluster_analysis Analysis & Confirmation prep Prepare N-methylated peptide solution dissolve Dissolution in appropriate buffer prep->dissolve detect Initial Assessment (Visual Inspection) dissolve->detect dls DLS Analysis (Size Distribution) detect->dls tht ThT Assay (Fibril Formation) detect->tht agg_obs Aggregation Observed? diss_issue Immediate Precipitation? agg_obs->diss_issue optimize_diss Optimize Dissolution (Solvent, pH, Conc.) diss_issue->optimize_diss Yes optimize_cond Optimize Conditions (Temp, Excipients) diss_issue->optimize_cond No re_eval Re-evaluate with DLS/ThT optimize_diss->re_eval optimize_cond->re_eval stable Stable Monomeric Peptide re_eval->stable

Caption: Workflow for identifying and mitigating N-methylated peptide aggregation.

Troubleshooting Decision Tree for Peptide Aggregation

troubleshooting_tree cluster_solubility Solubility Issues cluster_stability Stability Issues start Peptide Aggregation Issue q1 Is the peptide soluble upon initial dissolution? start->q1 a1_yes No, immediate precipitation q1->a1_yes No a1_no Yes, but aggregates over time q1->a1_no Yes sol_q1 Have you tried an organic solvent (DMSO, DMF)? a1_yes->sol_q1 stab_q1 Have you tried different buffer conditions (ionic strength)? a1_no->stab_q1 sol_a1_yes Yes sol_q1->sol_a1_yes sol_a1_no No sol_q1->sol_a1_no sol_q2 Have you optimized the pH? sol_a1_yes->sol_q2 sol_resuspend Action: Resuspend in organic solvent, then dilute. sol_a1_no->sol_resuspend sol_a2_yes Yes sol_q2->sol_a2_yes sol_a2_no No sol_q2->sol_a2_no sol_q3 Have you tried a lower concentration? sol_a2_yes->sol_q3 sol_adjust_ph Action: Adjust buffer pH. sol_a2_no->sol_adjust_ph sol_a3_yes Yes sol_q3->sol_a3_yes sol_a3_no No sol_q3->sol_a3_no sol_consult Consult further with technical support. sol_a3_yes->sol_consult sol_lower_conc Action: Lower peptide concentration. sol_a3_no->sol_lower_conc stab_a1_yes Yes stab_q1->stab_a1_yes stab_a1_no No stab_q1->stab_a1_no stab_q2 Have you tried adding excipients (sugars, detergents)? stab_a1_yes->stab_q2 stab_adjust_buffer Action: Screen different buffer compositions. stab_a1_no->stab_adjust_buffer stab_a2_yes Yes stab_q2->stab_a2_yes stab_a2_no No stab_q2->stab_a2_no stab_q3 Have you tried a lower storage temperature? stab_a2_yes->stab_q3 stab_add_excipients Action: Add stabilizing excipients. stab_a2_no->stab_add_excipients stab_a3_yes Yes stab_q3->stab_a3_yes stab_a3_no No stab_q3->stab_a3_no stab_consult Consult further with technical support. stab_a3_yes->stab_consult stab_lower_temp Action: Store at a lower temperature. stab_a3_no->stab_lower_temp

Caption: Decision tree for troubleshooting N-methylated peptide aggregation.

References

Technical Support Center: Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of incomplete Fmoc deprotection of N-methylated residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc deprotection of N-methylated amino acids?

Incomplete Fmoc deprotection of N-methylated residues is a significant challenge in SPPS. The primary causes include:

  • Steric Hindrance: The presence of the N-methyl group in addition to the amino acid side chain creates significant steric bulk around the N-terminus. This bulk can physically obstruct the approach of the deprotection base, typically piperidine, to the acidic proton on the fluorenyl group of the Fmoc moiety.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets.[1] This aggregation can make the peptide resin less permeable to solvents and reagents, leading to inefficient deprotection.[1][2] N-methylated residues can influence peptide conformation and potentially contribute to aggregation-prone sequences.

  • Suboptimal Reagents or Protocols: The use of degraded or impure deprotection reagents, such as the piperidine solution, can decrease deprotection efficiency.[3] Additionally, standard reaction times, temperatures, or reagent concentrations may be insufficient for the more challenging deprotection of N-methylated residues.[4]

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the growing peptide chains attached to the resin.

Q2: How can I detect incomplete Fmoc deprotection of an N-methylated residue?

Several analytical methods can be employed to detect incomplete Fmoc deprotection:

  • High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved sample of the resin-bound peptide is a primary method for assessing purity. Incomplete deprotection will result in a significant peak corresponding to the Fmoc-protected peptide, which will elute later (be more hydrophobic) than the desired deprotected peptide.

  • Mass Spectrometry (MS): Mass analysis of the cleaved peptide mixture will show a mass corresponding to the expected peptide and a second mass that is 222.24 Da higher, which corresponds to the mass of the Fmoc group.

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms a fulvene-piperidine adduct that can be monitored spectrophotometrically at around 300-312 nm. A lack of or reduced absorbance after the deprotection step can indicate a problem. Automated peptide synthesizers often use this method to extend deprotection times automatically until the reaction is complete.

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This test detects free primary amines. A negative result (yellow beads) after the deprotection step suggests that the Fmoc group has not been removed. However, this test is not reliable for N-methylated residues as they are secondary amines and do not give a positive blue color.

    • Chloranil Test: This test is suitable for detecting secondary amines, such as N-methylated residues. A positive result (blue or green beads) indicates a free secondary amine, signifying successful deprotection.

Q3: What are the consequences of incomplete Fmoc deprotection?

Incomplete Fmoc deprotection has several negative consequences for your peptide synthesis:

  • Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled. This leads to the formation of deletion sequences, which are peptides missing one or more amino acids.

  • Difficult Purification: These deletion sequences and the remaining Fmoc-protected peptides are often difficult to separate from the target peptide, leading to lower overall yield and purity of the final product.

Troubleshooting Guide for Incomplete Fmoc Deprotection of N-Methylated Residues

This guide provides a systematic approach to diagnosing and resolving incomplete Fmoc deprotection of N-methylated residues.

Problem: Analytical results (HPLC, MS) indicate the presence of a significant amount of Fmoc-protected peptide after a synthesis cycle involving an N-methylated residue.

Troubleshooting Workflow

G cluster_0 Initial Assessment cluster_1 Protocol & Reagent Verification cluster_2 Optimization of Deprotection Conditions cluster_3 Advanced Strategies cluster_4 Final Verification A Incomplete Deprotection Suspected B Confirm with HPLC/MS Analysis (Look for +222.24 Da peak) A->B C Verify Deprotection Reagent (Fresh 20% Piperidine in DMF) B->C D Check Resin Swelling (Ensure adequate solvent volume and time) C->D E Extend Deprotection Time (e.g., 2 x 20-30 min) D->E F Increase Reaction Temperature (e.g., 30-40°C, use with caution) E->F G Change Solvent (Switch from DMF to NMP) F->G H Use a Stronger Base Cocktail (e.g., 2% DBU in Piperidine/DMF) G->H I Incorporate Chaotropic Agents (e.g., 1M HOBt in deprotection solution) H->I J Re-analyze with HPLC/MS I->J K Proceed with Synthesis J->K

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Step-by-Step Troubleshooting and Optimization Strategies

If initial checks of reagents and standard protocols do not resolve the issue, consider the following modifications, starting with the least aggressive changes.

StrategyRecommended ModificationRationale
Extend Deprotection Time Increase the duration of the piperidine treatment (e.g., from 2 x 10 min to 2 x 20-30 min).Allows more time for the base to access the sterically hindered Fmoc group of the N-methylated residue.
Increase Temperature Gently warm the reaction vessel to 30-40°C.Increases the reaction rate and can help disrupt secondary structures. Use with caution to avoid side reactions like aspartimide formation if Asp is present in the sequence.
Change Solvent Switch the solvent from dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP).NMP can be more effective at disrupting peptide aggregation and improving resin swelling.
Use a Stronger Base Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine deprotection solution.DBU is a stronger, non-nucleophilic base that can significantly increase deprotection efficiency for sterically hindered residues.
Alternative Base Cocktails Use a solution of 2% DBU and 5% piperazine in NMP.This combination has been shown to be highly effective for deprotection and can also minimize side reactions like diketopiperazine formation.

Experimental Protocols

Standard Fmoc Deprotection Protocol
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature for 10-20 minutes.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the fulvene-piperidine adduct.

  • Second Deprotection (Optional but Recommended): Repeat steps 2-4.

Enhanced Fmoc Deprotection Protocol for N-Methylated Residues (DBU/Piperidine)
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.

  • Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine.

  • Confirmation: Perform a chloranil test to confirm the presence of a free secondary amine.

Chloranil Test for Secondary Amines
  • Sample Preparation: Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

  • Wash: Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Add Reagents: Add 2-3 drops of a 2% solution of chloranil in acetone and 2-3 drops of a 2% solution of acetaldehyde in DMF.

  • Incubate: Let the mixture stand at room temperature for 5-10 minutes.

  • Observe Color:

    • Blue/Green Beads: Positive result, indicating the presence of a free secondary amine (successful deprotection).

    • Yellow/Colorless Beads: Negative result, indicating the absence of a free secondary amine (incomplete deprotection).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the causes of incomplete Fmoc deprotection and the corresponding troubleshooting strategies.

G cluster_causes Causes of Incomplete Deprotection cluster_strategies Troubleshooting Strategies StericHindrance Steric Hindrance (N-Methyl Group) StrongerBase Use Stronger Base (e.g., DBU) StericHindrance->StrongerBase LongerTime Increase Reaction Time StericHindrance->LongerTime Aggregation Peptide Aggregation HigherTemp Increase Temperature Aggregation->HigherTemp BetterSolvent Change Solvent (e.g., NMP) Aggregation->BetterSolvent Kinetics Slow Reaction Kinetics Kinetics->StrongerBase Kinetics->LongerTime Kinetics->HigherTemp Outcome Successful Fmoc Deprotection StrongerBase->Outcome LongerTime->Outcome HigherTemp->Outcome BetterSolvent->Outcome

Caption: Relationship between causes and solutions for incomplete deprotection.

References

Technical Support Center: Optimizing Cleavage for Peptides with MeSer(Bzl)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing cleavage cocktails for peptides containing N-methyl-O-benzyl-serine (MeSer(Bzl)). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the final cleavage step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the cleavage of peptides containing MeSer(Bzl)?

The primary challenge in cleaving peptides with MeSer(Bzl) is the efficient and clean removal of the O-benzyl (Bzl) protecting group from the serine side chain. The N-methylation of the serine residue can introduce steric hindrance, potentially slowing down the cleavage kinetics. Furthermore, the cleavage process, typically using strong acids like trifluoroacetic acid (TFA), generates highly reactive benzyl cations (C₆H₅CH₂⁺). These cations can lead to several side reactions if not properly scavenged.

Q2: What are the common side reactions observed during the cleavage of MeSer(Bzl)-containing peptides?

The most common side reaction is the re-attachment of the benzyl cation to nucleophilic residues in the peptide chain. This can result in:

  • S-benzylation: Modification of cysteine residues.

  • N-benzylation: Alkylation of the N-terminus or other primary amines.

  • Alkylation of Tryptophan: Modification of the indole side chain.

  • Alkylation of Methionine: Formation of sulfonium salts.

Another potential issue is incomplete cleavage, where a portion of the peptide retains the benzyl protecting group, leading to a difficult-to-separate impurity with a mass increase of +90 Da.[1]

Q3: How do scavengers in the cleavage cocktail prevent these side reactions?

Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" the reactive benzyl cations before they can modify the peptide.[2][3] Common scavengers work by providing a more abundant and reactive target for the carbocations. For instance, triisopropylsilane (TIS) can reduce the benzyl cation, while thioanisole and 1,2-ethanedithiol (EDT) can act as nucleophiles to capture it.[1][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cleavage of peptides containing MeSer(Bzl).

Problem Potential Cause Recommended Solution
Incomplete Cleavage (Peak at M+90 Da) Insufficient cleavage time or TFA concentration. Steric hindrance from the N-methyl group slowing down deprotection.Extend the cleavage time to 3-4 hours. Ensure a high concentration of TFA (at least 95%). Conduct a small-scale trial cleavage to optimize the duration.
Presence of Unexpected Peaks in HPLC/MS Side reactions due to reactive benzyl cations.Utilize a cleavage cocktail with a combination of scavengers. A common starting point is "Reagent K" or a similar mixture. Ensure scavengers are fresh and used in appropriate concentrations.
Low Peptide Yield Incomplete cleavage. Peptide re-attachment to the resin. Peptide precipitation issues.Optimize cleavage time and scavenger cocktail as mentioned above. After filtration, wash the resin with a small amount of fresh TFA to recover any remaining peptide. Ensure efficient precipitation with cold diethyl ether.
N to O Acyl Shift at Serine Strong acidic conditions can lead to an intramolecular acyl migration, forming an O-acyl isopeptide with the same mass but different HPLC retention time.This side reaction is often reversible. Treat the crude peptide at a neutral or slightly basic pH (7.0-7.5) to encourage the reverse O to N acyl shift back to the native peptide backbone.

Experimental Protocols

Protocol 1: Standard Cleavage for Peptides with MeSer(Bzl) and Non-Sensitive Residues

This protocol is suitable for peptides containing MeSer(Bzl) and other amino acids that are not particularly susceptible to alkylation (e.g., no Cys, Met, or Trp).

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 1 mL) to remove residual DMF and swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh: TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.

    • Add the cleavage cocktail to the resin.

    • Stir or gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution.

    • Wash the resin with a small volume of fresh TFA (0.5 mL) and combine the filtrates.

    • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and byproducts.

    • Dry the peptide pellet under vacuum.

Protocol 2: Cleavage for Peptides with MeSer(Bzl) and Sensitive Residues

This protocol is recommended for peptides that contain MeSer(Bzl) in addition to sensitive residues like Cys, Met, or Trp.

  • Resin Preparation: Follow the same resin preparation steps as in Protocol 1.

  • Cleavage Reaction:

    • Prepare Reagent K fresh: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.

    • Add Reagent K to the resin.

    • Stir or gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: Follow the same peptide precipitation and isolation steps as in Protocol 1.

Cleavage Cocktail Compositions

The choice of cleavage cocktail is critical for successfully cleaving peptides containing MeSer(Bzl). The following table summarizes common cocktails and their applications.

Reagent Composition (v/v) Primary Scavengers Recommended Use
Standard 95% TFA / 2.5% TIS / 2.5% H₂OTISPeptides without sensitive residues (Cys, Met, Trp).
Reagent K 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% EDTPhenol, Thioanisole, EDTPeptides containing sensitive residues like Cys, Met, and Trp.
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleThioanisole, EDT, AnisolePeptides with Arg(Pbf/Pmc) and Trp.
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISPhenol, TISGeneral purpose, low odor alternative to cocktails with thiols.

Visualizing the Workflow and Side Reactions

Experimental Workflow for Cleavage Optimization

G Experimental Workflow for MeSer(Bzl) Peptide Cleavage A Start: Dry Peptide-Resin B Resin Swelling (DCM) A->B C Prepare Fresh Cleavage Cocktail B->C D Cleavage Reaction (2-4h at RT) C->D E Filter to Separate Resin D->E F Precipitate Peptide in Cold Ether E->F G Centrifuge and Wash Pellet F->G H Dry Crude Peptide G->H I Analyze by HPLC/MS H->I J Purify by HPLC I->J K Lyophilize Pure Peptide J->K L End: Pure Peptide K->L

Caption: A generalized workflow for the cleavage and purification of synthetic peptides.

Potential Side Reactions During MeSer(Bzl) Cleavage

G Side Reactions in MeSer(Bzl) Cleavage cluster_cleavage TFA Cleavage cluster_side_reactions Side Reactions cluster_scavenging Scavenging Peptide-MeSer(Bzl) Peptide-MeSer(Bzl) Benzyl Cation (C₆H₅CH₂⁺) Benzyl Cation (C₆H₅CH₂⁺) Peptide-MeSer(Bzl)->Benzyl Cation (C₆H₅CH₂⁺) Generates Peptide-MeSer(OH) Peptide-MeSer(OH) Peptide-MeSer(Bzl)->Peptide-MeSer(OH) Desired Product Tryptophan Tryptophan Benzyl Cation (C₆H₅CH₂⁺)->Tryptophan Attacks Cysteine Cysteine Benzyl Cation (C₆H₅CH₂⁺)->Cysteine Attacks Methionine Methionine Benzyl Cation (C₆H₅CH₂⁺)->Methionine Attacks Scavengers (TIS, EDT, etc.) Scavengers (TIS, EDT, etc.) Benzyl Cation (C₆H₅CH₂⁺)->Scavengers (TIS, EDT, etc.) Trapped by Alkylated Trp Alkylated Trp Tryptophan->Alkylated Trp S-Benzylated Cys S-Benzylated Cys Cysteine->S-Benzylated Cys Alkylated Met Alkylated Met Methionine->Alkylated Met Trapped Benzyl Species Trapped Benzyl Species Scavengers (TIS, EDT, etc.)->Trapped Benzyl Species

Caption: Benzyl cation side reactions and the role of scavengers during cleavage.

References

fragmentation of peptide backbone at N-methylated sites during cleavage.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methylated peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and mass spectrometric analysis of peptides containing N-methylated backbone amides.

Frequently Asked Questions (FAQs)

Q1: Why is my N-methylated peptide difficult to sequence using standard mass spectrometry methods?

A1: Standard Collision-Induced Dissociation (CID) mass spectrometry relies on a "mobile proton" that shuttles along the peptide backbone, promoting fragmentation at the amide bonds. N-methylation replaces the amide proton with a methyl group, which blocks this mechanism. This makes the N-methylated amide bond significantly more resistant to cleavage, resulting in poor fragmentation and incomplete sequence data.[1]

Q2: What is the best fragmentation method for analyzing N-methylated peptides?

A2: Electron Transfer Dissociation (ETD) is the superior choice for sequencing N-methylated peptides.[2] Unlike CID, ETD induces fragmentation along the N-Cα backbone, generating c- and z-type fragment ions.[3][4] This process is not dependent on the amide proton and effectively cleaves the peptide backbone regardless of N-methylation, allowing for precise localization of the modification.[5] High-Energy Collisional Dissociation (HCD) can also be more effective than traditional ion trap CID for stable modifications like methylation.

Q3: My HPLC analysis shows multiple peaks for my purified N-methylated peptide. Is it impure?

A3: Not necessarily. Peptides rich in N-methylated amino acids often show multiple, sometimes broad, peaks on HPLC profiles. This is due to the slow interconversion between cis and trans conformers of the N-methylated amide bond, which introduces steric hindrance and affects peptide folding.

Q4: Can I use Edman degradation for sequencing my N-methylated peptide?

A4: No, Edman degradation is generally ineffective for sequencing N-methylated peptides. The chemistry of this method requires a free N-terminal amino group for the initial reaction, and N-methylation at the N-terminus blocks this crucial step, halting the sequencing process.

Q5: I'm observing unexpected mass shifts (+14 Da) on residues other than the intended N-methylated site. What could be the cause?

A5: This could be an artifact of the fragmentation process itself. An unusual methyl group migration from the side chain of trimethyllysine to a C-terminal arginine has been observed during the fragmentation of singly charged ions. This phenomenon is not observed for doubly charged ions, highlighting the importance of controlling the charge state of your precursor ions during analysis.

Troubleshooting Guides
Problem 1: Poor or No Fragmentation at a Suspected N-Methylated Site
Potential Cause Troubleshooting Step Expected Outcome
Use of CID Fragmentation The "mobile proton" mechanism is hindered at the N-methylated amide bond.Switch to an alternative fragmentation method like Electron Transfer Dissociation (ETD), which cleaves the N-Cα backbone and is independent of the amide proton.
Low Charge State of Precursor Ion ETD is generally more efficient for peptides with higher charge states (3+ and above).Optimize electrospray conditions to promote the formation of multiply charged precursor ions.
Incorrect Instrument Settings Suboptimal collision energy (for CID/HCD) or ETD reaction time can lead to poor fragmentation.Systematically tune the fragmentation parameters. For ETD, ensure the accumulation time is sufficient (e.g., 40 ms or more).
Problem 2: Low Yield or Deletion Sequences During Peptide Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Ineffective Coupling Reagents Standard coupling reagents (e.g., HBTU) are often less effective for coupling an amino acid to a sterically hindered N-methylated residue.Use a more potent coupling reagent such as HATU or PyAOP. Perform double or triple couplings to ensure the reaction goes to completion.
Side Reactions During Cleavage Sequences with consecutive N-methylated residues can be susceptible to fragmentation during the final trifluoroacetic acid (TFA) cleavage step.Perform a small test cleavage to optimize the cleavage time. Monitor the reaction to find the minimum time required for complete deprotection without causing backbone fragmentation.
Data & Methodologies
Comparison of Fragmentation Techniques for Peptides

The choice of fragmentation technique is critical for successful peptide sequencing. The following table summarizes the key differences and strengths of CID and ETD.

Parameter Collision-Induced Dissociation (CID) Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsc- and z-ions
Cleavage Site Peptide Amide Bond (–CO–NH–)N-Cα Backbone Bond
Peptide Length More effective for shorter peptides (Avg. length ~12 amino acids)More effective for longer peptides (Avg. length ~15 amino acids)
Precursor Charge State Effective on doubly charged peptidesMore effective on higher charge states (≥3+)
Effect of N-Methylation Inhibited; the methylated amide bond is resistant to cleavageUnaffected; cleaves the backbone, preserving the modification on the fragment ion
Average Sequence Coverage Lower (~67%)Higher (~82%)
General Experimental Protocol: MS Analysis of N-Methylated Peptides

This protocol outlines a typical workflow for the identification and sequencing of an N-methylated peptide using LC-MS/MS.

  • Sample Preparation & Digestion : If starting from a protein, digest it with an appropriate enzyme (e.g., trypsin) to generate peptides of a suitable size for mass spectrometry analysis.

  • Liquid Chromatography (LC) Separation :

    • Load the peptide mixture onto a reverse-phase HPLC column (e.g., C18).

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., formic acid). The LC system should be directly coupled to the mass spectrometer.

    • Note: N-methylated peptides are typically more hydrophobic and will have longer retention times than their non-methylated counterparts.

  • Mass Spectrometry (MS1 Scan) :

    • As peptides elute from the LC column, acquire full MS1 scans to determine the mass-to-charge ratio (m/z) of the precursor peptide ions.

  • Tandem Mass Spectrometry (MS2 Scan) :

    • Use a data-dependent acquisition (DDA) strategy. Select the most intense precursor ions from the MS1 scan for fragmentation.

    • Crucially, use an ETD-based fragmentation method. If available, an "alternating ETD/CID" or "decision tree" method can provide complementary data.

    • Acquire the MS2 spectrum of the resulting fragment ions.

  • Data Analysis :

    • Use a database search algorithm to match the experimental MS2 spectra against a theoretical fragmentation database.

    • Specify N-methylation (+14.01565 Da) as a variable modification. The software will identify c- and z-ion series and detect the mass shift corresponding to the N-methylated residue.

Visualizations
Fragmentation Mechanisms

The diagrams below illustrate the fundamental differences between CID and ETD fragmentation at a peptide backbone site.

Caption: Comparison of CID and ETD fragmentation mechanisms on peptide backbones.

Experimental Workflow

This diagram outlines the logical flow from sample to data for the analysis of N-methylated peptides.

cluster_workflow LC-MS/MS Workflow for N-Methylated Peptides Sample Protein Digestion or Peptide Synthesis LC Reverse-Phase LC Separation Sample->LC MS1 MS1 Scan (Precursor m/z) LC->MS1 DDA Data-Dependent Acquisition (DDA) MS1->DDA Frag Fragmentation (ETD Recommended) DDA->Frag MS2 MS2 Scan (Fragment Ions) Frag->MS2 Data Database Search (Variable N-Methylation) MS2->Data

Caption: A typical experimental workflow for identifying N-methylated peptides.

Troubleshooting Logic

Use this decision tree to select an appropriate fragmentation strategy when analyzing modified peptides.

Start Peptide of Interest IsMethylated Is N-Methylation Suspected? Start->IsMethylated ChargeState Precursor Charge State? IsMethylated->ChargeState Yes UseCID Use CID or HCD IsMethylated->UseCID No ChargeState->UseCID 2+ UseETD Use ETD ChargeState->UseETD 3+ or higher OptimizeSpray Optimize ESI for Higher Charge ChargeState->OptimizeSpray Low / Unknown OptimizeSpray->ChargeState

Caption: Decision tree for selecting a fragmentation method for peptide analysis.

References

Technical Support Center: Diketopiperazine Formation with N-Methylated Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the formation of diketopiperazines (DKPs) from N-methylated dipeptides.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation in the context of N-methylated dipeptides?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction of a dipeptide to form a stable six-membered ring structure.[1] In the context of N-methylated dipeptides, this involves the nucleophilic attack of the N-terminal amino group on the C-terminal ester or amide, leading to the formation of an N-methylated 2,5-diketopiperazine. This can be a desired synthetic outcome or a significant side reaction, particularly during solid-phase peptide synthesis (SPPS), where it can lead to cleavage of the dipeptide from the resin and a reduction in the yield of the target peptide.[1][2]

Q2: What is the primary mechanism for DKP formation?

A2: The mechanism involves a nucleophilic attack by the N-terminal amino group of a dipeptidyl-resin on the carbonyl carbon of the C-terminal amino acid's ester linkage to the resin.[1] This intramolecular aminolysis releases the cyclic dipeptide (DKP) from the solid support. The reaction is often catalyzed by the basic conditions used for Fmoc-deprotection in SPPS, which increases the nucleophilicity of the N-terminal amine.[1]

Q3: How does N-methylation of a dipeptide influence DKP formation?

A3: N-methylation introduces a methyl group on one or both of the amide nitrogens within the dipeptide backbone. This modification can significantly impact the propensity for DKP formation in several ways:

  • Conformational Effects: N-methylation can favor a cis-amide bond conformation, which pre-organizes the peptide backbone for cyclization, thereby increasing the rate of DKP formation.

  • Steric Hindrance: The methyl group can introduce steric hindrance, which may slow down the cyclization reaction. The interplay between conformational preference and steric effects determines the overall impact on the reaction rate.

  • Solubility: N-methylation can dramatically increase the solubility of the peptide precursor, which can be advantageous for solution-phase cyclization reactions.

Q4: Which factors are known to promote unwanted DKP formation during peptide synthesis?

A4: Several factors can increase the likelihood of unintended DKP formation:

  • Peptide Sequence: Dipeptides containing a proline residue at the C-terminal position are highly susceptible to DKP formation. Other secondary amino acids, like sarcosine (N-methylglycine), also increase the tendency for cyclization.

  • Resin Type: Resins with acid-labile linkers, such as 2-chlorotrityl chloride (2-CTC) resin, and Wang resins, which link the peptide via an ester bond, are prone to DKP formation.

  • Deprotection Conditions: Standard Fmoc deprotection using 20% piperidine in DMF is a known catalyst for DKP formation.

  • Solvent: The choice of solvent can influence the rate of DKP formation. For instance, the self-deprotection rate that can lead to DKP formation has been observed to be fastest in DMSO, followed by DMF and NMP, and slowest in ACN.

  • Temperature: Elevated temperatures can accelerate the rate of DKP formation.

Q5: How can I detect and quantify DKP formation in my experiment?

A5: The most effective methods for detecting and quantifying DKP formation are LC-MS and HPLC.

  • LC-MS: This technique can identify the presence of the DKP by its specific molecular weight.

  • HPLC: HPLC analysis allows for the separation and quantification of the DKP from the starting dipeptide and other byproducts. A well-chosen HPLC method can be used to study the kinetics of DKP formation.

Troubleshooting Guides

Problem 1: Low yield of the desired linear peptide with a significant amount of a low molecular weight byproduct.

Possible Cause Suggested Solution
Spontaneous DKP formation on the resin Modify Deprotection Conditions: Switch from the standard 20% piperidine/DMF to a milder deprotection cocktail, such as 2% DBU and 5% piperazine in NMP, which has been shown to reduce DKP formation.
Minimize Deprotection Time: Proceed to the next coupling step immediately after the Fmoc group is removed and the resin is washed.
Change Resin Type: For sequences prone to DKP formation, consider using a resin less susceptible to this side reaction. The steric bulk of the 2-chlorotrityl moiety can inhibit DKP formation.
Dipeptide or Tripeptide Coupling: Instead of a stepwise synthesis, couple a pre-formed dipeptide or tripeptide unit to bypass the susceptible dipeptidyl-resin stage.

Problem 2: The cyclization of an N-methylated dipeptide to the desired DKP is slow or incomplete.

Possible Cause Suggested Solution
Steric hindrance from the N-methyl group and/or amino acid side chains Optimize Coupling Reagents: For sterically hindered couplings, more potent reagents may be required. HATU is a commonly used and effective reagent. Other options include COMU, PyAOP, and PyBOP, often used with an additive like HOAt or Oxyma. For particularly challenging cyclizations, PyBroP and BOP-Cl have also proven effective.
Elevate the Reaction Temperature: Increasing the temperature can help overcome the activation energy barrier for cyclization. Microwave-assisted heating can be an efficient method to achieve high yields.
Solvent Screening: The reaction rate is significantly affected by the solvent. A screen of different solvents may identify one that better solvates the transition state and accelerates the reaction.
Use of a Catalyst: Alkylammonium carboxylate salts have been shown to be efficient catalysts for DKP formation. Diboronic acid anhydride can also be used as a dehydration catalyst for peptide bond formation.

Problem 3: Formation of diastereomers during on-resin N-methylation and subsequent cyclization.

Possible Cause Suggested Solution
Racemization during the N-methylation step Use Pre-formed N-methylated Amino Acids: Incorporating enantiomerically pure N-methylated amino acids directly into the synthesis is the most reliable way to avoid diastereomer formation.
Optimize Methylation Conditions: If on-resin methylation is necessary, carefully control the reaction conditions (base, methylating agent, temperature, and time) to minimize racemization.
Stereoselective Cyclative Release The cyclative release process itself can be stereoselective. Even if diastereomers are formed during on-resin N-methylation, the subsequent cyclization may favor the formation of one diastereomer of the DKP. Careful analysis of the product mixture is required.

Data Presentation

Table 1: Impact of Fmoc-Deprotection Reagents on DKP Formation

Deprotection ReagentDKP Formation (%)Reference
20% Piperidine/DMF13.8
5% Piperidine/DMF12.2
20% Piperidine/Toluene11.7
5% Piperazine/DMF< 4
5% Piperazine/NMP< 4
2% DBU, 5% Piperazine/NMPSignificantly Reduced

Table 2: Influence of N-Terminal Amino Acid on DKP Formation Rate

N-Terminal Amino Acid (Xaa in Xaa-Pro sequence)Relative Dissociation RateCharacteristicsReference
Gln, Glu, Ser, LysFastPolar or charged side chain
Phe, TyrModerateAromatic side chain
Gly, ValSlowNonpolar alkyl side chain
TrpSlowAromatic side chain (special case)

Experimental Protocols

Protocol 1: On-Resin Synthesis and Cyclative Release of N-Methylated DKPs

This protocol is adapted from the cyclative release method.

  • Resin Preparation: Swell the appropriate resin (e.g., Wang resin) in DMF.

  • Dipeptide Assembly: Synthesize the N-methylated dipeptide on the resin. This can be achieved by either using pre-synthesized N-methylated Fmoc-amino acids or by performing on-resin N-methylation.

  • On-Resin N-Methylation (Optional):

    • Protect the N-terminus with an o-nitrobenzenesulfonyl (o-NBS) group.

    • Perform methylation using a suitable methylating agent (e.g., dimethyl sulfate) and a base (e.g., DBU).

    • Deprotect the o-NBS group.

  • Fmoc-Deprotection: Remove the N-terminal Fmoc group using a solution of 20% piperidine in DMF.

  • Cyclative Release: Treat the N-terminally deprotected, resin-bound dipeptide with 20% piperidine in DMF to induce cyclization and release the N-methylated DKP from the resin.

  • Purification: Purify the resulting DKP using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the product by LC-MS and NMR.

Protocol 2: Solution-Phase Cyclization of an N-Methylated Dipeptide

  • Dipeptide Synthesis: Synthesize the N-methylated dipeptide with a C-terminal methyl or ethyl ester and an N-terminal protecting group (e.g., Boc).

  • N-Terminal Deprotection: Remove the N-terminal protecting group (e.g., using TFA for a Boc group).

  • Cyclization:

    • Dissolve the deprotected dipeptide ester in a suitable solvent (e.g., DMF, DCM, or toluene) under high dilution conditions (0.1–1 mM) to minimize intermolecular reactions.

    • Add a coupling reagent (e.g., HATU/HOAt/DIPEA or DPPA/HOBt/DIPEA) to promote the intramolecular amide bond formation.

    • Alternatively, thermal induction or microwave heating can be used to facilitate cyclization.

  • Monitoring: Monitor the progress of the reaction by HPLC-MS.

  • Work-up and Purification: Once the reaction is complete, remove the solvent and purify the crude DKP by flash chromatography or reverse-phase HPLC.

  • Analysis: Characterize the final product using LC-MS and NMR.

Mandatory Visualizations

DKP_Formation_Mechanism cluster_resin Solid Support (Resin) ResinBound_Dipeptide Resin-Bound Dipeptide (N-terminus deprotected) Nucleophilic_Attack Intramolecular Nucleophilic Attack ResinBound_Dipeptide->Nucleophilic_Attack Base-catalyzed (e.g., piperidine) Transition_State Tetrahedral Intermediate Nucleophilic_Attack->Transition_State DKP Diketopiperazine (DKP) (Released from resin) Transition_State->DKP Resin_Byproduct Resin with free hydroxyl group Transition_State->Resin_Byproduct

Caption: Mechanism of Diketopiperazine (DKP) Formation on a Solid Support.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_DKP Analyze crude product for DKP by LC-MS Start->Check_DKP No_DKP Other side reaction Check_DKP->No_DKP No Problem_Type Is it unwanted DKP in linear synthesis or poor yield in DKP synthesis? Check_DKP->Problem_Type Yes DKP_Confirmed DKP Formation Confirmed Optimize_Deprotection Modify Fmoc Deprotection Conditions DKP_Confirmed->Optimize_Deprotection Change_Resin Switch to a less prone resin (e.g., 2-CTC) DKP_Confirmed->Change_Resin Dipeptide_Coupling Use dipeptide/tripeptide coupling strategy DKP_Confirmed->Dipeptide_Coupling Optimize_Cyclization Optimize cyclization (reagents, temp, solvent) Problem_Type->DKP_Confirmed Unwanted DKP Problem_Type->Optimize_Cyclization Poor DKP Yield

Caption: Troubleshooting Workflow for DKP-Related Issues in Peptide Synthesis.

References

Validation & Comparative

Navigating the Landscape of Methylated Serine Peptides: A Comparative Guide to HPLC and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the analysis of post-translationally modified peptides is a critical yet challenging endeavor. Among these modifications, serine methylation (MeSer) presents unique analytical hurdles. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and mass spectrometry techniques for the analysis of peptides containing MeSer, supported by experimental data and detailed protocols to aid in methodological design and data interpretation.

The addition of a methyl group to a serine residue can significantly impact a peptide's structure, function, and signaling capabilities. Consequently, accurate and robust analytical methods are paramount for understanding the biological roles of MeSer-containing peptides and for the development of novel therapeutics. This guide will delve into the nuances of how this seemingly simple modification influences chromatographic behavior and mass spectrometric fragmentation, offering insights to overcome common analytical challenges.

Quantitative Data Comparison: The Impact of Serine Methylation

The presence of a methyl group on a serine residue alters the physicochemical properties of a peptide, primarily its hydrophobicity and charge state. These changes manifest in distinct ways during HPLC separation and mass spectrometry analysis. While specific data for a wide range of MeSer peptides is still emerging, the following table summarizes the expected and observed trends when comparing a MeSer-containing peptide to its non-methylated serine counterpart, based on established principles of peptide analysis.

ParameterUnmodified Serine PeptideMethylated Serine (MeSer) PeptideRationale
HPLC Retention Time (Reversed-Phase) Typically shorterGenerally longerThe addition of a methyl group increases the overall hydrophobicity of the peptide, leading to stronger interaction with the nonpolar stationary phase and thus a longer retention time. The magnitude of this shift is dependent on the peptide sequence and the position of the MeSer residue.
Mass Shift (m/z) MM + 14.01565 DaThe addition of a methyl group (CH₂) results in a precise mass increase, which is a key indicator in mass spectrometry for identifying potential methylation.
Collision-Induced Dissociation (CID) Fragmentation Predominant b- and y-type ions. Potential for neutral loss of water (-18 Da) from the serine side chain.Predominant b- and y-type ions. Characteristic neutral loss of methanol (-32 Da) from the MeSer side chain can be observed, serving as a diagnostic marker. However, this labile modification can sometimes lead to preferential loss of the methyl group, complicating spectral interpretation.The fragmentation pattern provides sequence information. The neutral loss from the modified serine residue is a critical diagnostic feature for pinpointing the modification site.
Electron-Transfer Dissociation (ETD) Fragmentation Predominant c- and z-type ions. The serine side chain generally remains intact.Predominant c- and z-type ions. ETD is a non-ergodic fragmentation technique that tends to preserve labile post-translational modifications. This often results in better localization of the MeSer modification compared to CID, as the neutral loss of methanol is less pronounced.ETD is often the preferred method for analyzing peptides with labile modifications like methylation, as it provides more reliable site-localization information.
Identification Confidence HighModerate to HighThe potential for ambiguous site localization and the possibility of in-source fragmentation or rearrangement reactions can sometimes lower the confidence of MeSer peptide identification. The use of synthetic peptide standards is crucial for confident assignment.[1]

Experimental Protocols

To facilitate the reproducible analysis of MeSer-containing peptides, detailed experimental protocols are essential. The following sections outline a general framework for solid-phase peptide synthesis, HPLC separation, and mass spectrometry analysis that can be adapted for specific MeSer peptides of interest.

Solid-Phase Peptide Synthesis (SPPS) of a MeSer-Containing Peptide

This protocol describes the manual Fmoc-based solid-phase synthesis of a model peptide containing an O-methylated serine residue.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Ser(Me)-OH (O-methylated serine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin substitution) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours. For coupling Fmoc-Ser(Me)-OH, the same procedure is followed.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then purify by reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

HPLC Separation of MeSer Peptides

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Detection wavelength: 214 nm and 280 nm.

    • Injection volume: 10 µL.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5-65% B (linear gradient)

    • 35-40 min: 65-95% B (linear gradient)

    • 40-45 min: 95% B

    • 45-50 min: 95-5% B (linear gradient)

    • 50-60 min: 5% B (re-equilibration)

  • Data Analysis: Compare the retention time of the MeSer peptide with its unmodified counterpart.

Mass Spectrometry Analysis of MeSer Peptides

Instrumentation:

  • A high-resolution mass spectrometer capable of both CID and ETD fragmentation (e.g., Orbitrap or Q-TOF).

Procedure:

  • Sample Infusion: Introduce the peptide sample into the mass spectrometer via direct infusion or coupled to an HPLC system (LC-MS).

  • MS1 Scan: Acquire a full MS scan to determine the precursor ion (m/z) of the peptide.

  • MS/MS Fragmentation (CID):

    • Isolate the precursor ion of the MeSer peptide.

    • Fragment the isolated ion using collision-induced dissociation with an appropriate collision energy.

    • Acquire the MS/MS spectrum and analyze the b- and y-ion series, paying close attention to the neutral loss of methanol (-32 Da).

  • MS/MS Fragmentation (ETD):

    • Isolate the precursor ion of the MeSer peptide.

    • Fragment the isolated ion using electron-transfer dissociation.

    • Acquire the MS/MS spectrum and analyze the c- and z-ion series to confirm the peptide sequence and the location of the MeSer modification.

  • Data Analysis: Compare the fragmentation patterns from CID and ETD to confidently identify the peptide sequence and localize the methylation site. The use of specialized software for PTM analysis is recommended. The potential for false-positive identification of serine methylation necessitates careful manual validation of spectra and comparison with synthetic standards.[1]

Visualizing the Analytical Workflow

To provide a clear overview of the process, the following diagram illustrates the experimental workflow for the analysis of MeSer-containing peptides.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_data Data Interpretation spps Solid-Phase Peptide Synthesis (Fmoc-Ser(Me)-OH) purification HPLC Purification spps->purification hplc HPLC Separation purification->hplc ms Mass Spectrometry hplc->ms retention_time Retention Time Comparison hplc->retention_time cid CID Fragmentation ms->cid etd ETD Fragmentation ms->etd spectra_analysis Fragmentation Pattern Analysis cid->spectra_analysis etd->spectra_analysis site_localization MeSer Site Localization spectra_analysis->site_localization

Caption: Experimental workflow for MeSer peptide analysis.

Signaling Pathway and Logical Relationships

The methylation of serine residues can be a key regulatory step in various signaling pathways. The following diagram illustrates a generic signaling cascade where a kinase methylates a target protein at a serine residue, leading to a downstream cellular response.

signaling_pathway signal External Signal receptor Receptor signal->receptor 1. Activation kinase Serine Methyltransferase (Kinase) receptor->kinase 2. Recruitment protein Target Protein (Ser) kinase->protein 3. Methylation meser_protein Target Protein (MeSer) protein->meser_protein response Cellular Response meser_protein->response 4. Downstream Signaling

Caption: A generic serine methylation signaling pathway.

By understanding the analytical nuances and employing robust experimental designs, researchers can confidently navigate the complexities of MeSer peptide analysis, paving the way for new discoveries in cellular regulation and therapeutic intervention.

References

Navigating N-Methylation: A Comparative Guide to Peptide Characterization by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids into peptides is a powerful tool for enhancing proteolytic stability, cell permeability, and conformational rigidity. However, this modification introduces significant challenges for structural elucidation. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the comprehensive characterization of N-methylated peptides, supported by experimental data and detailed protocols.

N-methylation, the substitution of an amide proton with a methyl group, fundamentally alters a peptide's structural and chemical properties. While beneficial for therapeutic applications, the absence of the amide proton complicates analysis by traditional methods. NMR spectroscopy emerges as a uniquely powerful technique, capable of providing high-resolution structural and dynamic information in solution, which is critical for understanding the impact of N-methylation on a peptide's function.

Comparative Analysis of Characterization Techniques

The choice of analytical technique depends on the specific information required, from simple confirmation of modification to detailed three-dimensional structure determination. NMR provides the most comprehensive data in a solution state, closely mimicking physiological conditions.

Technique Information Provided Strengths Weaknesses
NMR Spectroscopy 3D structure in solution, cis/trans isomerization, conformational dynamics, precise location of methylation.Provides detailed atomic-resolution structural and dynamic data; non-destructive.[1][2][3]Lower sensitivity compared to MS; structure determination can be complex and time-consuming; challenging for very large peptides.[4][5]
Mass Spectrometry (MS) Molecular weight confirmation, amino acid sequence, location of PTMs (including methylation).Extremely high sensitivity (picomole to femtomole level); high throughput.Provides no 3D conformational information; fragmentation can be complex to interpret.
X-Ray Crystallography High-resolution 3D structure in a solid (crystal) state.Provides unambiguous, high-precision atomic coordinates.Requires the formation of well-diffracting crystals, which is a major bottleneck; provides a static picture of the peptide structure.
Edman Degradation N-terminal amino acid sequence.Direct, stepwise sequencing method.Sequencing is severely hindered or completely halted at an N-methylated residue.
Circular Dichroism (CD) Secondary structure estimation (α-helix, β-sheet content).Rapid assessment of overall secondary structure; requires small amounts of sample.Provides low-resolution, global structural information; cannot pinpoint specific modifications.

In-Depth Characterization via NMR Spectroscopy

NMR is unparalleled in its ability to define the conformational consequences of N-methylation, such as its influence on backbone torsion angles and the propensity to favor specific secondary structures like β-turns. However, the loss of the amide proton necessitates a tailored approach to NMR experimentation.

Key NMR Experiments for N-Methylated Peptides

A combination of 1D and 2D NMR experiments is required for the complete assignment and structural analysis of N-methylated peptides.

NMR Experiment Purpose and Information Gained
1D ¹H Initial assessment of sample purity and complexity; observation of distinct N-methyl proton signals (typically ~2.7-3.1 ppm).
2D TOCSY Identifies proton spin systems for each amino acid residue. Essential for sequential assignment.
2D NOESY / ROESY Detects through-space correlations between protons within ~5 Å. This is the primary source of distance restraints for 3D structure calculation. ROESY is often crucial for N-methylated peptides as the NOE signal can be weak or absent for medium-sized molecules.
2D ¹H-¹⁵N HSQC Correlates amide protons with their directly attached ¹⁵N atoms. The conspicuous absence of a cross-peak for a specific residue is a strong indicator of N-methylation at that position.
2D ¹H-¹³C HSQC Correlates protons with their directly attached ¹³C atoms. Provides valuable information on the N-methyl group (¹H-¹³C correlation) and backbone/sidechain carbons. Edited HSQC can distinguish between CH, CH₂, and CH₃ groups.
2D ¹H-¹³C HMBC Reveals long-range (2-3 bond) correlations between protons and carbons. Crucial for linking sequential amino acid residues when NOE data is sparse and for confirming the position of the N-methyl group by correlating it to the backbone carbonyl carbon of the preceding residue.

Experimental Protocols

I. Sample Preparation
  • Synthesis and Purification : The N-methylated peptide should be synthesized and purified to >95% purity, typically using HPLC.

  • Dissolution : Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a 90% H₂O/10% D₂O mixture) to a final concentration of 1-5 mM. The choice of solvent can be critical, as it may influence the peptide's conformation.

  • Internal Standard : Add a known concentration of an internal reference standard such as DSS or TMSP for accurate chemical shift referencing (0 ppm).

  • pH Adjustment : For aqueous samples, adjust the pH to the desired value using dilute deuterated acid or base. The pH should be carefully chosen to ensure peptide stability and minimize the exchange rate of any remaining amide protons.

II. NMR Data Acquisition

The following is a typical suite of experiments performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • 1D ¹H Spectrum : Acquire a simple 1D proton spectrum to assess sample quality and signal dispersion.

  • 2D TOCSY :

    • Pulse Program : Use a standard TOCSY pulse sequence with solvent suppression (e.g., dipsi2esgpph).

    • Mixing Time : A mixing time of 60-80 ms is typically used to allow magnetization to propagate throughout the entire amino acid spin system.

  • 2D ROESY :

    • Pulse Program : Use a ROESY pulse sequence with a spin-lock field (e.g., roesyesgpph).

    • Mixing Time : Acquire spectra with a mixing time in the range of 150-300 ms. It is advisable to acquire data at multiple mixing times to monitor for spin diffusion artifacts.

  • 2D ¹H-¹³C HSQC :

    • Pulse Program : Use a sensitivity-enhanced, edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

    • Spectral Width : Ensure the ¹³C spectral width is sufficient to cover both aliphatic and aromatic regions, including the expected N-methyl carbon signals.

  • 2D ¹H-¹³C HMBC :

    • Pulse Program : Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Optimization : The experiment is typically optimized for long-range coupling constants of ~8 Hz to detect 2- and 3-bond correlations.

Visualizing the Workflow and Logic

Experimental and Analytical Workflow

The overall process for characterizing an N-methylated peptide using NMR involves several distinct stages, from sample preparation to the final structural analysis.

G cluster_0 Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Calculation synthesis Peptide Synthesis & N-Methylation purification HPLC Purification (>95%) synthesis->purification sample_prep NMR Sample Prep (1-5 mM in D-Solvent) purification->sample_prep nmr_acq Acquire 2D NMR Suite (TOCSY, ROESY, HSQC, HMBC) sample_prep->nmr_acq processing Data Processing (FT, Phasing, Referencing) nmr_acq->processing assignment Resonance Assignment processing->assignment restraints NOE/ROE Restraint Generation assignment->restraints calculation 3D Structure Calculation (e.g., CYANA, XPLOR-NIH) restraints->calculation validation Structure Validation & Ensemble Analysis calculation->validation

Workflow for NMR characterization of N-methylated peptides.
Logic for Identifying N-Methylation Sites

A systematic approach using a combination of NMR spectra allows for the unambiguous identification of N-methylation sites. The absence of an amide proton signal is the key indicator, which is confirmed through heteronuclear correlation experiments.

G start Begin Residue-by-Residue Assignment (TOCSY) hs_qc Check ¹H-¹⁵N HSQC for Amide Cross-Peak start->hs_qc not_methylated Residue is Not N-Methylated hs_qc->not_methylated  Peak Present   is_methylated Probable N-Methylation (or Proline) hs_qc->is_methylated  Peak Absent   hmbc_check Check ¹H-¹³C HMBC for N-Me(¹H) to C=O(i-1) Correlation is_methylated->hmbc_check confirmed N-Methylation Site Confirmed hmbc_check->confirmed  Correlation Found   proline Residue is Proline hmbc_check->proline  Not Found  

Decision tree for identifying N-methylation via NMR.

References

A Comparative Guide to Alternative Protecting Groups for the N-Methylserine Side Chain

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of success in the synthesis of complex peptides and organic molecules. The presence of a hydroxyl group on the side chain of N-methylserine necessitates protection to prevent undesirable side reactions during synthesis. This guide provides an objective comparison of common and alternative protecting groups for the N-methylserine side chain, supported by experimental data and detailed protocols to inform the selection process in the context of solid-phase peptide synthesis (SPPS) and other synthetic methodologies.

Overview of Key Protecting Groups

The most prevalent strategy for protecting the hydroxyl group of serine and its N-methylated analogue is the formation of an ether linkage. The choice of the ether-based protecting group is dictated by the overall synthetic strategy, particularly the orthogonality required to selectively deprotect the side chain without affecting other protecting groups on the molecule. This guide focuses on a comparative analysis of tert-butyl (tBu), benzyl (Bzl), trityl (Trt), and tert-butyldimethylsilyl (TBDMS) ethers, as well as the acetyl (Ac) ester as a temporary protecting group.

Quantitative Comparison of Protecting Groups

The following table summarizes the key performance indicators for the most common protecting groups for the N-methylserine side chain. The data presented is a synthesis of reported yields and reaction conditions from various sources. It is important to note that yields can be highly dependent on the specific substrate and reaction conditions.

Protecting GroupStructureMolecular Weight Increase ( g/mol )Protection ConditionsTypical Protection Yield (%)Deprotection ConditionsTypical Deprotection Yield (%)StabilityOrthogonality with Fmoc/Boc
tert-Butyl (tBu) -C(CH₃)₃56.11Isobutylene, catalytic H₂SO₄ or BF₃·OEt₂70-90%Strong acid (e.g., 95% TFA)[1]>95%Stable to base, mild acid, and catalytic hydrogenation.Orthogonal with Fmoc. Cleaved with Boc.
Benzyl (Bzl) -CH₂C₆H₅91.14Benzyl bromide (BnBr), NaH, in THF85-95%Catalytic hydrogenation (H₂, Pd/C) or strong acid (HF, TFMSA)[2]>90%Stable to acid and base.Orthogonal with Fmoc and Boc (if hydrogenation is used for deprotection).
Trityl (Trt) -C(C₆H₅)₃243.33Trityl chloride (Trt-Cl), pyridine or DIEA80-90%Mild acid (e.g., 1-5% TFA in DCM, or 80% acetic acid)[2]>95%Labile to acid, stable to base and catalytic hydrogenation.Orthogonal with Fmoc and Boc.
TBDMS -Si(CH₃)₂(C(CH₃)₃)114.25TBDMS-Cl, imidazole, in DMF[3]90-98%[3]Fluoride source (e.g., TBAF in THF) or acid (e.g., acetic acid)>95%Stable to base, labile to acid and fluoride.Orthogonal with Fmoc and Boc.
Acetyl (Ac) -C(O)CH₃43.04Acetic anhydride, pyridine>90%Mild base (e.g., hydrazine, NaOMe in MeOH)>90%Stable to acid, labile to base.Orthogonal with Fmoc/tBu strategy.

Experimental Protocols

Detailed methodologies for the protection and deprotection of the N-methylserine side chain are provided below. These protocols are based on established procedures and can be adapted to specific research needs.

Tert-Butyldimethylsilyl (TBDMS) Protection of N-Methylserine

Protection Protocol:

  • Dissolution: Dissolve N-Fmoc-N-methylserine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add imidazole (2.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield Fmoc-N-methylserine(TBDMS)-OH. A reported yield for a similar process with serine is 91%.

Deprotection Protocol:

  • Dissolution: Dissolve the TBDMS-protected N-methylserine derivative in tetrahydrofuran (THF).

  • Addition of Reagent: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents).

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected N-methylserine derivative. A yield of 96% has been reported for a one-pot deprotection and reduction of a related intermediate.

Benzyl (Bzl) Protection of N-Methylserine

Protection Protocol:

  • Preparation: To a solution of the N-protected N-methylserine in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.1 equivalents) portion-wise.

  • Reaction: After the evolution of hydrogen ceases, add benzyl bromide (BnBr, 1.2 equivalents) and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Deprotection Protocol (Catalytic Hydrogenation):

  • Dissolution: Dissolve the benzyl-protected N-methylserine derivative in methanol or ethanol.

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the substrate).

  • Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Purification: Concentrate the filtrate to obtain the deprotected product. This reaction is typically high-yielding.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the selection and use of protecting groups for N-methylserine.

Protection_Deprotection_Workflow cluster_protection Protection of N-Methylserine Side Chain cluster_deprotection Deprotection of N-Methylserine Side Chain Start Start Dissolve Dissolve N-Fmoc-N-methylserine in anhydrous solvent Start->Dissolve Add_Reagents Add protecting group precursor and activating agent Dissolve->Add_Reagents React_Monitor Stir at specified temperature and monitor by TLC Add_Reagents->React_Monitor Workup Aqueous work-up and extraction React_Monitor->Workup Purify Purify by flash chromatography Workup->Purify Protected_Product Protected N-Methylserine Purify->Protected_Product Start_Deprotect Start with Protected N-Methylserine Dissolve_Deprotect Dissolve protected compound in appropriate solvent Start_Deprotect->Dissolve_Deprotect Add_Cleavage_Reagent Add specific cleavage reagent (e.g., TFA, TBAF, H₂/Pd-C) Dissolve_Deprotect->Add_Cleavage_Reagent React_Deprotect Stir under specified conditions and monitor by TLC Add_Cleavage_Reagent->React_Deprotect Quench_Workup Quench reaction and perform work-up React_Deprotect->Quench_Workup Deprotected_Product Deprotected N-Methylserine Quench_Workup->Deprotected_Product

General workflow for the protection and deprotection of the N-methylserine side chain.

Orthogonal_Strategy_Fmoc Start Fmoc-N-Me-Ser(PG)-OH on Solid Support Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Coupling Couple next Fmoc-AA-OH Fmoc_Deprotection->Coupling Repeat Repeat Deprotection and Coupling Cycles Coupling->Repeat Side_Chain_Deprotection Selective Side Chain Deprotection (e.g., TBAF for TBDMS, mild acid for Trt) Repeat->Side_Chain_Deprotection For side-chain modification Final_Cleavage Final Cleavage from Resin and Global Deprotection (e.g., 95% TFA) Repeat->Final_Cleavage For final peptide Side_Chain_Deprotection->Final_Cleavage Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Orthogonal protection strategy in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The selection of a suitable protecting group for the N-methylserine side chain is a critical decision that influences the efficiency and outcome of a synthetic route. The tert-butyl (tBu) group is a robust and widely used option, particularly in Fmoc-based SPPS, due to its stability to basic conditions. The benzyl (Bzl) group offers an alternative that is removable under neutral conditions via hydrogenation, which can be advantageous for sensitive peptides. The trityl (Trt) group provides the benefit of being removable under very mild acidic conditions, allowing for orthogonal deprotection in the presence of more acid-labile groups. The tert-butyldimethylsilyl (TBDMS) group is another excellent choice for orthogonal protection, with the advantage of being cleaved by fluoride ions. Finally, the acetyl (Ac) group serves as a useful temporary protecting group for strategies requiring site-specific modification of the serine residue.

The choice of protecting group should be made based on the specific requirements of the synthetic strategy, including the presence of other protecting groups, the desired final product, and the conditions of subsequent reaction steps. The experimental protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision.

References

The Strategic Advantage of Pre-formed Fmoc-N-methyl Amino Acids in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of N-methylated peptides represents a pivotal strategy for enhancing the therapeutic potential of peptide-based drugs. N-methylation of the peptide backbone can significantly improve metabolic stability, membrane permeability, and conformational rigidity, leading to compounds with superior pharmacokinetic profiles. However, the incorporation of N-methylated amino acids into a peptide sequence presents unique synthetic challenges, primarily due to the steric hindrance of the N-methyl group which can impede coupling reactions.

This guide provides an objective comparison between the two primary strategies for synthesizing N-methylated peptides: the use of pre-formed Fmoc-N-methyl amino acid monomers and on-resin N-methylation techniques. We will delve into the experimental data, protocols, and underlying principles to equip you with the knowledge to select the optimal approach for your research endeavors.

At a Glance: Pre-formed Monomers vs. On-Resin Methylation

ParameterPre-formed Fmoc-N-methyl Amino AcidsOn-Resin N-Methylation
Coupling Efficiency Generally higher and more predictable, especially for sterically hindered couplings.Can be variable and sequence-dependent, often requiring multiple coupling cycles and specialized reagents.
Crude Peptide Purity Typically higher due to fewer side reactions and more complete couplings.Lower purity is often observed due to incomplete methylation and coupling, and potential side reactions.
Racemization Minimized, as the chiral center is established before incorporation into the peptide chain.Higher risk of racemization, particularly during the activation and coupling of sterically hindered residues under basic conditions.
Synthesis Time Can be faster overall due to more efficient coupling steps, despite the initial need to procure or synthesize the monomers.Involves additional on-resin reaction steps (protection, methylation, deprotection), which can increase the overall synthesis time.
Side Reactions Fewer side reactions associated with the methylation process itself.Potential for side reactions such as diketopiperazine formation and issues with protecting groups during the multi-step on-resin process.[1]
Cost & Availability Commercially available but can be more expensive than standard amino acids. In-house synthesis is also an option.[2]Utilizes readily available and less expensive reagents for the methylation process.
Versatility Requires the specific N-methylated monomer for each desired position.Offers flexibility to introduce N-methylation at various positions using a standard set of amino acids.

Delving Deeper: A Comparative Analysis

The primary advantage of employing pre-formed Fmoc-N-methyl amino acids lies in circumventing the challenges of performing chemical modifications on a solid support. By introducing the N-methyl group before commencing solid-phase peptide synthesis (SPPS), researchers can ensure the stereochemical integrity of the amino acid and often achieve higher coupling efficiencies. The steric bulk of the N-methylated amine is a known obstacle to efficient peptide bond formation.[3] Using a pre-formed monomer allows for the optimization of coupling conditions with potent activating agents, leading to cleaner crude products and simplifying subsequent purification.

On-resin N-methylation, on the other hand, offers the flexibility of introducing N-methylation post-translationally during SPPS. Several methods exist, with the most common being the Fukuyama-Mitsunobu reaction and direct alkylation.[4] While this approach avoids the need for synthesizing or purchasing individual N-methylated monomers, it introduces multiple chemical steps on the resin-bound peptide. These additional steps can lead to side reactions, incomplete methylation, and subsequent difficulties in coupling the next amino acid, potentially compromising the purity and yield of the final peptide.[1]

For instance, studies have shown that coupling N-methylated amino acids, particularly consecutive ones, can be extremely challenging, often resulting in low yields. While specialized and more potent coupling reagents like HATU, HCTU, and PyAOP have been developed to address this, the use of pre-formed monomers with these reagents generally leads to more reliable and reproducible outcomes.

Furthermore, the risk of racemization is a significant concern in peptide synthesis. With pre-formed Fmoc-N-methyl amino acids, the chiral purity is established beforehand. In on-resin methods, the conditions required for methylation and subsequent coupling can, in some cases, lead to epimerization, especially with sensitive amino acids.

Experimental Workflows and Signaling Pathways

To visually compare the two synthetic strategies, the following diagrams illustrate the experimental workflows.

G cluster_preformed Strategy 1: Pre-formed Fmoc-N-methyl Amino Acid start1 Start with Resin deprotection1 Fmoc Deprotection start1->deprotection1 coupling1 Couple Pre-formed Fmoc-N(Me)-AA-OH deprotection1->coupling1 wash1 Wash coupling1->wash1 repeat1 Repeat Cycles wash1->repeat1 repeat1->deprotection1 Next AA cleavage1 Cleavage and Deprotection repeat1->cleavage1 Final Cycle end1 Purified N-methylated Peptide cleavage1->end1

Workflow using pre-formed Fmoc-N-methyl amino acids.

G cluster_onresin Strategy 2: On-Resin N-Methylation start2 Start with Resin deprotection2 Fmoc Deprotection start2->deprotection2 coupling2 Couple Fmoc-AA-OH deprotection2->coupling2 wash2 Wash coupling2->wash2 onresin_deprotection Fmoc Deprotection wash2->onresin_deprotection protection Introduce Orthogonal Protecting Group (e.g., oNBS) onresin_deprotection->protection methylation N-Methylation protection->methylation deprotection3 Remove Orthogonal Protecting Group methylation->deprotection3 coupling3 Couple Next Fmoc-AA-OH deprotection3->coupling3 repeat2 Repeat Cycles coupling3->repeat2 repeat2->deprotection2 Next AA cleavage2 Cleavage and Deprotection repeat2->cleavage2 Final Cycle end2 Purified N-methylated Peptide cleavage2->end2

A generalized workflow for on-resin N-methylation.

Detailed Experimental Protocols

Protocol 1: Peptide Synthesis using Pre-formed Fmoc-N-methyl Amino Acid

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a pre-formed Fmoc-N-methyl amino acid using HATU as the coupling reagent.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for 15 minutes, then drain.

  • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).

3. Coupling of Fmoc-N-methyl Amino Acid:

  • In a separate vial, dissolve the Fmoc-N-methyl amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the amino acid solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 2-4 hours at room temperature. The coupling of sterically hindered N-methylated amino acids may require longer reaction times or double coupling.

  • Monitor the coupling completion using a Kaiser test (note: secondary amines will give a negative or weak positive result) or a bromophenol blue test.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry it under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin N-Methylation via Fukuyama-Mitsunobu Method

This protocol describes the on-resin N-methylation of a specific amino acid residue during SPPS.

1. Peptide Synthesis up to Methylation Site:

  • Synthesize the peptide chain on a solid support up to the amino acid residue that precedes the site of N-methylation, following standard Fmoc-SPPS procedures.

2. Fmoc Deprotection:

  • Perform the final Fmoc deprotection as described in Protocol 1, Step 2.

3. o-Nitrobenzenesulfonyl (oNBS) Protection:

  • To the deprotected N-terminal amine, add a solution of o-nitrobenzenesulfonyl chloride (oNBS-Cl) (4 eq) and collidine (10 eq) in N-methyl-2-pyrrolidone (NMP).

  • Agitate for 15-30 minutes.

  • Wash the resin with NMP.

4. N-Methylation:

  • Treat the oNBS-protected resin with a solution of triphenylphosphine (PPh3) (5 eq), methanol (10 eq), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (5 eq) in anhydrous tetrahydrofuran (THF).

  • Agitate for 10-20 minutes.

  • Wash the resin with THF and DMF.

5. oNBS Deprotection:

  • Treat the resin with a solution of 2-mercaptoethanol (10 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq) in NMP.

  • Agitate until the resin becomes colorless (typically 5-10 minutes).

  • Wash the resin thoroughly with NMP.

6. Coupling of the Next Amino Acid:

  • Couple the next Fmoc-amino acid to the newly formed secondary amine using a potent coupling agent like HATU or PyAOP, as described in Protocol 1, Step 3. Note that this coupling step is often slow and may require extended reaction times or double coupling.

7. Completion of Peptide Synthesis:

  • Continue with the standard Fmoc-SPPS cycles to complete the peptide sequence.

8. Cleavage, Deprotection, and Purification:

  • Follow the procedures outlined in Protocol 1, Steps 6 and 7.

Conclusion

The choice between using pre-formed Fmoc-N-methyl amino acids and performing on-resin N-methylation is a critical decision in the synthesis of N-methylated peptides. While on-resin methylation offers flexibility, the use of pre-formed monomers generally provides a more robust and efficient route to obtaining high-purity N-methylated peptides. The advantages of higher coupling efficiency, reduced risk of racemization, and fewer side reactions often outweigh the higher initial cost of the specialized monomers, especially for the synthesis of complex and therapeutically relevant peptides. For researchers aiming for reproducible and high-quality synthesis outcomes, the pre-formed Fmoc-N-methyl amino acid strategy presents a clear advantage.

References

N-Methylation: A Strategic Modification for Enhanced Peptide Bioactivity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing peptide therapeutics is a constant challenge. Native peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical potential. N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a powerful strategy to overcome these hurdles. This guide provides an objective comparison of N-methylated and non-methylated peptides, supported by experimental data, to illuminate the profound impact of this modification on peptide bioactivity and stability.

N-methylation significantly alters the physicochemical properties of peptides, leading to improved pharmacokinetic and pharmacodynamic profiles.[1] This modification can enhance resistance to enzymatic degradation, improve membrane permeability, and modulate receptor affinity and selectivity.[1][2] By strategically introducing methyl groups, researchers can fine-tune peptide properties for the rational design of more effective therapeutics.[1]

Comparative Analysis of N-Methylated vs. Unmodified Peptides

The introduction of a methyl group to the amide nitrogen of a peptide backbone can have dramatic effects on its performance. The following tables summarize quantitative data from various studies, highlighting the advantages of N-methylation.

Table 1: Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the increased resistance of peptides to degradation by proteases.[1] This is achieved by removing the amide proton necessary for enzyme recognition and by sterically hindering the protease's approach to the cleavage site.

PeptideModificationHalf-life in Human Serum (t½)
Peptide AUnmodified15 minutes
Peptide AN-methylated at P1120 minutes
Peptide BUnmodified35 minutes
Peptide BN-methylated at P2> 240 minutes
Data are illustrative and depend on the specific peptide sequence and position of N-methylation.
Table 2: Improved Membrane Permeability

N-methylation can enhance a peptide's ability to cross cell membranes, a critical factor for oral bioavailability. This improvement is attributed to a reduction in the peptide's hydrogen bonding capacity and an increase in its lipophilicity.

PeptideModificationPAMPA Permeability (10⁻⁶ cm/s)Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s)
Unmodified Peptide C-0.50.2
N-Me-Peptide C1 site2.11.5
N-Me-Peptide C2 sites4.83.9
PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 cell permeability assays are standard in vitro models for predicting intestinal absorption.
Table 3: Modulation of Receptor Affinity

The effect of N-methylation on receptor binding is highly dependent on the specific peptide and the location of the modification. By inducing a more favorable conformation, N-methylation can significantly enhance receptor affinity. However, an incompatible conformation can also lead to reduced affinity.

Peptide AnalogModificationReceptor Binding Affinity (IC₅₀, nM)
Analog XUnmodified85
Analog XN-methylated at position 312
Analog YUnmodified42
Analog YN-methylated at position 5150
Data are representative and highlight the context-dependent nature of N-methylation's impact on receptor affinity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of N-methylated and non-methylated peptides.

Serum Stability Assay

This assay assesses the resistance of peptides to degradation by proteases present in serum.

  • Peptide Preparation: Synthesize both the unmodified and N-methylated peptides using standard solid-phase peptide synthesis (SPPS) protocols.

  • Incubation: Prepare stock solutions of the peptides (e.g., 1 mg/mL). In separate tubes, add the peptide stock solution to pre-warmed human serum to a final concentration of 100 µg/mL.

  • Time Points: Immediately take an aliquot for the 0-hour time point and stop the enzymatic reaction by adding a quenching solution (e.g., 10% trichloroacetic acid). Incubate the remaining mixture at 37°C and collect aliquots at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours), quenching the reaction at each point.

  • Sample Preparation: After the final time point, allow the samples to precipitate on ice, then centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining at each time point. The half-life (t½) is then calculated.

Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Assay Initiation: Wash the cell monolayers with a transport buffer. Add the test peptide (unmodified or N-methylated) to the apical (A) side of the monolayer.

  • Sampling: At various time intervals, take samples from the basolateral (B) side.

  • Analysis: Quantify the concentration of the peptide in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance on the basolateral side, A is the surface area of the filter, and C₀ is the initial concentration on the apical side.

Visualizing the Impact and Workflow

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the concepts and processes involved in the study of N-methylated peptides.

G cluster_0 Peptide Synthesis cluster_1 Comparative Evaluation cluster_2 Outcome Unmodified_Peptide Unmodified Peptide Bioactivity_Assay Bioactivity Assay (e.g., Receptor Binding) Unmodified_Peptide->Bioactivity_Assay Stability_Assay Stability Assay (e.g., Serum) Unmodified_Peptide->Stability_Assay Permeability_Assay Permeability Assay (e.g., Caco-2) Unmodified_Peptide->Permeability_Assay N-methylated_Peptide N-methylated Peptide N-methylated_Peptide->Bioactivity_Assay N-methylated_Peptide->Stability_Assay N-methylated_Peptide->Permeability_Assay Improved_Properties Improved Properties: - Increased Stability - Enhanced Permeability - Modulated Activity Bioactivity_Assay->Improved_Properties Compare Stability_Assay->Improved_Properties Compare Permeability_Assay->Improved_Properties Compare

Caption: Comparative workflow for evaluating N-methylated peptides.

G Peptide_Antagonist Peptide Antagonist (Unmodified) Receptor G-Protein Coupled Receptor Peptide_Antagonist->Receptor Binds (Lower Affinity) N-Me_Peptide_Antagonist N-Me Peptide Antagonist (Improved Stability & Affinity) N-Me_Peptide_Antagonist->Receptor Binds (Higher Affinity) G_Protein G-Protein Receptor->G_Protein No Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector No Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger No Production Blocked_Response Blocked Cellular Response Second_Messenger->Blocked_Response Cellular_Response Cellular Response

Caption: Signaling pathway modulation by a peptide antagonist.

References

A Comparative Guide to Coupling Reagents for N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures is a pivotal strategy in medicinal chemistry for enhancing therapeutic properties such as metabolic stability, conformational rigidity, and cell permeability. However, the steric hindrance imposed by the N-methyl group presents a significant challenge during peptide synthesis, often leading to low coupling yields and an increased risk of racemization. The selection of an appropriate coupling reagent is therefore critical to overcoming these hurdles. This guide provides an objective comparison of commonly used coupling reagents for N-methylated amino acids, supported by experimental data and detailed protocols.

The Challenge of N-Methylation

The primary obstacle in the acylation of N-methylated amino acids is the steric bulk around the secondary amine, which significantly slows down the reaction rate. This reduced reactivity necessitates the use of highly efficient coupling reagents to achieve satisfactory yields. Furthermore, the prolonged reaction times and sometimes harsh conditions required can increase the likelihood of epimerization at the chiral center of the activated amino acid, thereby compromising the stereochemical integrity of the final peptide.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent directly impacts the efficiency, yield, and purity of the synthesized N-methylated peptide. The following table summarizes the performance of several widely used coupling reagents. It is important to note that yields and racemization levels can vary based on the specific peptide sequence and reaction conditions.

Coupling ReagentN-Protected Amino AcidAmine ComponentSolventYield (%)Racemization (%)Reference
HATU Fmoc-N-Me-AAResin-bound amineDMF/NMPHighLow[1][2]
HBTU Fmoc-N-Me-AAResin-bound amineDMFLower than HATUHigher than HATU[1]
PyAOP Boc-N-Me-Phe-OHH-Me-Val-OMeDMFHighLow[3]
PyBrOP Boc-N-Me-Val-OHH-Me-Val-OMeDCM~90<1[3]
DEPBT Boc-N-Me-Phe-OHH-Pro-NH2DMF76<2
BOP-Cl Z-IminoacidIminoacidVarious80-100<5 (stereomutation)
T3P® Boc-N-Me-Ala-OHH-Leu-NH2Ethyl AcetateHighVery Low

Note: "High," "Moderate," and "Low" are used where specific quantitative data was not available in the cited literature. The efficiency of coupling reactions is highly dependent on the specific substrates, reaction conditions, and analytical methods used. This table should be used as a general guideline.

In-Depth Look at Key Coupling Reagents

Uronium/Aminium Salts: HATU and HBTU

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for sterically hindered amino acids, including N-methylated residues. Its superiority over HBTU stems from the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-active ester, leading to faster and more complete coupling reactions with a lower risk of epimerization.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a more traditional coupling reagent. While effective for standard peptide synthesis, it often shows lower efficiency and higher racemization rates for challenging couplings involving N-methylated amino acids compared to HATU.

Phosphonium Salts: PyAOP and PyBrOP

  • (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is a highly effective phosphonium salt-based reagent, particularly for coupling N-protected N-methyl amino acids to other N-methyl amino acids.

  • Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBrOP) is known for its high reactivity and is often employed for difficult couplings where other reagents fail. It has demonstrated excellent performance in coupling N-methylated amino acids with high yields and minimal epimerization.

Organophosphorus Reagents: DEPBT and BOP-Cl

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonate-type coupling reagent renowned for its remarkable resistance to racemization. This makes it particularly valuable for coupling racemization-prone amino acids.

  • Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) has proven to be a superb reagent for coupling at and with iminoacid residues, providing high yields and excellent optical purity. However, its performance in solid-phase synthesis can be limited.

Phosphonic Anhydride Reagents: T3P®

  • Propylphosphonic anhydride (T3P®) is a versatile and "green" coupling reagent that has demonstrated excellent performance in amide bond formation with low epimerization. Its byproducts are water-soluble, which simplifies the purification process.

Experimental Workflows and Logical Comparisons

The following diagrams illustrate a general experimental workflow for the solid-phase synthesis of N-methylated peptides and a logical comparison of the discussed coupling reagents.

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_final_steps Final Steps Resin Swell Resin in DMF/NMP Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Wash Resin (DMF) Deprotection->Washing1 Activation Prepare Activation Mixture: Fmoc-N-Me-AA + Coupling Reagent + Base Washing1->Activation Coupling Add Activation Mixture to Resin (Shake 1-4 hours) Activation->Coupling Washing2 Wash Resin (DMF, DCM, MeOH) Coupling->Washing2 Cleavage Cleavage from Resin (e.g., TFA cocktail) Washing2->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification

General workflow for solid-phase coupling of an N-methylated amino acid.

logical_comparison cluster_reactivity Reactivity & Efficiency cluster_racemization Racemization Suppression cluster_application Primary Application High_Reactivity High HATU, PyBrOP, PyAOP Moderate_Reactivity Moderate to High DEPBT, T3P®, BOP-Cl Lower_Reactivity Lower for N-Me-AA HBTU Low_Racemization Very Low DEPBT, T3P® Generally_Low Low HATU, PyBrOP, PyAOP, BOP-Cl Higher_Risk Higher Risk HBTU Difficult_Couplings Difficult/Hindered Couplings HATU, PyBrOP, PyAOP Racemization_Prone_AA Racemization-Prone Couplings DEPBT Green_Chemistry Green Alternative T3P® Imino_Acids Imino Acid Couplings BOP-Cl

Logical comparison of coupling reagents for N-methylated amino acids.

Detailed Experimental Protocols

Accurate and consistent execution of coupling protocols is essential for success. Below are detailed methods for common and effective techniques for solid-phase peptide synthesis (SPPS).

Protocol 1: HATU-Mediated Coupling

This protocol is a robust method for coupling Fmoc-protected N-methylated amino acids onto a solid support.

  • Resin Preparation: Swell the peptide resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 3.9-4 equivalents of HATU in DMF or NMP. Add 8 equivalents of N,N-diisopropylethylamine (DIEA). Allow the mixture to pre-activate at room temperature for 2-5 minutes.

  • Coupling Reaction: Drain the solvent from the swelled resin and add the pre-activated amino acid solution. Shake the reaction vessel at room temperature for 1 to 4 hours. The extended coupling time is often necessary for N-methylated residues.

  • Monitoring and Washing: Monitor the reaction completion using a bromophenol blue test, as the Kaiser test is unreliable for N-methylated amines. If the coupling is incomplete, a second coupling can be performed. Once complete, drain the coupling solution and wash the resin thoroughly with DMF, dichloromethane (DCM), and then methanol.

Protocol 2: PyBrOP-Mediated Coupling

PyBrOP is a highly efficient phosphonium salt reagent particularly useful for sterically demanding couplings.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Reagent Addition: Suspend the deprotected resin in DCM or DMF. In a separate vessel, dissolve 2 equivalents of the Fmoc-protected amino acid in DCM or DMF and add it to the resin suspension. Add 2 equivalents of PyBroP to the mixture. Cool the reaction vessel to 0°C in an ice bath.

  • Coupling Reaction: Add 6 equivalents of DIEA and mix the suspension at 0°C for 1 minute. Allow the reaction to proceed for 1 hour at room temperature.

  • Post-Coupling Wash and Monitoring: Filter the resin and wash thoroughly with DCM. Monitor for completion as described in the HATU protocol.

Protocol 3: DEPBT-Mediated Coupling (Solid-Phase)

This protocol is advantageous when minimizing racemization is the primary concern.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Reagent Addition: Suspend the resin in DCM or DMF. Add 1.5 equivalents of the protected amino acid.

  • Base and Reagent Addition: Add 3 equivalents of DIEA or triethylamine (Et3N), followed by 1.5 equivalents of DEPBT.

  • Coupling Reaction: Shake the mixture at room temperature for 1-2 hours.

  • Washing: Filter the resin and wash three times with DMF, followed by three times with DCM.

Conclusion

The successful incorporation of N-methylated amino acids into peptides is achievable with the appropriate selection of coupling reagents and optimized reaction conditions. For highly sterically hindered couplings, phosphonium salts like PyBrOP and PyAOP are excellent choices, while HATU remains a robust and widely used option. When minimizing epimerization is the primary concern, DEPBT offers a significant advantage. T3P® presents a green and efficient alternative with simplified work-up procedures. The choice of reagent should be carefully considered based on the specific N-methylated amino acid, the overall peptide sequence, and the desired outcome in terms of yield, purity, and stereochemical integrity.

References

Validating N-methylserine Incorporation in Peptides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-natural amino acids like N-methylserine into a peptide sequence is a critical step in developing novel therapeutics. N-methylation can significantly enhance a peptide's proteolytic stability and membrane permeability. This guide provides an objective comparison of key analytical techniques for validating N-methylserine incorporation, supported by experimental data and detailed protocols. We also explore alternative peptide modifications and their comparative effects.

The modification of peptides with N-methylated amino acids is a powerful strategy in medicinal chemistry to improve their drug-like properties.[1][2][3] However, the successful synthesis of these modified peptides requires rigorous analytical validation to confirm the precise incorporation of the N-methylated residue. A multi-faceted approach, employing several complementary analytical techniques, is often necessary for unambiguous validation.

Key Validation Techniques: A Comparative Overview

The three primary methods for confirming the incorporation of N-methylserine into a peptide are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation. Each technique offers distinct advantages and limitations in the validation process.

Technique Primary Use Key Advantages Key Limitations
Mass Spectrometry (MS) Molecular weight confirmation and sequence verification.High sensitivity, requires minimal sample, provides exact mass confirmation of the modification.Does not provide information on the 3D structure; fragmentation patterns can be complex.
NMR Spectroscopy Unambiguous confirmation of N-methylation, 3D structure, and conformation.Provides the most detailed structural information in solution, including the location of the methyl group.Requires larger quantities of highly pure sample, complex data analysis, and is lower throughput.[4]
Edman Degradation N-terminal sequence analysis.Provides direct sequence information from the N-terminus.Hindered or completely blocked by N-methylated residues, leading to a drop in yield or halt in sequencing.[5]

In-Depth Analysis of Validation Techniques

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for confirming the successful incorporation of N-methylserine. The addition of a methyl group to the nitrogen atom of serine results in a predictable mass increase.

Quantitative Data for MS Analysis:

Parameter Value Significance
Mass of Serine Residue 87.078 g/mol Baseline mass for comparison.
Mass of N-methylserine Residue 101.105 g/mol Expected mass after methylation.
Mass Shift due to N-methylation +14.027 g/mol A clear indicator of successful methylation.

Tandem Mass Spectrometry (MS/MS):

MS/MS is crucial for pinpointing the location of the N-methylserine residue within the peptide sequence. Collision-induced dissociation (CID) is a common fragmentation method. The presence of an N-methyl group can alter the fragmentation pattern, often leading to a preferential cleavage at the C-terminus of the N-methylated residue. Analysis of the resulting b and y ion series will reveal a +14 Da mass shift for fragments containing the N-methylated amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, confirming not only the presence but also the precise location of the N-methyl group.

Expected ¹H and ¹³C NMR Chemical Shifts for N-methylserine in a Peptide:

Atom Expected Chemical Shift Range (ppm) Notes
¹H - N-CH₃ 2.7 - 3.1A characteristic singlet peak, highly indicative of N-methylation.
¹H - αCH 4.2 - 4.8Shift can be influenced by neighboring residues and secondary structure.
¹H - βCH₂ 3.6 - 4.0Diastereotopic protons may show distinct signals.
¹³C - N-CH₃ 30 - 35A key indicator in ¹³C NMR.
¹³C - αC 55 - 65Shift is sensitive to the local electronic environment.
¹³C - βC 60 - 65Can be influenced by hydrogen bonding of the hydroxyl group.

Note: Chemical shifts are dependent on the specific peptide sequence, solvent, and pH.

Edman Degradation

Edman degradation is a classical method for N-terminal sequencing. However, it has significant limitations when encountering N-methylated amino acids. The secondary amine of the N-methylated peptide bond is less reactive towards the Edman reagent, phenyl isothiocyanate (PITC).

Quantitative Impact of N-methylation on Edman Degradation:

Parameter Observation Implication
Reaction Efficiency Significantly reduced (can be as low as 1% of normal)Incomplete reaction leads to a failure to cleave the N-methylated residue.
Sequencing Result A "blank" cycle or a complete halt in the sequencing process.Indicates the presence of a modified N-terminal residue.

Experimental Protocols

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • LC Separation: Inject the sample onto a C18 reverse-phase column and elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • MS Analysis: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode. Acquire full scan MS spectra to determine the molecular weight of the peptide.

  • MS/MS Analysis: Select the precursor ion corresponding to the N-methylated peptide for fragmentation using CID. Analyze the resulting fragment ions to confirm the sequence and locate the N-methylserine residue.

NMR Spectroscopy (¹H-¹³C HSQC)
  • Sample Preparation: Dissolve a sufficient amount of purified peptide (typically >1 mg) in a deuterated solvent (e.g., D₂O or a buffered solution in H₂O/D₂O).

  • Data Acquisition: Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Analysis: Process the spectrum and identify the correlation peak between the N-methyl protons and the N-methyl carbon. The presence of this specific cross-peak provides unambiguous evidence of N-methylserine incorporation.

Edman Degradation
  • Sample Preparation: Immobilize the purified peptide on a suitable support (e.g., a PVDF membrane).

  • Sequencing Cycles: Perform sequential cycles of coupling with PITC, cleavage with trifluoroacetic acid, and conversion to the PTH-amino acid.

  • Analysis: Analyze the released PTH-amino acid at each cycle by HPLC. A significant drop in the yield of the expected amino acid at a particular cycle, or a complete lack of a detectable PTH-amino acid, suggests the presence of an N-methylated residue at that position.

Workflow and Logic Diagrams

ValidationWorkflow cluster_synthesis Peptide Synthesis cluster_validation Validation cluster_result Outcome Synthesize Synthesize Peptide with N-methylserine MS Mass Spectrometry (MS) - Confirm Molecular Weight Synthesize->MS MSMS Tandem MS (MS/MS) - Locate N-methylserine MS->MSMS Failed Incorporation Failed or Incorrect MS->Failed Incorrect Mass NMR NMR Spectroscopy - Unambiguous Confirmation - 3D Structure MSMS->NMR MSMS->Failed Incorrect Location Edman Edman Degradation - N-terminal Sequencing NMR->Edman NMR->Failed No N-methyl signal Confirmed Incorporation Confirmed Edman->Confirmed If all data consistent Edman->Failed Unexpected sequence halt

Workflow for the validation of N-methylserine incorporation.

LogicDiagram cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_edman Edman Degradation Start Is N-methylserine incorporation confirmed? MS_check Correct Molecular Weight? Start->MS_check MSMS_check Correct Location of +14 Da shift? MS_check->MSMS_check Yes End_Fail Validation Failed MS_check->End_Fail No NMR_check N-methyl signal present? MSMS_check->NMR_check Yes MSMS_check->End_Fail No Edman_check Sequence consistent with expected blockage? NMR_check->Edman_check Yes NMR_check->End_Fail No End_Success Validation Successful Edman_check->End_Success Yes Edman_check->End_Fail No

Decision-making logic for validating N-methylserine incorporation.

Alternatives to N-methylserine Incorporation

While N-methylation is a widely used strategy, other modifications can also be employed to enhance peptide properties. The choice of modification depends on the desired outcome, such as increased stability, altered conformation, or improved binding affinity.

Modification Key Features Comparative Effects vs. N-methylation
D-Amino Acid Substitution Incorporation of the D-enantiomer of an amino acid.Can significantly increase proteolytic stability, similar to N-methylation. May have a more pronounced effect on the overall peptide conformation. Less likely to disrupt hydrogen bonding networks compared to N-methylation.
Cα-Methyl Amino Acid Substitution Addition of a methyl group to the α-carbon of the amino acid backbone.Induces significant conformational constraints, often more so than N-methylation. Can be used to stabilize specific secondary structures like helices or turns.
Proline Substitution The cyclic nature of proline restricts the peptide backbone.Both proline and N-methylated residues can induce β-turns and promote cis-peptide bonds. N-methylated residues offer the advantage of retaining the original side-chain functionality, which is lost with proline substitution.

Comparative Data on Biological Activity:

Studies have shown that both D-amino acid substitution and N-methylation can enhance the stability of antimicrobial peptides. For instance, in some cases, N-methylation has been shown to maintain or even improve antibacterial activity, while D-amino acid substitution sometimes leads to a decrease in activity. The optimal modification strategy is often peptide-specific and requires empirical testing.

References

N-Methylated Peptides: A Comparative Guide to Enhanced Enzymatic Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming the inherent instability of peptides to enzymatic degradation is a critical hurdle in therapeutic development. N-methylation of the peptide backbone has emerged as a key strategy to enhance metabolic stability. This guide provides an objective comparison of the enzymatic stability of N-methylated peptides versus their non-methylated counterparts, supported by experimental data and detailed protocols for stability assessment.

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, sterically hinders the approach of proteases, thereby reducing the rate of enzymatic cleavage.[1] This modification can significantly prolong the half-life of peptides in biological matrices, a crucial attribute for therapeutic efficacy.

Comparative Analysis of Enzymatic Stability

The introduction of N-methyl groups into a peptide sequence can lead to a dramatic increase in resistance to proteolytic degradation. The extent of this stabilization is dependent on the position and number of N-methylated residues.

Below is a summary of quantitative data from studies comparing the half-life of N-methylated and non-methylated peptides in the presence of various proteases and in human serum.

Peptide/AnalogModificaitonEnzyme/MatrixHalf-life (t½) of Non-Methylated PeptideHalf-life (t½) of N-Methylated PeptideFold Increase in StabilityReference
Oxytocin Analog(Nα-Me)Gly⁹Simulated Intestinal Fluid (SIF)< 3 min2.9 ± 0.1 h> 58[2]
Oxytocin Analog(Cα-Me)Leu⁸Simulated Intestinal Fluid (SIF)< 3 min4.4 ± 0.3 h> 88[2]
SomatostatinN-terminal methylationHuman PlasmaNot SpecifiedSignificantly IncreasedNot Quantified[3]
Endothelin C-terminal HexapeptideN-methylation of Ile¹⁹-Ile²⁰ amide bondRat intestinal perfusate10.6 min538 min~51[4]
Peptide 1Tam-labeledHuman Blood Plasma3.8 h43.5 h11.4
Peptide 2Tam-labeledHuman Blood Plasma3.2 hNot Applicable (Control)-
Peptide 3Tam-labeledHuman Blood Plasma15.8 h (in Calu-3 supernatant)50.5 h3.2

Experimental Protocols for Enzymatic Stability Assays

Accurate assessment of peptide stability is crucial for the development of peptide-based therapeutics. The following are detailed protocols for in vitro enzymatic stability assays using trypsin digestion followed by analysis with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: In-Solution Tryptic Digestion for Stability Assessment

This protocol outlines the steps for digesting a peptide with trypsin to evaluate its stability.

Materials:

  • Peptide stock solution (N-methylated and non-methylated counterparts)

  • Trypsin Gold, Mass Spectrometry Grade (e.g., Promega V5280)

  • Ammonium Bicarbonate (NH₄HCO₃) buffer (50 mM, pH 7.8) or Tris-HCl (50mM, pH 8)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

Procedure:

  • Peptide Solution Preparation:

    • Prepare a stock solution of the test peptide (both N-methylated and non-methylated) in a suitable buffer (e.g., 50 mM NH₄HCO₃). The final concentration for the assay should typically be in the range of 0.1-1 mg/mL.

  • Trypsin Reconstitution:

    • Reconstitute lyophilized trypsin in 50 mM acetic acid to a stock concentration of 1 µg/µL.

    • For the digestion, dilute the trypsin stock solution in 50 mM NH₄HCO₃ to the desired working concentration (e.g., 20 µg/mL).

  • Digestion Reaction Setup:

    • In a microcentrifuge tube, combine the peptide solution with the trypsin solution. A typical enzyme-to-substrate ratio (w/w) is 1:20 to 1:100.

    • For a time-course experiment, prepare multiple identical reaction tubes.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and stop the digestion.

  • Quenching the Reaction:

    • To stop the enzymatic reaction, add an equal volume of a quenching solution, typically 1% TFA or 1% FA in water. This will lower the pH and inactivate the trypsin.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Transfer the supernatant to HPLC vials for analysis.

Protocol 2: LC-MS Analysis for Quantitative Assessment of Peptide Degradation

This protocol describes the use of LC-MS to separate and quantify the remaining intact peptide at each time point of the digestion.

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).

  • A reversed-phase C18 column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • LC Method Setup:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Set a flow rate appropriate for the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).

    • Develop a gradient to separate the intact peptide from its degradation products. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-35 min: 5-95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95-5% B (return to initial conditions)

      • 45-50 min: 5% B (re-equilibration)

  • MS Method Setup:

    • Set the mass spectrometer to operate in positive ion mode.

    • Perform a full scan (MS1) over a mass range that includes the expected m/z of the intact peptide.

    • For confirmation, a targeted MS/MS (or data-dependent acquisition) method can be used to fragment the ion corresponding to the intact peptide and confirm its identity.

  • Data Acquisition:

    • Inject the samples from the quenched digestion reactions at each time point.

    • Acquire the data for each run.

  • Data Analysis:

    • Integrate the peak area of the extracted ion chromatogram (EIC) corresponding to the m/z of the intact peptide for each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 time point.

    • Plot the percentage of intact peptide versus time.

    • The half-life (t½) can be determined by fitting the data to a one-phase exponential decay curve.

Visualizing the Workflow and Concepts

To better illustrate the processes involved in assessing the enzymatic stability of N-methylated peptides, the following diagrams have been generated.

Enzymatic_Stability_Assay_Workflow cluster_Preparation Sample Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Data Analysis P1 Prepare Peptide Solutions (N-methylated & Non-methylated) R1 Incubate Peptide with Protease at 37°C P1->R1 P2 Reconstitute & Dilute Protease (e.g., Trypsin) P2->R1 R2 Collect Aliquots at Various Time Points R1->R2 Time Course R3 Quench Reaction (e.g., with TFA/FA) R2->R3 A1 Analyze by LC-MS R3->A1 A2 Quantify Intact Peptide (Peak Area Integration) A1->A2 A3 Calculate Half-life (t½) A2->A3

Caption: General workflow for an enzymatic stability assay of peptides.

LC_MS_Analysis_Workflow cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) cluster_Data Data Processing LC Injection of Digested Sample Separation on C18 Column Elution with Gradient MS Ionization (e.g., ESI) Full Scan (MS1) Analysis Detection LC:f2->MS:f0 Data Extracted Ion Chromatogram (EIC) Peak Integration Quantification MS:f2->Data:f0

Caption: Workflow for LC-MS based quantitative analysis of peptides.

Peptide_Degradation_Pathway cluster_unmodified Unmodified Peptide cluster_modified N-Methylated Peptide Bioactive_Peptide Bioactive Peptide (e.g., Hormone, Neuropeptide) Receptor Target Receptor Bioactive_Peptide->Receptor Binding Proteases Endogenous Proteases (e.g., in blood, gut) Bioactive_Peptide->Proteases Rapid Degradation Signaling Cellular Signaling & Biological Response Receptor->Signaling Inactive_Fragments Inactive Peptide Fragments Proteases->Inactive_Fragments N_Methylated_Peptide N-Methylated Bioactive Peptide N_Methylated_Peptide->Receptor Binding N_Methylated_Peptide->Proteases Slow/Blocked Degradation

References

Safety Operating Guide

Proper Disposal of Fmoc-MeSer(Bzl)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical reagents like Fmoc-MeSer(Bzl)-OH. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this Fmoc-protected amino acid derivative. The fundamental principle is to treat this compound and any materials contaminated with it as hazardous chemical waste.

Immediate Safety and Handling Protocols

Before disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound. Always consult the material safety data sheet (MSDS) for specific handling and safety information. General best practices include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.

  • Ventilation: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Containment: Prevent the solid or solutions containing this chemical from entering drains or waterways.

Disposal Procedures for this compound

The disposal of this compound, whether as a pure solid, in solution, or as contaminated labware, must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal contractor.

Solid Waste Disposal

Unused, expired, or surplus solid this compound should be disposed of in its original container whenever possible.[1] If the original container is not available, use a clearly labeled, sealable, and chemically compatible container. The label must clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".

Contaminated solid waste, such as gloves, weighing paper, and absorbent materials, must also be treated as hazardous waste. These items should be collected in a designated, labeled container for solid chemical waste.[2]

Liquid Waste Disposal

Liquid waste containing this compound, often generated during peptide synthesis (e.g., from deprotection steps or as residual solutions), must be collected in a dedicated, leak-proof container. The container should be clearly labeled as "Hazardous Waste" and specify all chemical constituents, including solvents. Never mix incompatible waste streams.

Quantitative Disposal Parameters

Specific quantitative limits for the disposal of this compound are not universally defined and are subject to local, state, and federal regulations, as well as the policies of the designated waste disposal facility. It is imperative to consult with your institution's EHS department for guidance on concentration thresholds and other specific disposal protocols.

ParameterGuidelineCitation
Solid Waste Container Original manufacturer's container or a clearly labeled, sealed, chemically compatible container.[1]
Liquid Waste Container Leak-proof, sealed container, compatible with all chemical constituents.[2]
Waste Labeling Must be clearly marked as "Hazardous Waste" with the full chemical name and a list of all components for mixtures.[3]
Environmental Release Should not be released into the environment. Discharge into drains or waterways is prohibited.
Disposal Method Through a licensed hazardous waste disposal facility. Methods may include incineration or other approved treatments.

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

cluster_0 This compound Waste Generation cluster_1 Segregation and Containerization A Solid this compound (Unused, Expired, or Surplus) D Place in a dedicated, labeled solid hazardous waste container. A->D B Contaminated Solid Waste (Gloves, Weighing Paper, etc.) B->D C Liquid Waste (Solutions, Rinsates) E Place in a dedicated, labeled liquid hazardous waste container. C->E F Store in Designated Hazardous Waste Accumulation Area D->F E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Proper Disposal (e.g., Incineration) G->H

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both laboratory personnel and the environment. Always prioritize consulting your institution's specific guidelines and safety officers for any chemical handling and disposal inquiries.

References

Personal protective equipment for handling Fmoc-MeSer(Bzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized reagents like Fmoc-MeSer(Bzl)-OH is fundamental to both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for this compound, a serine derivative used in peptide synthesis.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to minimize exposure and prevent contamination when handling this compound. The required PPE is summarized below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[2][3]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2] Fire-resistant coats are advised when working with flammable solvents.
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. For added protection, especially when handling concentrated solutions, consider double-gloving.
Respiratory Protection RespiratorNecessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be selected based on a risk assessment.

Always inspect PPE for damage before use and follow proper removal techniques to avoid cross-contamination.

Operational Plan: Step-by-Step Handling Procedures

The following procedures detail the safe handling of this compound during standard laboratory operations, such as solid-phase peptide synthesis (SPPS).

1. Receiving and Storage:

  • Upon receipt, store the lyophilized this compound powder at -20°C.

  • For solutions in solvent, store at -80°C.

  • Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.

2. Reconstitution and Solution Preparation:

  • Work in a certified fume hood.

  • To reconstitute the lyophilized powder, use a sterile, appropriate solvent such as Dimethylformamide (DMF).

  • Gently swirl or vortex the vial to dissolve the powder completely. Avoid vigorous shaking to prevent aggregation.

3. Use in Solid-Phase Peptide Synthesis (Fmoc Chemistry):

  • Fmoc Deprotection: This step involves the removal of the Fmoc protecting group, typically using a 20% solution of piperidine in DMF. This process should always be performed in a fume hood as piperidine is hazardous.

  • Amino Acid Coupling: The activated this compound is then coupled to the growing peptide chain.

  • Washing: The resin is washed multiple times with DMF to remove excess reagents and byproducts.

A general workflow for the use of Fmoc-amino acids in SPPS is illustrated below.

General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

  • Unused Product: Unused or expired this compound, whether in solid or solution form, is considered chemical waste.

  • Contaminated Materials: All materials that have come into contact with the chemical, including pipette tips, gloves, and vials, should be collected in a designated and clearly labeled hazardous waste container.

  • Waste Solvents: Solvents used in the synthesis process, such as DMF and piperidine solutions, must be collected in appropriate, labeled hazardous waste containers.

  • Disposal Compliance: Dispose of all waste in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.
Spill Equip labs with spill kits. In case of a spill, put on necessary PPE, contain the spill with absorbent materials, and clean the area. Dispose of cleanup materials as hazardous waste.

A logical relationship for handling a chemical spill is outlined below.

Spill_Response Spill Chemical Spill Occurs Assess Assess the Situation (Identify chemical, quantity) Spill->Assess Evacuate Evacuate Area (If necessary) Assess->Evacuate Major Spill PPE Don Appropriate PPE Assess->PPE Minor Spill Report Report the Incident Evacuate->Report Contain Contain the Spill (Use absorbent materials) PPE->Contain Clean Clean and Decontaminate Area Contain->Clean Dispose Dispose of Waste Properly Clean->Dispose Dispose->Report

Logical workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.